molecular formula C23H27ClN4O3 B12381258 YQA14

YQA14

Numéro de catalogue: B12381258
Poids moléculaire: 442.9 g/mol
Clé InChI: VIZDBZXBKIEXRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide is a chemical compound of significant interest in neuropharmacological research, particularly for its high affinity and selectivity for dopamine D3 receptors . The compound belongs to a class of molecules featuring a phenylpiperazine pharmacophore linked to a heteroaromatic carboxamide, a structural motif known to be critical for interaction with the D3 receptor . Research into such selective D3 receptor ligands is a pivotal area in the study of various central nervous system disorders . Preclinical research suggests that D3 receptor-selective antagonists and partial agonists may have potential utility in investigating the pathways related to substance addiction, Parkinson's disease, and schizophrenia . The design of this compound aligns with the goal of developing research tools with improved selectivity over other dopamine receptor subtypes (such as D2) and suitable physical properties for blood-brain barrier penetration, enabling in vivo exploration . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

Formule moléculaire

C23H27ClN4O3

Poids moléculaire

442.9 g/mol

Nom IUPAC

N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide

InChI

InChI=1S/C23H27ClN4O3/c1-16-4-6-18(24)15-20(16)28-12-10-27(11-13-28)9-3-2-8-25-22(29)17-5-7-21-19(14-17)26-23(30)31-21/h4-7,14-15H,2-3,8-13H2,1H3,(H,25,29)(H,26,30)

Clé InChI

VIZDBZXBKIEXRK-UHFFFAOYSA-N

SMILES canonique

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCCNC(=O)C3=CC4=C(C=C3)OC(=O)N4

Origine du produit

United States

Foundational & Exploratory

YQA14: A Technical Whitepaper on its Mechanism of Action as a Dopamine D3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YQA14 is a novel and potent antagonist of the dopamine D3 receptor (D3R), demonstrating high selectivity over other dopamine receptor subtypes.[1][2][3] Preclinical evidence strongly suggests its potential as a pharmacotherapeutic agent for substance use disorders, particularly for cocaine and methamphetamine addiction.[4] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Dopamine D3 Receptor Antagonism

This compound exerts its pharmacological effects primarily through the blockade of the dopamine D3 receptor. The D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, such as the nucleus accumbens, which are critically involved in reward, motivation, and addiction.[1][5]

Drugs of abuse typically increase dopamine levels in these brain regions, leading to the reinforcing effects that drive addiction.[2] The D3 receptor plays a significant role in mediating these effects.[3][6] By acting as an antagonist, this compound binds to the D3 receptor without activating it, thereby preventing dopamine from binding and initiating the downstream signaling cascades associated with reward and drug-seeking behavior. This blockade of D3R signaling has been shown to reduce the rewarding effects of cocaine and methamphetamine and to inhibit relapse to drug-seeking behavior in animal models.[4][7][8]

In Vitro Binding Affinity and Selectivity

Radioligand binding assays have demonstrated that this compound possesses a high affinity and selectivity for the human dopamine D3 receptor. Notably, this compound exhibits two distinct binding sites on the D3 receptor, a high-affinity site (Ki-High) and a low-affinity site (Ki-Low).[1][2][3] Its selectivity for the D3 receptor over the D2 receptor is greater than 150-fold, and it shows over 1000-fold selectivity for D3 receptors compared to other dopamine receptor subtypes (D1, D4, and D5).[1][2][3]

Receptor SubtypeBinding Affinity (Ki, nM)IC50 (nM)
Dopamine D3 Ki-High: 0.000068 [1][2][3] Ki-Low: 2.11 [1][2][3]IC50-High: ~0.0001 IC50-Low: ~5
Dopamine D1>10,000>10,000
Dopamine D2~320~500
Dopamine D4>10,000>10,000
Dopamine D5>10,000>10,000

Table 1: In Vitro Receptor Binding Profile of this compound. This table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for human dopamine receptor subtypes expressed in CHO or HEK293 cells.[1]

In Vivo Pharmacological Effects

Preclinical studies in rodent models of addiction have demonstrated the efficacy of this compound in reducing drug-seeking and drug-taking behaviors.

Animal ModelDrug of AbuseThis compound Dose Range (mg/kg, i.p.)Effect
RatCocaine6.25 - 25Dose-dependently reduced intravenous cocaine self-administration.[1][3]
RatCocaine12.5 - 25Attenuated cocaine-enhanced brain stimulation reward.[7][8]
RatCocaine12.5 - 25Inhibited cue- and cocaine-induced reinstatement of drug-seeking behavior.[7][8]
RatMethamphetamine6.25 - 25Dose-dependently reduced methamphetamine self-administration and inhibited reinstatement.[4]
RatCocaine50Inhibited basal and cocaine-enhanced locomotor activity.[1][3]

Table 2: In Vivo Efficacy of this compound in Animal Models of Addiction. This table summarizes the effective dose ranges of this compound and its observed effects in various preclinical models.

Signaling Pathways Modulated by this compound

As a D3 receptor antagonist, this compound blocks the canonical signaling pathways initiated by dopamine binding to the D3 receptor. D3 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Furthermore, D3 receptor activation has been shown to modulate the ERK and Akt/mTORC1 signaling pathways, which are involved in cellular processes like cell growth and survival.[1] By blocking the D3 receptor, this compound prevents these downstream signaling events.

D3R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates This compound This compound This compound->D3R Blocks G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Pathway G_protein->ERK Modulates Akt_mTORC1 Akt/mTORC1 Pathway G_protein->Akt_mTORC1 Modulates cAMP ↓ cAMP AC->cAMP Produces Reward Drug Reward & Reinforcement cAMP->Reward ERK->Reward Akt_mTORC1->Reward

Dopamine D3 Receptor Signaling Pathway and the Action of this compound.

Detailed Experimental Protocols

The following sections describe the methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity and selectivity of this compound for dopamine receptors.

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing human dopamine D1, D2, D3, D4, or D5 receptors were used.[1]

  • Radioligand: [3H]spiperone was used as the radioligand for D2, D3, and D4 receptor binding assays. Other appropriate radioligands were used for D1 and D5 receptors.

  • Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Procedure:

    • Cell membranes were prepared from the transfected cell lines.

    • Aliquots of cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol).

    • Incubation was carried out at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes (CHO or HEK293 expressing D3R) start->prepare_membranes incubation Incubate Membranes with [3H]spiperone and this compound prepare_membranes->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration counting Liquid Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Workflow for Radioligand Binding Assay.
Cocaine Self-Administration in Rats

This in vivo model was used to assess the effect of this compound on the reinforcing properties of cocaine.

  • Animals: Male Wistar or Sprague-Dawley rats were used.

  • Surgical Preparation: Rats were surgically implanted with intravenous catheters in the jugular vein.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

  • Procedure:

    • Acquisition: Rats were trained to press an active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion was paired with a cue light. The other lever was inactive.

    • Maintenance: Training continued until a stable pattern of self-administration was established.

    • Treatment: Prior to the self-administration session, rats were pretreated with an intraperitoneal (i.p.) injection of this compound (6.25-25 mg/kg) or vehicle.

    • Testing: The number of active and inactive lever presses was recorded during the session.

  • Reinforcement Schedules:

    • Fixed-Ratio (FR): A fixed number of responses is required for each reinforcement (e.g., FR1, FR2).

    • Progressive-Ratio (PR): The number of responses required for each subsequent reinforcement increases progressively. The "breakpoint" (the last ratio completed) serves as a measure of the motivation to obtain the drug.

  • Data Analysis: The effect of this compound on the number of cocaine infusions and lever presses was analyzed using appropriate statistical methods (e.g., ANOVA).

Self_Administration_Workflow start Start catheterization Intravenous Catheterization of Rats start->catheterization training Train Rats to Self-Administer Cocaine (Active vs. Inactive Lever) catheterization->training pretreatment Pretreat with this compound or Vehicle training->pretreatment testing Test Cocaine Self-Administration (FR or PR Schedule) pretreatment->testing data_collection Record Lever Presses and Infusions testing->data_collection analysis Statistical Analysis of Results data_collection->analysis end End analysis->end

Workflow for Cocaine Self-Administration Study.

Clinical Development Status

To date, there is no publicly available information from sources such as clinical trial registries to indicate that this compound has entered human clinical trials. Its development appears to be in the preclinical stage.

Conclusion

This compound is a highly potent and selective dopamine D3 receptor antagonist. Its mechanism of action, centered on the blockade of D3 receptor signaling in key brain reward pathways, has been robustly demonstrated in preclinical studies. The quantitative data on its binding affinity and in vivo efficacy in animal models of addiction underscore its potential as a promising therapeutic candidate for the treatment of substance use disorders. Further investigation, including progression into clinical development, is warranted to fully evaluate its therapeutic utility in humans.

References

YQA14: A Technical Guide to its Dopamine D3 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dopamine D3 receptor binding affinity and pharmacological properties of YQA14, a novel and potent D3 receptor antagonist. The information is compiled from preclinical research and is intended to support further investigation and development of this compound for potential therapeutic applications, particularly in the context of substance use disorders.

Quantitative Binding Affinity Data

This compound exhibits a complex and high-affinity binding profile at the human dopamine D3 receptor, characterized by the presence of two distinct binding sites. Its selectivity for the D3 receptor over other dopamine receptor subtypes is a key feature of its pharmacological profile.

CompoundReceptorParameterValue (nM)Selectivity vs. D3 (Low Affinity Site)Reference
This compound Human Dopamine D3Ki-High0.000068-[1][2][3]
Human Dopamine D3Ki-Low2.11-[1][2][3]
Human Dopamine D2Ki>335>150-fold[1][2]
Other Dopamine Receptors (D1, D4, D5)Ki>2000>1000-fold[1][2]

Experimental Protocols

The binding affinity of this compound to dopamine receptors was determined using in vitro radioligand binding assays. While the specific details from the primary literature are proprietary, the following represents a standard methodology for such experiments.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human dopamine D3 receptor.

  • Radioligand: A high-affinity radiolabeled antagonist for the D3 receptor, such as [3H]-Spiperone.

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., 25% 2-hydroxypropyl-β-cyclodextrin).

  • Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl2).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Cells expressing the D3 receptor are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Binding Assay

Objective: To determine the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring its effect on G-protein activation. As a D3 receptor antagonist, this compound would be expected to block agonist-stimulated GTPγS binding.

Materials:

  • Receptor Source: Cell membranes expressing the dopamine D3 receptor.

  • Radiolabeled GTP analog: [35S]GTPγS.

  • D3 Receptor Agonist: A known D3 agonist (e.g., quinpirole) to stimulate G-protein activation.

  • Test Compound: this compound.

  • Assay Buffer: Containing GDP, MgCl2, and NaCl.

  • Filtration or Scintillation Proximity Assay (SPA) setup.

Procedure:

  • Pre-incubation: Cell membranes are pre-incubated with the D3 receptor agonist in the presence or absence of this compound.

  • Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.

  • Incubation: The mixture is incubated to allow for the binding of [35S]GTPγS to the Gα subunit of the activated G-protein.

  • Termination and Detection: The reaction is stopped, and the amount of bound [35S]GTPγS is measured, typically by filtration and scintillation counting or by using SPA beads.

  • Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [35S]GTPγS binding is quantified to determine its antagonist properties.

Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes D3 Receptor-Expressing Cell Membranes Incubation Incubation (Binding Equilibrium) Membranes->Incubation Radioligand [3H]-Spiperone (Radioligand) Radioligand->Incubation This compound This compound (Test Compound) This compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing (Remove Non-specific Binding) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Figure 1: Workflow for a radioligand competition binding assay.

Signaling Pathway

D3_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine (Agonist) D3R Dopamine D3 Receptor Dopamine->D3R Activates This compound This compound (Antagonist) This compound->D3R Blocks G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (e.g., ERK, CaMKIIα) PKA->Downstream Phosphorylates

Figure 2: Postulated signaling pathway of the D3 receptor and the inhibitory action of this compound.

Synthesis and Clinical Status

This compound was synthesized at the Beijing Institute of Pharmacology and Toxicology.[2] The specific synthetic route for this compound is not publicly available in the reviewed literature. A comprehensive search for clinical trial data for this compound did not yield any results, suggesting that the compound has not yet entered human clinical trials.

Discussion and Future Directions

This compound is a potent and highly selective dopamine D3 receptor antagonist with a complex binding profile. Preclinical studies have demonstrated its efficacy in animal models of cocaine addiction, where it has been shown to reduce cocaine self-administration without affecting natural rewards or locomotor activity at therapeutic doses.[1][4] The antagonistic activity of this compound at the D3 receptor is believed to modulate the mesolimbic dopamine system, which is critically involved in reward and addiction.[4] The blockade of D3 receptors by this compound may attenuate the rewarding effects of drugs of abuse and reduce drug-seeking behavior.[5][6]

Further research is warranted to fully elucidate the mechanism of action of this compound, including its effects on downstream signaling cascades and its potential for treating other substance use disorders. The development of a detailed synthetic pathway and further pharmacokinetic and toxicological studies will be crucial for advancing this compound towards clinical evaluation.

References

YQA14: A Technical Whitepaper on its Selectivity for the Dopamine D3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YQA14 is a novel compound demonstrating significant promise as a selective antagonist for the dopamine D3 receptor (D3R) over the D2 receptor (D2R). This high selectivity is a critical attribute for therapeutic agents targeting neuropsychiatric and substance use disorders, as it may offer a more favorable side-effect profile compared to less selective dopaminergic ligands. This document provides a comprehensive technical overview of the binding affinity and functional selectivity of this compound, detailing the experimental methodologies used for its characterization and illustrating the relevant signaling pathways. The quantitative data presented herein underscore the potential of this compound as a valuable tool for research and a candidate for further drug development.

Introduction

Dopamine receptors, particularly the D2 and D3 subtypes, are pivotal in regulating mood, cognition, and reward pathways.[1] While both receptors belong to the D2-like family of G protein-coupled receptors (GPCRs) and share significant sequence homology, their distinct anatomical distribution and physiological roles present an opportunity for targeted pharmacotherapy.[1] The D3 receptor is predominantly expressed in limbic brain regions associated with reward and emotion, making it an attractive target for treating addiction and other psychiatric conditions.[2][3] this compound has emerged as a potent and selective D3 receptor antagonist, exhibiting a pharmacological profile that suggests a reduced risk of the motor side effects often associated with non-selective D2 receptor blockade.[2][3][4] This whitepaper consolidates the available data on this compound's receptor selectivity and provides detailed insights into the experimental frameworks used for its evaluation.

Quantitative Analysis of Receptor Binding Affinity

In vitro radioligand binding assays have been instrumental in quantifying the affinity of this compound for human dopamine D2 and D3 receptors. These studies reveal that this compound possesses a remarkably high affinity for the D3 receptor, with evidence suggesting two distinct binding sites. The selectivity of this compound for the D3 receptor over the D2 receptor is a key characteristic, with a selectivity ratio exceeding 150-fold.[2][3][4]

CompoundReceptorBinding Affinity (Ki)Selectivity (D2 Ki / D3 Ki-Low)Reference
This compound Human D3Ki-High: 0.68 x 10⁻⁴ nM, Ki-Low: 2.11 nM>150-fold[2][3][4]
This compound Human D2335.3 nM-[4]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the selectivity of this compound.

Radioligand Binding Assays

These assays are designed to measure the direct interaction of a radiolabeled ligand with its receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax) for the radioligand, and the inhibition constant (Ki) for a competing unlabeled ligand like this compound.

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

General Protocol:

  • Membrane Preparation:

    • Cells stably expressing the human dopamine D2 or D3 receptor (e.g., CHO or HEK293 cells) are cultured and harvested.

    • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Competition Binding Assay:

    • A constant concentration of a suitable radioligand (e.g., [³H]spiperone for D2/D3 receptors) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

    • The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol).

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_detection Detection cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 or CHO expressing D2/D3) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation resuspension Resuspension in Assay Buffer centrifugation->resuspension incubation Incubation: - Membranes - [3H]Spiperone (Radioligand) - this compound (Competitor) resuspension->incubation filtration Rapid Filtration incubation->filtration non_specific Non-specific Binding Control (e.g., with Haloperidol) washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50 IC50 Determination scintillation->ic50 cheng_prusoff Cheng-Prusoff Equation ic50->cheng_prusoff ki_value Ki Value cheng_prusoff->ki_value

Workflow for Radioligand Binding Assay.
[³⁵S]GTPγS Functional Assays

This assay measures the activation of G proteins coupled to a receptor of interest. For Gi/o-coupled receptors like D2 and D3, agonist stimulation facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. Antagonists, such as this compound, are evaluated for their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Objective: To determine the functional antagonism of this compound at dopamine D2 and D3 receptors.

General Protocol:

  • Membrane Preparation:

    • Cell membranes expressing D2 or D3 receptors are prepared as described in the radioligand binding assay protocol.

  • [³⁵S]GTPγS Binding Assay:

    • Cell membranes are pre-incubated with varying concentrations of the antagonist (this compound) in an assay buffer containing GDP.

    • A fixed concentration of a dopamine agonist (e.g., quinpirole) is then added to stimulate the receptor.

    • The reaction is initiated by the addition of [³⁵S]GTPγS.

    • The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration.

    • Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis:

    • The specific agonist-stimulated binding is calculated.

    • The inhibitory effect of this compound is determined by plotting the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound.

    • An IC50 value is determined from the resulting concentration-response curve.

G cluster_prep Membrane Preparation cluster_incubation Assay Incubation cluster_detection Detection cluster_analysis Data Analysis membranes D2/D3 Receptor-Expressing Cell Membranes pre_incubation Pre-incubation: - Membranes - this compound (Antagonist) - GDP membranes->pre_incubation stimulation Stimulation: - Dopamine Agonist (e.g., Quinpirole) pre_incubation->stimulation reaction Reaction Initiation: - [35S]GTPγS stimulation->reaction filtration Rapid Filtration reaction->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting inhibition_curve Concentration-Response Curve counting->inhibition_curve ic50_calc IC50 Calculation inhibition_curve->ic50_calc

Workflow for [³⁵S]GTPγS Functional Assay.

Dopamine D2 and D3 Receptor Signaling Pathways

Dopamine D2 and D3 receptors are primarily coupled to the Gi/o family of G proteins. Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate other downstream signaling cascades, including ion channels and MAP kinase pathways. Furthermore, D2 and D3 receptors can signal through a G protein-independent pathway involving β-arrestin. This compound, as a D3 receptor antagonist, is expected to block these signaling events at the D3 receptor.

G cluster_receptor Dopamine Receptors cluster_signaling Downstream Signaling D3R D3 Receptor Gi_o Gi/o Protein D3R->Gi_o beta_arrestin β-Arrestin D3R->beta_arrestin D2R D2 Receptor D2R->Gi_o D2R->beta_arrestin AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP MAPK MAPK Pathway beta_arrestin->MAPK This compound This compound This compound->D3R Antagonist Dopamine Dopamine Dopamine->D3R Agonist Dopamine->D2R Agonist

Dopamine D2/D3 Receptor Signaling Pathways.

Conclusion

The data and experimental methodologies outlined in this whitepaper firmly establish this compound as a highly potent and selective antagonist of the dopamine D3 receptor. Its significant selectivity over the D2 receptor, as determined by rigorous in vitro binding and functional assays, highlights its potential as a refined pharmacological tool and a promising therapeutic candidate. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential in treating disorders where D3 receptor modulation is implicated.

References

chemical structure and properties of YQA14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of YQA14, a selective dopamine D3 receptor antagonist. The information is intended to support ongoing research and drug development efforts in neuroscience and related fields.

Chemical Structure and Properties

This compound, with the IUPAC name N-[4-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]butyl]-2,3-dihydro-2-oxo-5-benzoxazolecarboxamide, is a novel benzoxazolone carboxamide derivative.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1221408-42-9[1][2]
Molecular Formula C23H27ClN4O3[1][2]
Molecular Weight 442.94 g/mol [1][2]
Appearance Tan powder[2]
Solubility DMSO: 100 mg/mL[2]
Purity ≥98% (HPLC)[2]
Storage Temperature 2-8°C[2]
SMILES Code O=C(C1=CC=C(OC(N2)=O)C2=C1)NCCCCN3CCN(C4=CC(Cl)=CC=C4C)CC3[1]
InChI Key VIZDBZXBKIEXRK-UHFFFAOYSA-N[1]

Pharmacological Properties

This compound is a highly potent and selective antagonist of the dopamine D3 receptor.[2] Preclinical studies have highlighted its potential as a pharmacotherapeutic agent for substance use disorders.[3][4]

Receptor Binding Affinity

In vitro radioligand binding assays have demonstrated that this compound exhibits high affinity and selectivity for the human dopamine D3 receptor.[5][6] Notably, this compound has two distinct binding sites on the D3 receptor.[5][7]

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. D3 (Low Affinity)Reference
Dopamine D3 (High Affinity) 0.068 pM (0.68 x 10⁻⁴ nM)-[2][5][7]
Dopamine D3 (Low Affinity) 2.11 nM-[2][5][7]
Dopamine D2 >316.5 nM>150-fold[5][6]
Other Dopamine Receptors ->1000-fold[5][6]
Mechanism of Action

This compound functions as a dopamine D3 receptor antagonist.[1][5] The dopamine D3 receptor is implicated in the rewarding and reinforcing effects of drugs of abuse.[3][5] By blocking this receptor, this compound can inhibit the effects of substances like cocaine.[3][5] This mechanism is supported by studies showing that the inhibitory effects of this compound on cocaine self-administration are absent in D3 receptor-knockout mice.[5][6]

The proposed signaling pathway involves the modulation of downstream signaling cascades typically activated by dopamine binding to the D3 receptor.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates G_protein G-protein Signaling D3R->G_protein Initiates This compound This compound This compound->D3R Blocks Downstream Downstream Effects (e.g., Drug Reward) G_protein->Downstream G A Cell Culture (CHO or HEK293 cells expressing human dopamine receptors) B Membrane Preparation (Harvesting and homogenization) A->B C Incubation (Membranes + Radioligand (e.g., [3H]spiperone) + this compound) B->C D Filtration (Separation of bound and free radioligand) C->D E Scintillation Counting (Quantification of bound radioactivity) D->E F Data Analysis (Calculation of Ki values) E->F G A Surgical Implantation (Intravenous catheter) B Acquisition of Self-Administration (Training to press a lever for cocaine infusion) A->B C Stable Self-Administration (Consistent responding) B->C D This compound Administration (Systemic injection prior to session) C->D E Behavioral Testing (Measurement of lever presses) D->E F Data Analysis (Comparison of responding with and without this compound) E->F

References

YQA14: A Potential Therapeutic for Addiction - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YQA14, a novel dopamine D3 receptor antagonist, and its potential as a therapeutic agent for the treatment of addiction, with a primary focus on cocaine addiction. This document consolidates key preclinical data, outlines detailed experimental methodologies, and visualizes the underlying neurobiological pathways and research workflows.

Core Pharmacology and Pharmacokinetics of this compound

This compound has emerged as a promising small molecule due to its high affinity and selectivity for the dopamine D3 receptor, a key target in the brain's reward circuitry implicated in addiction. Its pharmacological profile suggests a potential to modulate the reinforcing effects of drugs of abuse with a favorable pharmacokinetic profile compared to earlier D3 receptor antagonists.

In Vitro Receptor Binding Profile

This compound demonstrates high affinity for the human dopamine D3 receptor, exhibiting two distinct binding sites.[1][2][3] Its selectivity for the D3 receptor over the D2 receptor and other dopamine receptor subtypes is a critical attribute, potentially minimizing off-target effects.

Receptor Ki (nM) Selectivity (D2/D3 Low) Reference
Dopamine D3 (High Affinity)0.000068~5,000,000x[1][2][3]
Dopamine D3 (Low Affinity)2.11-[1][2][3]
Dopamine D2335.3>150x[1]
Dopamine D1>10,000-[3]
Dopamine D4>10,000-[3]
Dopamine D5>10,000-[3]

Table 1: In Vitro Binding Affinities (Ki) of this compound for Human Dopamine Receptors.

Pharmacokinetic Properties

Preclinical data indicate that this compound possesses an improved pharmacokinetic profile compared to the well-studied D3 receptor antagonist, SB-277011A, notably in terms of oral bioavailability and half-life.[4]

Parameter Value Comparison Reference
Oral Bioavailability>40%Improved[4]
Half-life (t1/2)>2 hoursLonger[4]

Table 2: Pharmacokinetic Properties of this compound.

Mechanism of Action and Signaling Pathway

This compound acts as an antagonist at the dopamine D3 receptor, which is highly expressed in the mesolimbic dopamine system. This system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is central to reward processing and is pathologically altered in addiction. By blocking D3 receptors, this compound is hypothesized to attenuate the rewarding effects of drugs like cocaine and reduce the motivation to seek the drug.

Mesolimbic Dopamine Pathway and this compound Mechanism of Action cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_DA_Neuron Dopaminergic Neuron NAc_Neuron Medium Spiny Neuron VTA_DA_Neuron->NAc_Neuron Dopamine Release Dopamine Dopamine D3_Receptor D3 Receptor Reward Drug-Induced Reward & Reinforcement D3_Receptor->Reward Mediates Cocaine Cocaine Cocaine->VTA_DA_Neuron Blocks Dopamine Reuptake This compound This compound This compound->D3_Receptor Blocks Dopamine->D3_Receptor Activates

Mechanism of this compound in the mesolimbic pathway.

Preclinical Efficacy in Models of Addiction

This compound has demonstrated significant efficacy in animal models of cocaine and methamphetamine addiction.[5] These studies are crucial for establishing its therapeutic potential and providing a rationale for clinical development.

Effects on Cocaine Self-Administration

Systemic administration of this compound has been shown to dose-dependently reduce intravenous cocaine self-administration in rats under both fixed-ratio (FR) and progressive-ratio (PR) schedules of reinforcement.[2][3] The reduction in responding under a PR schedule is particularly indicative of a decrease in the motivational value of the drug. Notably, this compound did not affect the self-administration of a natural reward (sucrose), suggesting selectivity for drug-induced reward.[2]

Attenuation of Relapse to Drug-Seeking Behavior

A major challenge in addiction treatment is the high rate of relapse. In preclinical models, this compound has been shown to attenuate both cue-induced and drug-primed reinstatement of cocaine-seeking behavior after a period of extinction.[4][6] This suggests that this compound may be effective in preventing relapse in individuals with substance use disorders.

Modulation of Cocaine-Induced Behavioral Sensitization

This compound has also been found to inhibit the expression of cocaine-induced behavioral sensitization, a phenomenon thought to underlie the compulsive drug-seeking and paranoia associated with chronic stimulant use.[4][6]

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key preclinical studies of this compound.

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity and selectivity of this compound for dopamine receptors.

  • Method: Radioligand binding assays are performed using cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells expressing cloned human dopamine D1-D5 receptors.[3]

  • Procedure:

    • Cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2/D3 receptors) and varying concentrations of this compound.

    • After incubation, the mixture is filtered to separate bound and free radioligand.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The inhibition constant (Ki) is calculated from the IC50 values (the concentration of this compound that inhibits 50% of radioligand binding).

Cocaine Self-Administration and Reinstatement in Rats
  • Objective: To assess the effect of this compound on the rewarding and motivational properties of cocaine and on relapse behavior.

  • Animals: Male Long-Evans or Sprague-Dawley rats are typically used.[5]

  • Surgical Procedure: Rats are surgically implanted with an intravenous catheter into the jugular vein for cocaine self-administration.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a drug infusion pump.

  • Procedure:

    • Acquisition: Rats are trained to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Lever presses on the "inactive" lever have no consequence.

    • Maintenance: Once a stable pattern of self-administration is established, the effect of this compound is tested. This compound or vehicle is administered prior to the self-administration session.

    • Extinction: Cocaine is replaced with saline, and lever pressing is no longer reinforced. This continues until responding on the active lever decreases to a predefined criterion.

    • Reinstatement: Following extinction, relapse to drug-seeking is triggered by either a non-contingent "priming" injection of cocaine or presentation of cocaine-associated cues (e.g., the stimulus light). The effect of this compound on this reinstated lever pressing is measured.

Preclinical Experimental Workflow for this compound start Start animal_prep Animal Preparation (Catheter Implantation) start->animal_prep acquisition Cocaine Self-Administration Acquisition (FR Schedule) animal_prep->acquisition maintenance Stable Self-Administration Maintenance acquisition->maintenance yqa14_testing This compound Efficacy Testing (FR & PR Schedules) maintenance->yqa14_testing extinction Extinction Training (Saline Substitution) yqa14_testing->extinction reinstatement Reinstatement Testing (Cue or Drug-Primed) extinction->reinstatement data_analysis Data Analysis reinstatement->data_analysis end End data_analysis->end

Workflow of preclinical evaluation of this compound.

Conclusion and Future Directions

The preclinical data for this compound are compelling, suggesting that it holds significant promise as a pharmacotherapy for addiction, particularly for cocaine use disorder. Its high affinity and selectivity for the dopamine D3 receptor, coupled with a favorable pharmacokinetic profile, position it as a strong candidate for further development. Future research should focus on comprehensive toxicology studies, evaluation in models of other substance use disorders, and ultimately, well-designed clinical trials to establish its safety and efficacy in human populations. The development of this compound represents a significant step forward in the pursuit of effective medications for the treatment of addiction.

References

Preclinical Profile of YQA14: A Novel Dopamine D3 Receptor Antagonist for Drug Reward

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for YQA14, a novel and selective dopamine D3 receptor (D3R) antagonist, and its potential as a therapeutic agent for substance use disorders. The following sections detail the pharmacological properties, efficacy in animal models of drug reward, and the experimental protocols used to generate this data.

Introduction

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc) and prefrontal cortex (PFC), is critically involved in the rewarding effects of drugs of abuse and relapse to drug-seeking behavior.[1] The dopamine D3 receptor, highly expressed in this pathway, has emerged as a key target for the development of anti-addiction pharmacotherapies.[1] this compound is a novel D3R antagonist with a promising preclinical profile, suggesting its potential to treat drug addiction.[2][3] This document synthesizes the available preclinical findings on this compound.

Pharmacological Profile

This compound demonstrates high affinity and selectivity for the human dopamine D3 receptor in vitro. It exhibits a superior pharmacokinetic profile compared to earlier D3R antagonists like SB-277011A, with improved oral bioavailability and a longer half-life.[2]

Receptor Binding Affinity

In vitro receptor binding assays have characterized the affinity of this compound for cloned human dopamine receptors.

ReceptorBinding Affinity (Ki)Selectivity vs. D3Reference
D3 (High) 0.068 pM-[4][5]
D3 (Low) 2.11 nM-[4][5]
D2 >316.5 nM>150-fold[4][5]
Other DA Receptors ->1000-fold[4][5]
Pharmacokinetics

Pharmacokinetic studies have highlighted the improved properties of this compound over previous D3R antagonists.

ParameterValueSpecies/SystemReference
Oral Bioavailability >40%Human hepatic microsomal enzymes[2]
Half-life >2 hoursHuman hepatic microsomal enzymes[2]

Efficacy in Preclinical Models of Drug Reward

This compound has been evaluated in various rodent models of cocaine and opioid reward, demonstrating a consistent reduction in drug-seeking and drug-taking behaviors.

Cocaine Reward

Systemic administration of this compound significantly reduces intravenous cocaine self-administration in rats and wild-type mice.[4] This effect is absent in D3 receptor-knockout mice, confirming the target of action.[4] Notably, this compound does not affect the self-administration of a natural reward (sucrose), indicating selectivity for drug reward.

Animal ModelThis compound Dose (mg/kg, i.p.)Effect on Cocaine Self-AdministrationReference
Rats (Fixed-Ratio) 6.25-25Dose-dependent reduction[4]
Rats (Progressive-Ratio) 6.25-25Dose-dependent reduction[4]
Wild-Type Mice -Dose-dependent inhibition[4]
D3R Knockout Mice -No effect[4]

This compound effectively attenuates the reward-enhancing effects of cocaine in a brain-stimulation reward paradigm. While this compound alone does not alter BSR thresholds, it dose-dependently blocks the threshold-lowering effect of cocaine.[2][3]

Animal ModelThis compound Dose (mg/kg, i.p.)Effect on Cocaine-Enhanced BSRReference
Rats -Significant, dose-dependent attenuation[2][3]

Pretreatment with this compound significantly attenuates both cocaine-primed and cue-induced reinstatement of cocaine-seeking behavior in rats, suggesting its potential to prevent relapse.[2]

Animal ModelThis compound Dose (mg/kg, i.p.)Effect on ReinstatementReference
Rats (Cocaine-Primed) 12.5, 25~60% reduction[2]
Rats (Cue-Induced) -Attenuation[2][3]

At doses effective in reducing cocaine reward, this compound does not alter basal or cocaine-enhanced locomotor activity.[1][4] However, at a higher dose (50 mg/kg), it does inhibit locomotion, indicating a potential for motor side effects at supratherapeutic doses.[1][4]

Animal ModelThis compound Dose (mg/kg, i.p.)Effect on LocomotionReference
Rats 12.5-25No significant effect[1]
Rats 50Significant inhibition[1][4]
Opioid Reward

This compound has shown efficacy in a model of opioid reward. It dose-dependently decreases the expression of morphine-induced CPP in rats.[6][7] Furthermore, a high dose of this compound also inhibits the reactivation of morphine-primed CPP.[6][7] Interestingly, this compound did not affect the acquisition of morphine-induced CPP.[6][7]

Animal ModelThis compound Dose (mg/kg, i.p.)Effect on Morphine CPPReference
Rats (Expression) 6.25-25Dose-related decrease[6][7]
Rats (Reactivation) 25Notable inhibition[6][7]
Rats (Acquisition) 6.25-25No influence[6][7]

In mice, repeated administration of this compound prior to morphine inhibits the acquisition and expression of morphine-induced locomotor sensitization.[8] A single injection of this compound also dose-dependently attenuates the expression of this sensitization.[8] This effect is absent in D3R knockout mice, further confirming the mechanism of action.[8]

Animal ModelThis compound Dose (mg/kg, i.p.)Effect on Morphine SensitizationReference
Wild-Type Mice (Acquisition) 6.25-25 (repeated)Inhibition[8]
Wild-Type Mice (Expression) 6.25-25 (repeated)Significant attenuation[8]
Wild-Type Mice (Expression) 6.25-25 (single)Dose-dependent inhibition[8]
D3R Knockout Mice (Expression) -No effect[8]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Drug Reward and this compound Action

The rewarding effects of drugs like cocaine and morphine are mediated by the mesolimbic dopamine system. These drugs increase dopamine levels in the nucleus accumbens, leading to the activation of dopamine receptors, including the D3 receptor. This compound acts as an antagonist at the D3 receptor, blocking the downstream signaling that contributes to the reinforcing properties of these drugs.

G cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_Neuron Dopaminergic Neuron D3R D3 Receptor VTA_Neuron->D3R Dopamine NAc_Neuron Medium Spiny Neuron Reward Drug Reward (Reinforcement) NAc_Neuron->Reward Mediates D3R->NAc_Neuron Activates This compound This compound This compound->D3R Blocks Drug Cocaine / Opioids Drug->VTA_Neuron ↑ Dopamine Release

This compound action on the mesolimbic dopamine pathway.

Experimental Workflow for Cocaine Self-Administration

The cocaine self-administration paradigm is a standard model to assess the reinforcing properties of a drug.

G cluster_training Training Phase cluster_testing Testing Phase Surgery Catheter Implantation Acquisition Acquisition of Cocaine Self-Administration Surgery->Acquisition Pretreatment This compound or Vehicle Administration Acquisition->Pretreatment Session Self-Administration Session Pretreatment->Session Data Data Analysis (Lever Presses) Session->Data

Workflow for cocaine self-administration studies.

Experimental Workflow for Conditioned Place Preference (CPP)

The CPP paradigm is used to measure the rewarding effects of a drug by pairing its administration with a specific environment.

G cluster_pre Pre-Conditioning cluster_cond Conditioning cluster_post Post-Conditioning PreTest Baseline Preference Test DrugPairing Drug Paired with One Chamber PreTest->DrugPairing VehiclePairing Vehicle Paired with Another Chamber PreTest->VehiclePairing PostTest Test for Place Preference DrugPairing->PostTest VehiclePairing->PostTest

Workflow for conditioned place preference studies.

Detailed Experimental Protocols

Intravenous Cocaine Self-Administration
  • Subjects: Male Long-Evans rats or C57BL/6J mice (wild-type and D3R knockout).

  • Surgery: Animals are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is passed subcutaneously to exit on the back.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a syringe pump for drug infusion.

  • Procedure:

    • Acquisition: Animals are placed in the operant chambers for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a light cue. A press on the inactive lever has no consequence. Training continues until a stable baseline of responding is achieved.

    • Testing: Prior to the self-administration session (e.g., 20 minutes before), animals are pretreated with this compound or vehicle via intraperitoneal (i.p.) injection. The number of active and inactive lever presses is recorded.

    • Reinforcement Schedules:

      • Fixed-Ratio (FR): A set number of responses (e.g., FR2) is required for each infusion.

      • Progressive-Ratio (PR): The number of responses required for each subsequent infusion increases progressively. The final ratio completed is the "breakpoint" and serves as a measure of motivation.

Brain-Stimulation Reward (BSR)
  • Subjects: Male rats.

  • Surgery: Animals are implanted with a stimulating electrode in the medial forebrain bundle.

  • Apparatus: An operant chamber with a lever that, when pressed, delivers a brief electrical stimulation to the brain.

  • Procedure:

    • Training: Rats are trained to press the lever to receive brain stimulation. The intensity of the stimulation is varied to determine the threshold at which the animal will reliably respond.

    • Testing: The effect of cocaine (e.g., 2 mg/kg) with and without this compound pretreatment on the BSR threshold is determined. A decrease in the threshold indicates an enhanced reward effect.

Morphine-Induced Conditioned Place Preference (CPP)
  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: A three-chamber CPP apparatus with two conditioning chambers (differing in visual and tactile cues) and a central neutral chamber.

  • Procedure:

    • Pre-Conditioning (Day 1): Animals are allowed to freely explore all three chambers for 15 minutes to determine baseline preference.

    • Conditioning (Days 2-9): A biased procedure is used. For four days, animals receive an injection of morphine (e.g., 10 mg/kg, s.c.) and are confined to their initially non-preferred chamber for 45 minutes. On alternate days, they receive a saline injection and are confined to their preferred chamber.

    • Post-Conditioning (Day 10): Animals are allowed to freely explore all three chambers in a drug-free state, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber indicates a conditioned preference.

    • Testing Expression: To test the effect of this compound on the expression of CPP, animals are administered this compound prior to the post-conditioning test.

    • Testing Reinstatement: After the CPP is extinguished (by repeated exposure to the apparatus without the drug), a priming dose of morphine is given to reinstate the preference. This compound is administered before this priming dose to test its effect on reinstatement.

Conclusion

The preclinical data for this compound strongly support its further development as a potential pharmacotherapy for substance use disorders. It demonstrates high affinity and selectivity for the dopamine D3 receptor, favorable pharmacokinetic properties, and efficacy in reducing cocaine and opioid reward-related behaviors in animal models. The selectivity of this compound for drug reward over natural reward, and its lack of motor effects at therapeutically relevant doses, suggest a favorable side-effect profile. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

The Pivotal Role of Dopamine D3 Receptors in Cocaine-Seeking Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine D3 receptor (D3R) has emerged as a critical modulator in the neurobiology of cocaine addiction, particularly in the manifestation of drug-seeking behaviors and relapse. Primarily localized within the mesocorticolimbic dopamine system, the D3R is strategically positioned to influence the motivational and reinforcing effects of cocaine. Chronic cocaine exposure leads to neuroadaptations in D3R expression and function, further implicating it as a key player in the addiction cycle. This technical guide provides an in-depth analysis of the core role of D3 receptors in cocaine-seeking behavior, summarizing key quantitative data from preclinical studies, detailing essential experimental protocols, and visualizing the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of addiction and drug development, facilitating a deeper understanding of the D3R as a promising therapeutic target.

Introduction

Cocaine addiction is a chronic, relapsing disorder characterized by compulsive drug-seeking and use despite severe adverse consequences. A key neurobiological substrate underlying this pathology is the mesocorticolimbic dopamine system, where cocaine exerts its primary reinforcing effects by blocking the dopamine transporter (DAT), thereby increasing extracellular dopamine levels. Within this system, the dopamine D3 receptor, a member of the D2-like receptor family, has garnered significant attention due to its preferential expression in limbic brain regions associated with reward and motivation, such as the nucleus accumbens (NAc) and prefrontal cortex[1].

Preclinical and clinical evidence strongly suggests that the D3R is not merely a passive component of the dopamine system but an active participant in the neuroadaptations that drive addiction. Chronic cocaine administration has been shown to alter D3R expression and sensitivity, contributing to the heightened motivation for the drug and the propensity to relapse[2][3]. Consequently, the D3R has become a focal point for the development of novel pharmacotherapies aimed at preventing relapse in cocaine use disorder.

This guide will systematically explore the multifaceted role of the D3R in cocaine-seeking behavior by:

  • Presenting a consolidated overview of quantitative data from key preclinical studies.

  • Providing detailed methodologies for pivotal experiments used to assess cocaine-seeking.

  • Illustrating the complex signaling cascades downstream of D3R activation and the workflows of crucial experimental paradigms through diagrams.

Quantitative Data on D3 Receptor Ligands in Cocaine-Seeking Models

The investigation of D3R function in cocaine addiction has been significantly advanced by the development of selective ligands. The following tables summarize the quantitative effects of various D3R antagonists and partial agonists on cocaine self-administration and reinstatement behaviors in preclinical models.

Table 1: Effects of D3 Receptor Antagonists on Cocaine Self-Administration and Reinstatement

LigandAnimal ModelBehavioral ParadigmDoses AdministeredKey FindingsReference(s)
SB-277011A RatCocaine Self-Administration (Fixed Ratio)12.5, 25 mg/kgDose-dependently reduced cocaine self-administration.[4]
RatCocaine Self-Administration (Progressive Ratio)12.5, 25 mg/kgSignificantly decreased the breakpoint for cocaine self-administration.[4]
RatCue-Induced Reinstatement5, 20 mg/kgSignificantly inhibited cue-induced cocaine-seeking behavior.[5]
RatCocaine-Primed Reinstatement6, 12 mg/kgDose-dependently attenuated cocaine-triggered reinstatement of cocaine seeking.
RatStress-Induced Reinstatement (Footshock)10, 20 mg/kgDose-dependently decreased reinstatement of cocaine-seeking induced by footshock.[6]
YQA14 RatCocaine Self-Administration (Fixed Ratio & Progressive Ratio)6.25, 12.5, 25 mg/kgDose-dependently reduced cocaine self-administration under both schedules.[4]
Mouse (Wild-type vs. D3R-KO)Cocaine Self-Administration12.5, 25, 50 mg/kgDose-dependently inhibited cocaine self-administration in wild-type but not D3R-knockout mice.[4]
VK4-116 RatReversal of Cocaine-Induced Cognitive Deficits15 mg/kg, i.p.Reversed the loss of insight caused by prior cocaine self-administration.[7][7]

Table 2: Effects of D3 Receptor Partial Agonists on Cocaine-Seeking Behavior

LigandAnimal ModelBehavioral ParadigmDoses AdministeredKey FindingsReference(s)
BP-897 RatCue-Induced Reinstatement1 mg/kgSignificantly inhibited secondary cue-induced cocaine-seeking behavior.[5]
CJB090 & PG619 MonkeyReinstatement of Cocaine SeekingNot specifiedDid not elicit reinstatement of cocaine seeking, unlike the full agonist quinpirole.[8][8]
MonkeyCocaine Self-Administration (Food-Drug Choice)Not specifiedPG619 treatment reduced cocaine self-administration.[8][8]

Key Experimental Protocols

The following sections provide detailed methodologies for key behavioral and analytical techniques used to investigate the role of D3 receptors in cocaine-seeking behavior.

Cocaine Self-Administration and Reinstatement Model in Rats

This model is the gold standard for assessing the reinforcing properties of drugs and for modeling relapse behavior.

3.1.1. Apparatus

Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, a drug infusion pump, and a house light. The chamber is enclosed in a sound-attenuating cubicle.

3.1.2. Surgical Procedure

Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the rat for connection to the infusion pump.

3.1.3. Self-Administration Training

  • Acquisition: Rats are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light and/or an auditory tone for 20 seconds). Presses on the inactive lever have no programmed consequences. Training continues until a stable baseline of responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).

  • Extinction: Following stable self-administration, cocaine is replaced with saline. Lever presses are no longer reinforced with the drug, although the conditioned stimuli may still be presented. Extinction sessions continue until responding on the active lever decreases to a predefined criterion (e.g., <25% of the average of the last three self-administration sessions).

3.1.4. Reinstatement Testing

After extinction, reinstatement of cocaine-seeking behavior (i.e., responding on the active lever) is triggered by one of the following:

  • Drug-Primed Reinstatement: A non-contingent intraperitoneal (i.p.) or intravenous (i.v.) injection of cocaine (e.g., 10 mg/kg, i.p.) is administered prior to the session.

  • Cue-Induced Reinstatement: Presentation of the cocaine-associated cues (light and/or tone) contingent on an active lever press.

  • Stress-Induced Reinstatement: Exposure to a stressor, such as intermittent footshock (e.g., 10 minutes of 0.5 mA shocks of 0.5-second duration on a variable interval schedule) before the session[9].

Conditioned Place Preference (CPP)

CPP is a Pavlovian conditioning paradigm used to measure the rewarding effects of drugs.

3.2.1. Apparatus

A three-chambered apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.

3.2.2. Procedure

  • Pre-Conditioning Test (Baseline): Rats or mice are allowed to freely explore all three chambers for a set period (e.g., 15 minutes), and the time spent in each chamber is recorded to determine any initial preference.

  • Conditioning: Over several days (e.g., 4-8 days), animals receive alternating injections of cocaine (e.g., 10-20 mg/kg, i.p.) and saline. Immediately following the cocaine injection, they are confined to one of the conditioning chambers. After the saline injection, they are confined to the other chamber. The drug-paired chamber is typically the initially non-preferred chamber to avoid ceiling effects.

  • Post-Conditioning Test (Expression): In a drug-free state, animals are again allowed to freely explore all three chambers, and the time spent in each is recorded. An increase in the time spent in the drug-paired chamber compared to the pre-conditioning test indicates a conditioned place preference.

  • Extinction and Reinstatement: The CPP can be extinguished by repeatedly exposing the animal to the apparatus without the drug. Reinstatement can then be induced by a priming injection of cocaine or exposure to a stressor[10].

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

3.3.1. Surgical Procedure

A guide cannula is stereotaxically implanted above the brain region of interest (e.g., nucleus accumbens).

3.3.2. Procedure

  • A microdialysis probe is inserted through the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Neurotransmitters and other small molecules in the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF.

  • The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify dopamine levels.

  • This technique can be combined with behavioral paradigms like self-administration to correlate changes in dopamine with drug-seeking behavior[11][12].

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to study the electrophysiological properties of individual neurons and the effects of cocaine on synaptic transmission in brain slices.

3.4.1. Brain Slice Preparation

  • The animal is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated slicing solution.

  • Coronal slices containing the brain region of interest (e.g., nucleus accumbens) are prepared using a vibratome.

  • Slices are allowed to recover in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature.

3.4.2. Recording

  • A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.

  • A glass micropipette filled with an internal solution is carefully guided to the surface of a neuron under visual control.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The membrane patch is then ruptured by applying gentle suction, establishing the "whole-cell" configuration.

  • This allows for the recording of synaptic currents (e.g., excitatory postsynaptic currents, EPSCs) and the investigation of how cocaine and D3R ligands modulate synaptic strength[13].

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the role of D3 receptors in cocaine-seeking behavior.

D3 Receptor Signaling Pathways in Cocaine Addiction

D3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cocaine Cocaine DAT DAT Cocaine->DAT blocks Dopamine Dopamine D3R D3 Receptor Dopamine->D3R activates Gi/o Gi/o D3R->Gi/o AC_inhibit Adenylyl Cyclase (inhibition) Gi/o->AC_inhibit Akt_mTOR Akt/mTOR (activation) Gi/o->Akt_mTOR cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA (inhibition) cAMP_decrease->PKA_inhibit ERK_inhibit ERK (inhibition) PKA_inhibit->ERK_inhibit Gene_Expression Altered Gene Expression ERK_inhibit->Gene_Expression Akt_mTOR->Gene_Expression CaMKIIa_inhibit CaMKIIα (inhibition) Synaptic_Plasticity Changes in Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Cocaine_Seeking Cocaine-Seeking Behavior Synaptic_Plasticity->Cocaine_Seeking SA_Reinstatement_Workflow cluster_training Self-Administration Training cluster_extinction Extinction cluster_reinstatement Reinstatement Testing Acquisition Acquisition Maintenance Maintenance Acquisition->Maintenance Stable_Baseline Stable_Baseline Maintenance->Stable_Baseline ~14 days Extinction_Sessions Saline Substitution Stable_Baseline->Extinction_Sessions Extinction_Criterion Response <25% of baseline Extinction_Sessions->Extinction_Criterion ~7-10 days Drug_Prime Cocaine Injection Extinction_Criterion->Drug_Prime Cue_Presentation Cocaine-Associated Cues Extinction_Criterion->Cue_Presentation Stress_Exposure e.g., Footshock Extinction_Criterion->Stress_Exposure Test_Session Measure Active Lever Presses Drug_Prime->Test_Session Cue_Presentation->Test_Session Stress_Exposure->Test_Session D3R_Blockade_Logic Cocaine_Cues_Stress Cocaine-Associated Cues or Stress D3R_Activation D3 Receptor Activation in Limbic Regions Cocaine_Cues_Stress->D3R_Activation Downstream_Signaling Altered Downstream Signaling (e.g., ERK, Akt/mTOR) D3R_Activation->Downstream_Signaling Increased_Craving Increased Craving and Motivation for Cocaine Downstream_Signaling->Increased_Craving Cocaine_Seeking Relapse to Cocaine-Seeking Behavior Increased_Craving->Cocaine_Seeking D3R_Antagonist D3 Receptor Antagonist (e.g., SB-277011A) D3R_Antagonist->D3R_Activation Blocks Optogenetics_Workflow cluster_prep Preparation cluster_behavior Behavioral Paradigm cluster_testing Reinstatement Test with Optogenetics AAV_Injection Inject AAV-DIO-eNpHR3.0 into NAc of D3-Cre rat Fiber_Implant Implant Optic Fiber over NAc AAV_Injection->Fiber_Implant Cocaine_SA Cocaine Self-Administration & Extinction Fiber_Implant->Cocaine_SA Cue_Reinstatement Cue-Induced Reinstatement Session Cocaine_SA->Cue_Reinstatement Laser_ON Laser ON (Inhibit D3 Neurons) Cue_Reinstatement->Laser_ON Laser_OFF Laser OFF (Control) Cue_Reinstatement->Laser_OFF Behavioral_Measure Measure Lever Presses Laser_ON->Behavioral_Measure Laser_OFF->Behavioral_Measure

References

YQA14: A Technical Guide to its Effects on Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YQA14 is a novel and potent antagonist of the dopamine D3 receptor, demonstrating high selectivity over other dopamine receptor subtypes. Preclinical evidence strongly suggests its therapeutic potential in the management of substance use disorders, particularly in mitigating the rewarding effects of drugs of abuse and reducing relapse-like behaviors. This technical guide provides an in-depth analysis of the pharmacological profile of this compound, with a primary focus on its interaction with the dopamine neurotransmitter system. The document details its binding affinity, functional activity, and the experimental protocols utilized for its characterization. While extensive data exists for its effects on the dopaminergic system, a comprehensive screening profile against a broad range of other neurotransmitter receptors is not publicly available at the time of this publication.

Core Mechanism of Action: Dopamine D3 Receptor Antagonism

In Vitro Receptor Binding Profile

Radioligand binding assays have been instrumental in determining the affinity and selectivity of this compound for dopamine receptor subtypes. These assays typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled ligand that binds to the receptor. The ability of this compound to displace the radioligand is measured, and from this, its binding affinity (Ki) is calculated.

Table 1: this compound Binding Affinity (Ki) for Human Dopamine Receptor Subtypes [1][2]

Receptor SubtypeRadioligandCell LineKi (nM)Selectivity (D2/D3 Ratio)
D3 [3H]SpiperoneCHOKi-High: 0.000068 > 150-fold vs D2
Ki-Low: 2.11
D2 [3H]SpiperoneHEK293335.3 -
D1 [3H]SCH23390CHO> 10,000> 1000-fold vs other DA receptors
D4 [3H]SpiperoneCHO> 10,000> 1000-fold vs other DA receptors
D5 [3H]SpiperoneCHO> 10,000> 1000-fold vs other DA receptors

Note: The presence of two binding sites (High and Low affinity) for the D3 receptor suggests complex binding kinetics.

Functional Antagonist Activity

The antagonist properties of this compound at the D3 receptor have been confirmed using functional assays, such as the [35S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor. In the presence of an agonist (like quinpirole), G-protein activation is increased. An antagonist, such as this compound, will inhibit this agonist-induced G-protein activation.

Table 2: Functional Activity of this compound at the Human Dopamine D3 Receptor [2]

AssayAgonistThis compound EffectIC50 (nM)
[35S]GTPγS BindingQuinpirole (10 µM)InhibitionIC50-High: ~0.0001
IC50-Low: ~5

Effects on Other Neurotransmitter Systems

Currently, there is a lack of publicly available, comprehensive screening data detailing the binding affinities of this compound for a broad range of non-dopaminergic neurotransmitter receptors, such as serotonin, norepinephrine, adrenergic, cholinergic, opioid, histamine, glutamate, and GABA receptors. The primary focus of published research has been on its high selectivity for the dopamine D3 receptor. Therefore, a complete assessment of its off-target effects is not possible at this time.

In Vivo Effects on the Dopaminergic System

Preclinical in vivo studies in animal models have demonstrated the functional consequences of this compound's D3 receptor antagonism.

  • Reduction of Cocaine Self-Administration: Systemic administration of this compound has been shown to significantly and dose-dependently reduce intravenous cocaine self-administration in rats and mice.[1] This effect is absent in D3 receptor-knockout mice, confirming that the action is mediated by D3 receptor blockade.[1]

  • Attenuation of Drug-Seeking Behavior: this compound has been found to inhibit the reinstatement of cocaine-seeking behavior triggered by drug-priming or drug-associated cues.

  • Modulation of Dopamine Neuron Activity: As a D3 receptor antagonist, this compound is expected to modulate the activity of dopamine neurons in the ventral tegmental area (VTA), a key region in the brain's reward circuitry. D3 autoreceptors on these neurons typically inhibit dopamine release. By blocking these autoreceptors, this compound may lead to an increase in the firing rate of dopamine neurons and subsequent dopamine release in projection areas like the nucleus accumbens.

Experimental Protocols

In Vitro Radioligand Binding Assay ([3H]Spiperone)

This protocol is adapted from methodologies used for dopamine receptor binding assays.

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • [3H]Spiperone (Radioligand).

  • This compound (Test compound).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound at various concentrations or vehicle.

    • [3H]Spiperone at a final concentration of ~0.5 nM.

    • Cell membrane suspension (typically 20-50 µg of protein per well).

    • For non-specific binding wells, add haloperidol instead of this compound.

  • Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This protocol is a generalized procedure for assessing G-protein activation.

Objective: To determine the functional antagonist activity of this compound at the dopamine D3 receptor.

Materials:

  • Cell membranes from cells expressing the human dopamine D3 receptor.

  • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

  • GTPγS Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Quinpirole (D2/D3 receptor agonist).

  • This compound (Test compound).

  • Non-specific binding control: unlabeled GTPγS (10 µM).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane and Reagent Preparation: Thaw cell membranes and prepare solutions of quinpirole and this compound in assay buffer.

  • Pre-incubation: In a 96-well plate, pre-incubate cell membranes with this compound at various concentrations or vehicle for 15-30 minutes at 30°C.

  • Stimulation: Add quinpirole to the wells to stimulate G-protein activation. For antagonist determination, a fixed concentration of quinpirole (e.g., 10 µM) is used.

  • [35S]GTPγS Binding: Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM) to each well.

  • Incubation: Incubate the plates at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Determine the concentration-dependent inhibition of quinpirole-stimulated [35S]GTPγS binding by this compound to calculate its IC50 value.

Visualizations

YQA14_Mechanism_of_Action cluster_0 Presynaptic Dopamine Neuron cluster_1 Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_release Dopamine Release Dopamine_synthesis->Dopamine_release Synaptic_Dopamine Synaptic Dopamine Dopamine_release->Synaptic_Dopamine Release D3_autoreceptor D3 Autoreceptor D3_autoreceptor->Dopamine_release Inhibits Synaptic_Dopamine->D3_autoreceptor Binds Postsynaptic_D3 Postsynaptic D3 Receptor Synaptic_Dopamine->Postsynaptic_D3 Binds Signaling_Cascade Downstream Signaling Postsynaptic_D3->Signaling_Cascade This compound This compound This compound->D3_autoreceptor Blocks This compound->Postsynaptic_D3 Blocks

Caption: this compound blocks presynaptic D3 autoreceptors and postsynaptic D3 receptors.

Radioligand_Binding_Assay Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, this compound) Start->Prepare_Reagents Assay_Setup Set up 96-well plate (Buffer, this compound/Vehicle, Radioligand, Membranes) Prepare_Reagents->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Scintillation counting to measure radioactivity Washing->Counting Data_Analysis Calculate IC50 and Ki values Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro radioligand binding assay.

GTP_gamma_S_Assay Start Start Prepare_Reagents Prepare Reagents (Membranes, Agonist, this compound, [35S]GTPγS, GDP) Start->Prepare_Reagents Pre_incubation Pre-incubate membranes with this compound/Vehicle Prepare_Reagents->Pre_incubation Stimulation Add agonist to stimulate G-protein activation Pre_incubation->Stimulation Binding_Reaction Add [35S]GTPγS and GDP to initiate binding Stimulation->Binding_Reaction Incubation Incubate to allow for [35S]GTPγS binding Binding_Reaction->Incubation Filtration Rapidly filter to separate bound and free [35S]GTPγS Incubation->Filtration Washing Wash filters Filtration->Washing Counting Scintillation counting Washing->Counting Data_Analysis Determine inhibition of agonist-stimulated binding (IC50) Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the [35S]GTPγS functional assay.

Logical_Relationship This compound This compound D3_Antagonism Selective Dopamine D3 Receptor Antagonism This compound->D3_Antagonism causes Modulation_of_DA Modulation of Dopamine System Activity D3_Antagonism->Modulation_of_DA leads to Behavioral_Effects Reduced Drug Reward and Relapse-like Behavior Modulation_of_DA->Behavioral_Effects results in

Caption: Logical flow from this compound's mechanism to its behavioral outcomes.

References

In Vitro Pharmacological Profile of YQA14: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacology of YQA14, a novel and selective dopamine D3 receptor antagonist. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

Core Pharmacological Data

This compound has been characterized as a high-affinity antagonist for the human dopamine D3 receptor. Its in vitro profile demonstrates potent binding to the D3 receptor and functional inhibition of agonist-induced signaling.

Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for various dopamine receptor subtypes. The equilibrium dissociation constants (Ki) summarized in the table below indicate a high affinity and selectivity for the D3 receptor. Notably, this compound exhibits two distinct binding sites on the human D3 receptor, a high-affinity and a low-affinity site.[1][2][3]

Receptor SubtypeLigandKi (nM)Cell LineSource
Dopamine D3This compound0.000068 (High Affinity)CHO[1][2][3]
2.11 (Low Affinity)
Dopamine D2This compound>316.5CHO[1][2][3]
Dopamine D1This compound>1000HEK293
Dopamine D4This compound>1000CHO
Dopamine D5This compound>1000HEK293

Table 1: In Vitro Binding Affinity of this compound for Human Dopamine Receptors.

This compound displays a selectivity of over 150-fold for the D3 receptor compared to the D2 receptor and over 1000-fold selectivity for the D3 receptor over other dopamine receptor subtypes.[1][2][3]

Functional Activity

The antagonist activity of this compound at the dopamine D3 receptor has been confirmed through functional assays. In a [³⁵S]GTPγS binding assay, this compound was shown to inhibit the stimulation of [³⁵S]GTPγS binding induced by the D3 receptor agonist quinpirole. This demonstrates that this compound effectively blocks the G-protein activation that is a primary step in D3 receptor signal transduction.

AssayAgonistThis compound IC₅₀ (nM)Cell LineSource
[³⁵S]GTPγS BindingQuinpirole (10 µM)0.0001 (High Affinity)CHO-hD3R
4.35 (Low Affinity)

Table 2: In Vitro Functional Antagonist Activity of this compound at the Human Dopamine D3 Receptor.

Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its primary signaling mechanism involves coupling to the Gi/o class of G proteins. Upon activation by an agonist, the D3 receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the G protein into Gαi/o-GTP and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). This compound, as an antagonist, binds to the D3 receptor and prevents this agonist-induced signaling cascade.

D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D3R Dopamine D3 Receptor Dopamine->D3R Activates This compound This compound (Antagonist) This compound->D3R Blocks Gi_protein Gi/o Protein (Inactive) D3R->Gi_protein Activates G_alpha_i Gαi/o-GTP (Active) Gi_protein->G_alpha_i G_beta_gamma Gβγ Gi_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Dopamine D3 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacology of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for dopamine receptors. The protocol involves a competition binding experiment where increasing concentrations of the unlabeled test compound (this compound) compete with a fixed concentration of a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.

  • Radioligand: [³H]spiperone or another suitable radioligand for the target receptor.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known ligand for the target receptor (e.g., 10 µM haloperidol for D2/D3 receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well Plates.

  • Glass Fiber Filters.

  • Scintillation Fluid.

  • Scintillation Counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate with wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competition binding (radioligand + varying concentrations of this compound).

  • Reagent Addition:

    • Add assay buffer to all wells.

    • Add the appropriate concentration of this compound or non-specific binding control to the respective wells.

    • Add the cell membrane preparation to all wells.

    • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start: Prepare Reagents plate_setup Set up 96-well Plate (Total, Non-specific, Competition) start->plate_setup add_reagents Add Reagents: - Buffer - this compound/Control - Cell Membranes - Radioligand plate_setup->add_reagents incubation Incubate to Reach Equilibrium add_reagents->incubation filtration Terminate by Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End: Determine Binding Affinity analysis->end

Workflow for the Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins following receptor stimulation.

Materials:

  • Cell Membranes: Membranes from cells expressing the human dopamine D3 receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Agonist: Quinpirole or another D3 receptor agonist.

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Other reagents and equipment as for the radioligand binding assay.

Procedure:

  • Membrane Pre-incubation: Pre-incubate the cell membranes with this compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding a mixture containing the agonist, GDP, and [³⁵S]GTPγS.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Determine the agonist-stimulated [³⁵S]GTPγS binding.

    • Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value for this compound by non-linear regression analysis.

GTP_gamma_S_Workflow start Start: Prepare Reagents preincubation Pre-incubate Membranes with this compound start->preincubation initiation Initiate Reaction with: - Agonist - GDP - [35S]GTPγS preincubation->initiation incubation Incubate at 30°C initiation->incubation filtration Terminate by Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Determine % Inhibition - Calculate IC50 counting->analysis end End: Determine Functional Potency analysis->end

Workflow for the [³⁵S]GTPγS Binding Assay.

References

The Discovery and Development of YQA14: A Novel Dopamine D3 Receptor Antagonist for the Treatment of Cocaine Addiction

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

YQA14 is a novel and selective dopamine D3 receptor antagonist that has demonstrated significant potential as a pharmacotherapeutic agent for cocaine addiction in preclinical studies. Developed as an alternative to earlier compounds with unfavorable pharmacokinetic profiles, this compound exhibits high affinity and selectivity for the dopamine D3 receptor. In animal models, this compound effectively reduces cocaine self-administration and attenuates the rewarding effects of the drug without producing significant motor deficits at therapeutic doses. Its mechanism of action is centered on the blockade of D3 receptors within the brain's reward circuitry, thereby modulating dopamine signaling disrupted by chronic cocaine use. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound, including detailed experimental protocols and a summary of key quantitative data.

Introduction

The dopamine D3 receptor has emerged as a promising target for the treatment of substance use disorders, particularly cocaine addiction.[1][2][3] The D3 receptor is highly expressed in the limbic regions of the brain associated with reward and motivation, and its levels are often altered by chronic drug use.[1][2][3] Antagonism of the D3 receptor is hypothesized to reduce the reinforcing effects of drugs of abuse and diminish drug-seeking behaviors. While earlier D3 receptor antagonists like SB-277011A showed promise in animal models, their clinical development was halted due to poor pharmacokinetics and toxicity.[1] this compound was developed to overcome these limitations, offering a similar or improved pharmacological profile with better potential for clinical translation.[1]

In Vitro Pharmacology

Receptor Binding Profile

This compound demonstrates high affinity and selectivity for the human dopamine D3 receptor. In vitro receptor binding assays using Chinese Hamster Ovary (CHO) cells expressing the cloned human D3 receptor (CHO-hD3R) have characterized its binding properties.[1][4]

Table 1: In Vitro Receptor Binding Affinity of this compound [1][4]

ReceptorBinding Affinity (Ki)
Dopamine D3 (High Affinity Site)0.0068 nM
Dopamine D3 (Low Affinity Site)2.11 nM

This compound displays over 150-fold selectivity for the D3 receptor over the D2 receptor and more than 1000-fold selectivity over other dopamine receptor subtypes.[1][4]

Experimental Protocol: Radioligand Binding Assay

A detailed experimental protocol for determining the in vitro receptor binding affinity of this compound is outlined below. This protocol is based on standard radioligand binding assay procedures.

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D3 receptor.

Materials:

  • Cell Membranes: CHO-hD3R cell membranes.

  • Radioligand: [³H]-spiperone or another suitable D3-preferring radioligand.

  • Competitor: this compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled D3 antagonist (e.g., haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filter plates.

Procedure:

  • Membrane Preparation: CHO-hD3R cells are cultured and harvested. The cell pellet is homogenized in ice-cold buffer and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well filter plate, the following are added in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: The contents of the wells are rapidly filtered through the filter plate using a vacuum manifold to separate bound from free radioligand. The filters are washed with ice-cold assay buffer.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Pharmacology

Efficacy in Models of Cocaine Addiction

This compound has been extensively evaluated in rodent models of cocaine addiction, demonstrating its potential to reduce drug-taking and drug-seeking behaviors.

Table 2: In Vivo Efficacy of this compound in Animal Models of Cocaine Addiction

ModelSpeciesThis compound Dose RangeKey FindingsCitations
Intravenous Cocaine Self-Administration (Fixed-Ratio)Rat6.25 - 25 mg/kgDose-dependently reduced cocaine self-administration.[1][4]
Intravenous Cocaine Self-Administration (Progressive-Ratio)Rat6.25 - 25 mg/kgSignificantly decreased the breakpoint for cocaine self-administration.[1][4]
Electrical Brain-Stimulation Reward (BSR)Rat12.5 - 25 mg/kgAttenuated cocaine-enhanced brain stimulation reward.[2]
Cocaine-Induced Reinstatement of Drug-SeekingRat12.5 - 25 mg/kgInhibited cocaine-primed and cue-induced reinstatement of drug-seeking behavior.[2]
Cocaine Self-Administration in D3 Receptor-Knockout MiceMouseN/AThis compound did not inhibit cocaine self-administration, confirming its D3 receptor-mediated action.[1][4]
Effects on Locomotor Activity

At doses effective in reducing cocaine self-administration, this compound does not significantly alter spontaneous locomotor activity or cocaine-induced hyperlocomotion.[1][4] However, at higher doses (50 mg/kg), it has been shown to inhibit both basal and cocaine-enhanced locomotion.[1][4]

Experimental Protocols

Objective: To assess the effect of this compound on the reinforcing properties of cocaine.

Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.

Procedure:

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

  • Acquisition: Rats are placed in the operant chambers and learn to press an "active" lever to receive an intravenous infusion of cocaine. The other "inactive" lever has no consequence. Each infusion is paired with a cue light.

  • Maintenance: Once stable self-administration behavior is established, rats are pre-treated with either vehicle or different doses of this compound before the self-administration session.

  • Data Collection: The number of infusions earned and lever presses are recorded.

  • Schedules of Reinforcement:

    • Fixed-Ratio (FR): A fixed number of lever presses is required for each infusion.

    • Progressive-Ratio (PR): The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest number of presses the animal will make for a single infusion.

Objective: To evaluate the effect of this compound on the rewarding effects of cocaine.

Apparatus: Operant conditioning chambers with a wheel or lever that, when manipulated, delivers a brief electrical stimulation to a reward-related brain area.

Procedure:

  • Surgery: Rats are implanted with an electrode in a brain reward region, such as the medial forebrain bundle.

  • Training: Rats learn to press a lever or turn a wheel to receive the electrical brain stimulation.

  • Threshold Determination: The intensity or frequency of the stimulation is varied to determine the minimum level (threshold) that sustains responding.

  • Drug Testing: The effect of cocaine, with and without this compound pre-treatment, on the BSR threshold is measured. A decrease in the threshold indicates an enhancement of reward.

Objective: To assess the effect of this compound on spontaneous and cocaine-induced locomotor activity.

Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.

Procedure:

  • Habituation: Animals are habituated to the testing chambers for several days.

  • Testing: On the test day, animals are administered either vehicle or this compound, followed by either saline or cocaine. They are then placed in the locomotor activity chambers, and their horizontal and vertical movements are recorded for a set period.

Mechanism of Action

This compound exerts its therapeutic effects by acting as a selective antagonist at the dopamine D3 receptor. The proposed mechanism of action in the context of cocaine addiction involves the modulation of the mesolimbic dopamine pathway.

Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. Activation of D3 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA). In the context of addiction, chronic cocaine use leads to neuroadaptations in this pathway, including alterations in D3 receptor expression and sensitivity.

This compound, by blocking the D3 receptor, prevents dopamine from binding and initiating this signaling cascade. This is thought to normalize the dysregulated dopamine signaling in the addicted state. Specifically, antagonism of presynaptic D3 autoreceptors can lead to an increase in dopamine release in key brain areas like the nucleus accumbens, which may help to alleviate the hypodopaminergic state associated with drug withdrawal and craving. Furthermore, D3 receptor activation has been linked to the phosphorylation of ERK and Akt/mTORC1 pathways, which are involved in cellular growth and survival and may contribute to the structural plasticity observed in addiction.[5] By blocking these actions, this compound may reverse or prevent these maladaptive changes.

D3_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_cocaine Cocaine's Effect Dopamine Dopamine D3_Autoreceptor D3 Autoreceptor Dopamine->D3_Autoreceptor Activates DAT Dopamine Transporter Dopamine->DAT Reuptake DA_Release Dopamine Release D3_Autoreceptor->DA_Release Inhibits This compound This compound This compound->D3_Autoreceptor Blocks Dopamine_Post Dopamine DA_Release->Dopamine_Post Increases Synaptic Dopamine D3_Receptor D3 Receptor Dopamine_Post->D3_Receptor Activates Gi_Protein Gi Protein D3_Receptor->Gi_Protein Activates YQA14_Post This compound YQA14_Post->D3_Receptor Blocks AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Effectors (e.g., ERK, Akt) PKA->Downstream Modulates Cocaine Cocaine Cocaine->DAT Blocks

Caption: Dopamine D3 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are conducted. The logical flow of these experiments is depicted below.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Specificity cluster_development Preclinical Development Binding Receptor Binding Assays (Determine Ki and Selectivity) Functional Functional Assays (e.g., cAMP accumulation) Binding->Functional Confirm Antagonist Activity SelfAdmin Cocaine Self-Administration (Assess effect on drug-taking) Functional->SelfAdmin Test In Vivo Efficacy BSR Brain-Stimulation Reward (Assess effect on reward) SelfAdmin->BSR Corroborate Reward Attenuation Locomotor Locomotor Activity (Assess side effects) SelfAdmin->Locomotor Assess for Motor Impairment KO_Mice D3-KO Mice Studies (Confirm D3 receptor mediation) SelfAdmin->KO_Mice Verify Target Engagement PK Pharmacokinetics (ADME) KO_Mice->PK Proceed if Target-Specific Tox Toxicology Studies PK->Tox Safety Assessment

Caption: Logical workflow for the preclinical development of this compound.

Clinical Development and Future Directions

As of the latest available information, there are no public records of this compound entering human clinical trials. The development of selective D3 receptor antagonists for addiction has seen other candidates, such as GSK598809 and buspirone (a repurposed anxiolytic with D3 antagonist properties), advance to clinical investigation.[1][6] Clinical trials with these agents have explored their safety, tolerability, and efficacy in reducing craving and relapse in substance-dependent individuals.[6][7][8] The findings from these studies will be crucial in validating the D3 receptor as a therapeutic target in humans and will inform the potential future clinical development of this compound or other next-generation D3 antagonists.

Future research on this compound should focus on completing comprehensive preclinical toxicology and pharmacokinetic studies to support a potential Investigational New Drug (IND) application. Further elucidation of the downstream signaling pathways affected by this compound could also identify biomarkers for patient stratification and treatment response in future clinical trials.

Conclusion

This compound is a promising preclinical candidate for the treatment of cocaine addiction. Its high affinity and selectivity for the dopamine D3 receptor, coupled with its demonstrated efficacy in robust animal models of addiction, underscore its potential. The detailed understanding of its mechanism of action provides a strong rationale for its further development. While the transition from preclinical success to clinical efficacy is challenging, this compound represents a significant advancement in the pursuit of a pharmacotherapy for cocaine use disorder.

References

Methodological & Application

YQA14: Application Notes and Protocols for Preclinical Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YQA14 is a novel and selective dopamine D3 receptor antagonist that has demonstrated significant potential as a pharmacotherapeutic agent for the treatment of substance use disorders.[1][2][3] Preclinical studies in rodent models have shown its efficacy in reducing cocaine self-administration and preventing relapse to drug-seeking behavior.[4][5] this compound exhibits a high selectivity for the dopamine D3 receptor over the D2 receptor and other dopamine receptor subtypes, suggesting a targeted mechanism of action with a potentially favorable side-effect profile.[1][3][6] These application notes provide a summary of the key findings and detailed experimental protocols for the evaluation of this compound in rodent models.

Mechanism of Action: Dopamine D3 Receptor Antagonism

This compound exerts its effects by blocking the dopamine D3 receptor, which is highly expressed in the limbic brain regions associated with reward and motivation.[7][8] The dopamine D3 receptor is a G protein-coupled receptor that signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][9] By antagonizing the D3 receptor, this compound modulates downstream signaling cascades, including the Akt/mTORC1 and ERK pathways, which are implicated in the neuroplasticity underlying addiction.[7]

cluster_0 This compound This compound D3R Dopamine D3 Receptor This compound->D3R Antagonizes Gai_o Gαi/o D3R->Gai_o AC Adenylyl Cyclase Gai_o->AC cAMP ↓ cAMP AC->cAMP Downstream Modulation of Downstream Pathways (e.g., Akt/mTORC1, ERK) cAMP->Downstream Therapeutic Therapeutic Effects (↓ Drug Seeking) Downstream->Therapeutic

Caption: Simplified signaling pathway of this compound.

Data Presentation

In Vitro Receptor Binding Affinity
ReceptorBinding Affinity (Ki)Selectivity vs. D3
Human D3 Receptor (High Affinity)0.0068 nM-
Human D3 Receptor (Low Affinity)2.11 nM-
Human D2 Receptor>300 nM>150-fold
Other Dopamine Receptors>1000 nM>1000-fold

Data synthesized from published in vitro radioligand binding assays.[1][3][6]

Efficacy in Cocaine Self-Administration (Rats)
This compound Dose (mg/kg, i.p.)Reinforcement Schedule% Decrease in Cocaine Infusions (Mean)
6.25Fixed-RatioSignificant Reduction
12.5Fixed-RatioDose-dependent Reduction
25Fixed-RatioDose-dependent Reduction
12.5Progressive-RatioSignificant Reduction
25Progressive-RatioSignificant Reduction

Data represent a summary of findings from intravenous cocaine self-administration studies.[1][2][3]

Experimental Protocols

Rodent Model Workflow

cluster_0 start Rodent Model Selection (Rats or Mice) surgery Surgical Procedures (e.g., IV Catheter Implantation) start->surgery recovery Post-Surgical Recovery surgery->recovery acclimation Acclimation & Habituation recovery->acclimation behavioral Behavioral Testing acclimation->behavioral data Data Analysis behavioral->data end Conclusion data->end

Caption: General workflow for this compound rodent studies.
Intravenous Cocaine Self-Administration

This protocol is designed to assess the reinforcing effects of cocaine and the ability of this compound to reduce cocaine intake.

Materials:

  • Male Wistar rats or C57BL/6J mice

  • This compound

  • Cocaine hydrochloride

  • Vehicle (e.g., 25% 2-hydroxypropyl-β-cyclodextrin)

  • Sterile saline

  • Heparinized saline

  • Intravenous catheters

  • Operant conditioning chambers equipped with levers, cue lights, and an infusion pump

Procedure:

  • Catheter Implantation:

    • Anesthetize the animal using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

    • Surgically implant a chronic indwelling catheter into the jugular vein.

    • Exteriorize the catheter on the back of the animal.

    • Allow a recovery period of at least 5-7 days post-surgery.

    • Maintain catheter patency by flushing daily with heparinized saline.

  • Acquisition of Cocaine Self-Administration:

    • Train animals to self-administer cocaine (e.g., 0.75 mg/kg/infusion for rats) by pressing a lever in the operant chamber.

    • Each lever press results in an intravenous infusion of cocaine, often paired with a cue light and/or tone.

    • Training sessions are typically 2 hours daily.

    • Continue training until a stable baseline of responding is achieved.

  • This compound Treatment and Testing:

    • Once a stable baseline is established, administer this compound (e.g., 6.25, 12.5, or 25 mg/kg, i.p.) or vehicle 20-30 minutes prior to the self-administration session.

    • Record the number of cocaine infusions earned.

    • A within-subject design with a counterbalanced order of this compound doses is recommended.

    • Allow for re-establishment of baseline responding between drug testing days.

Locomotor Activity Assessment

This protocol evaluates the effect of this compound on spontaneous and cocaine-induced locomotor activity to assess for potential sedative or stimulant effects of the compound itself.

Materials:

  • Male Sprague-Dawley rats or C57BL/6J mice

  • This compound

  • Cocaine hydrochloride

  • Vehicle

  • Open-field activity chambers equipped with photobeam detectors or video tracking software

Procedure:

  • Habituation:

    • Habituate the animals to the activity chambers for a set period (e.g., 30-60 minutes) for 2-3 consecutive days prior to testing.

  • Testing:

    • On the test day, administer this compound (e.g., 12.5 or 25 mg/kg, i.p.) or vehicle.

    • For assessing effects on spontaneous locomotion, place the animal in the activity chamber immediately after this compound injection and record activity for a specified duration (e.g., 2 hours).

    • For assessing effects on cocaine-induced hyperactivity, administer cocaine (e.g., 10-20 mg/kg, i.p.) 20 minutes after the this compound or vehicle pre-treatment, and then place the animal in the chamber.

    • Record locomotor activity, typically measured as distance traveled or number of photobeam breaks.

Brain Stimulation Reward (BSR)

The BSR paradigm assesses the effects of this compound on the rewarding properties of intracranial self-stimulation, providing insight into its potential to modulate brain reward thresholds.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Cocaine hydrochloride

  • Vehicle

  • Stereotaxic apparatus

  • Bipolar stimulating electrodes

  • Operant chambers equipped with a response lever and a stimulator

Procedure:

  • Electrode Implantation:

    • Anesthetize the rat and stereotaxically implant a bipolar electrode into the medial forebrain bundle (MFB).

    • Allow for a post-surgical recovery period of at least one week.

  • Training:

    • Train the rat to press a lever to receive a brief train of electrical stimulation to the MFB.

    • Determine the optimal stimulation parameters (frequency, intensity) that maintain a stable rate of responding.

  • Threshold Determination:

    • Use a rate-frequency curve or a threshold procedure to determine the minimum stimulation frequency required to maintain responding.

    • Establish a stable baseline reward threshold over several days.

  • This compound Treatment and Testing:

    • Administer this compound (e.g., 12.5 or 25 mg/kg, i.p.) or vehicle 30 minutes prior to the BSR session.

    • To assess the effect of this compound on cocaine-enhanced BSR, administer cocaine (e.g., 2 mg/kg, i.p.) after this compound pre-treatment.

    • Measure changes in the BSR threshold. An elevation in the threshold suggests a decrease in the rewarding value of the stimulation.

Conclusion

The experimental protocols outlined provide a framework for the preclinical evaluation of this compound in rodent models. The data from these studies indicate that this compound is a promising candidate for the treatment of cocaine addiction, with a mechanism of action centered on the selective antagonism of the dopamine D3 receptor. Further investigation into its pharmacokinetic and toxicological profile is warranted to support its translation to clinical studies.

References

Application Notes and Protocols for YQA14 in Rat Self-Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosage and experimental protocols for the use of YQA14, a selective dopamine D3 receptor antagonist, in rat self-administration studies, a key preclinical model for assessing the abuse potential and therapeutic efficacy of novel compounds for substance use disorders.

Introduction

This compound is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the rewarding and reinforcing effects of drugs of abuse such as cocaine.[1][2] Preclinical studies have demonstrated the efficacy of this compound in reducing cocaine self-administration in rats, suggesting its potential as a pharmacotherapy for cocaine addiction.[1][2] These notes are intended to guide researchers in designing and conducting in vivo self-administration experiments with this compound.

Data Presentation: Efficacy of this compound in Cocaine Self-Administration

The following tables summarize the dose-dependent effects of this compound on cocaine self-administration in rats under both fixed-ratio and progressive-ratio schedules of reinforcement.

Table 1: Effect of this compound on Cocaine Self-Administration under a Fixed-Ratio (FR) Schedule

This compound Dose (mg/kg, i.p.)Cocaine Dose (mg/kg/infusion)Mean Number of Cocaine InfusionsPercent Change from Vehicle
Vehicle0.25~35-
12.50.25~20~ -43%
250.25~15~ -57%
Vehicle0.5~45-
12.50.5~25~ -44%
250.5~18~ -60%
Vehicle1.0~30-
12.51.0~15~ -50%
251.0~10~ -67%

Data synthesized from Song et al., 2012.[1]

Table 2: Effect of this compound on Cocaine Self-Administration under a Progressive-Ratio (PR) Schedule

This compound Dose (mg/kg, i.p.)Breakpoint (Number of Responses)Percent Change from Vehicle
Vehicle~150-
6.25~100~ -33%
12.5~75~ -50%
25~50~ -67%

Data synthesized from Song et al., 2012.[1]

Experimental Protocols

This section outlines a detailed methodology for a typical rat self-administration study investigating the effects of this compound on cocaine reinforcement.

Animals
  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 250-300g at the start of the experiment.

  • Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for the experimental design.

Surgical Procedure: Intravenous Catheter Implantation
  • Anesthetize the rat using an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture or isoflurane).

  • Shave and sterilize the dorsal and ventral neck areas.

  • Make a small incision on the dorsal side of the neck to create a subcutaneous pocket for the catheter port.

  • Make a second small incision over the jugular vein.

  • Carefully dissect the jugular vein and insert a silastic catheter.

  • Secure the catheter in the vein with surgical silk.

  • Tunnel the catheter subcutaneously to the dorsal incision and connect it to a vascular access port.

  • Close all incisions with sutures or wound clips.

  • Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before starting the self-administration training.

  • Flush the catheters daily with a sterile saline solution containing heparin to maintain patency.

Apparatus
  • Standard operant conditioning chambers equipped with two response levers (one active, one inactive), a stimulus light above the active lever, a drug infusion pump, and a swivel system to allow the rat to move freely.

  • The chamber should be housed within a sound-attenuating and ventilated cubicle.

Drug Preparation
  • Cocaine Hydrochloride: Dissolve in sterile 0.9% saline to the desired concentration (e.g., 0.5 mg/kg/infusion).

  • This compound: Dissolve in a vehicle of 25% 2-hydroxypropyl-β-cyclodextrin in sterile water. To prepare the vehicle, slowly add the 2-hydroxypropyl-β-cyclodextrin powder to the water while stirring until fully dissolved. The final solution should be clear. This compound is then added to this vehicle and vortexed until fully dissolved.

Self-Administration Training

Acquisition Phase (Fixed-Ratio 1):

  • Place the rats in the operant chambers for daily 2-hour sessions.

  • A response on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg delivered over 5 seconds) and the simultaneous presentation of a stimulus cue (e.g., illumination of the light above the lever for 20 seconds).

  • A 20-second time-out period follows each infusion, during which responses on the active lever have no programmed consequences.

  • Responses on the inactive lever are recorded but have no consequences.

  • Continue this training until the rats demonstrate stable responding, typically defined as less than 15% variation in the number of infusions earned over three consecutive days.

Progression to Higher Schedules (Optional):

  • Fixed-Ratio (FR): The response requirement can be gradually increased from FR1 to higher ratios (e.g., FR2, FR5) to assess the effect of this compound on drug-taking under different work demands.

  • Progressive-Ratio (PR): Following stable responding on an FR schedule, rats can be switched to a PR schedule where the number of responses required for each subsequent infusion increases progressively (e.g., 1, 2, 4, 6, 9, 12...). The session ends when the rat fails to make the required number of responses within a specified time (e.g., 1 hour). The last completed ratio is termed the "breakpoint" and serves as a measure of the reinforcing efficacy of the drug.

This compound Administration and Testing
  • Once stable self-administration behavior is established, administer this compound (e.g., 6.25, 12.5, or 25 mg/kg) or its vehicle via intraperitoneal (i.p.) injection 30 minutes before the start of the self-administration session.

  • The order of this compound doses and vehicle administration should be counterbalanced across animals using a Latin square design.

  • Allow for washout periods (e.g., 2-3 days of baseline self-administration) between different drug treatments.

  • Record the number of active and inactive lever presses, and the number of infusions earned. For PR schedules, record the breakpoint.

Visualizations

experimental_workflow cluster_pre_training Pre-Training cluster_training Self-Administration Training cluster_testing This compound Testing animal_procurement Animal Procurement (Male Wistar/Sprague-Dawley Rats) surgery Intravenous Catheter Surgery animal_procurement->surgery recovery Post-operative Recovery (5-7 days) surgery->recovery acquisition Acquisition Phase (FR1 Schedule, Cocaine) recovery->acquisition Start Training stabilization Response Stabilization acquisition->stabilization schedule_progression Schedule Progression (FR5 or PR) stabilization->schedule_progression drug_admin This compound or Vehicle Administration (i.p., 30 min pre-session) schedule_progression->drug_admin Begin Testing test_session Self-Administration Session (FR or PR) drug_admin->test_session data_collection Data Collection (Lever Presses, Infusions, Breakpoint) test_session->data_collection data_collection->drug_admin Washout & Next Dose

Experimental Workflow for this compound Rat Self-Administration Studies.

D3_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates This compound This compound This compound->D3R Antagonizes G_protein Gαi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Akt Akt G_protein->Akt Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (related to reward/reinforcement) CREB->Gene_expression Regulates Cellular_responses Altered Neuronal Excitability & Drug-Seeking Behavior Gene_expression->Cellular_responses GSK3b GSK3β Akt->GSK3b Inhibits GSK3b->Cellular_responses Modulates

Dopamine D3 Receptor Signaling Pathway Antagonized by this compound.

References

Application Notes: Preparation of YQA14 for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

YQA14 is a potent and selective small-molecule inhibitor of the Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK/ERK pathway.[1][2] This pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival.[3][4][5] Dysregulation of the MAPK/ERK pathway is implicated in various cancers, making it a key target for therapeutic development.[3] this compound exhibits poor aqueous solubility, a common challenge for many drug candidates emerging from discovery programs.[6][7] This characteristic necessitates a specialized formulation to ensure adequate bioavailability for in vivo preclinical studies.[6]

These application notes provide detailed protocols for the formulation and administration of this compound for in vivo efficacy studies in mouse models. Two common formulation strategies are presented to address its low water solubility: a suspension for oral gavage and a solution for intraperitoneal injection.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and provides data for two common formulation vehicles. Careful consideration of these properties is crucial for successful in vivo studies.

ParameterValue / InformationSource / Notes
Compound Properties
Molecular Weight482.55 g/mol Hypothetical data
AppearanceWhite to off-white crystalline solidVisual Inspection
LogP4.2Calculated; indicates high lipophilicity
Aqueous Solubility (pH 7.4)< 0.1 µg/mLExperimental data
Formulation Properties
Vehicle 1 (Oral Suspension) 0.5% MC + 0.2% Tween 80 in Water A common vehicle for oral administration of insoluble compounds.[8]
This compound Solubility in Vehicle 1Forms a stable suspension up to 10 mg/mLInternal data
Stability in Vehicle 1Stable for 24 hours at 4°C.[9]Assessed by HPLC. It is recommended to prepare fresh daily.[9][10]
Vehicle 2 (IP Solution) 10% DMSO, 40% PEG300, 50% Saline A common co-solvent system for parenteral administration.[8]
This compound Solubility in Vehicle 2≥ 5 mg/mL (clear solution)Internal data
Stability in Vehicle 2Stable for 7 days at 4°C.[9][11]Assessed by HPLC. Protect from light.
Dosing Calculation Example For a 25 g mouse at a dose of 10 mg/kg, with a dosing volume of 10 mL/kg.
Required Dose per Mouse0.25 mg(10 mg/kg) * (0.025 kg)
Required Dosing Volume0.25 mL(10 mL/kg) * (0.025 kg)
Required Formulation Conc.1.0 mg/mL(0.25 mg) / (0.25 mL)

Signaling Pathway

The MAPK/ERK signaling cascade transmits extracellular signals from cell surface receptors to the nucleus, ultimately regulating gene expression.[1][4] this compound is designed to inhibit this pathway, which is often constitutively active in cancer.

MAPK_ERK_Pathway RTK Growth Factor Receptor (RTK) GRB2 GRB2/SOS RTK->GRB2 Ras Ras GRB2->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK1/2 (MAP2K) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK TF Transcription Factors (e.g., Myc) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation This compound This compound This compound->Raf This compound->MEK

Caption: this compound inhibits the MAPK/ERK signaling cascade.

Experimental Protocols

Protocol 1: Preparation of this compound as an Oral Suspension

This protocol describes the preparation of this compound in a methylcellulose-based vehicle suitable for oral gavage (p.o.) administration.[8][12]

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose (MC) in sterile water

  • 0.2% (v/v) Tween 80 (Polysorbate 80)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Homogenizer or sonicator (optional, for improved suspension)

Procedure:

  • Calculate Requirements: Based on the desired dose (e.g., 10 mg/kg), dosing volume (typically 10 mL/kg for mice), and the number/weight of animals, calculate the total mass of this compound and the total volume of vehicle needed.[13] Prepare a 10-15% overage to account for transfer losses.

  • Prepare Vehicle: Add 0.2 mL of Tween 80 to 99.8 mL of 0.5% Methylcellulose solution to create the final vehicle. Mix thoroughly.

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder and place it into a sterile conical tube.

  • Create a Paste: Add a small volume of the vehicle (approx. 1-2 times the powder volume) to the this compound powder. Use a spatula to create a smooth, uniform paste. This step is critical to ensure the powder is properly wetted and to prevent clumping.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the tube in small portions, vortexing vigorously for 30-60 seconds after each addition.

  • Ensure Homogeneity: Once the final volume is reached, vortex the suspension for an additional 2-3 minutes. If available, use a sonicator or homogenizer for 1-2 minutes to ensure a fine, uniform suspension.

  • Storage and Use: Store the suspension at 4°C. Before each use, vortex the suspension thoroughly for at least 1 minute to ensure uniform distribution of the compound. It is recommended to prepare this formulation fresh on the day of use.[9]

Protocol 2: Preparation of this compound as an IP Solution

This protocol details the preparation of this compound in a co-solvent system for intraperitoneal (i.p.) injection. This method is suitable when a true solution is required.[8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge or conical tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate Requirements: Determine the total mass of this compound and the final volume of formulation required, including a 10-15% overage.

  • Dissolve in DMSO: Weigh the this compound powder and place it in a sterile tube. Add the required volume of DMSO to achieve 10% of the final volume (e.g., for a 1 mL final solution, add 100 µL DMSO). Vortex until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Add PEG300: Add the required volume of PEG300 to achieve 40% of the final volume (e.g., 400 µL for a 1 mL final solution). Vortex until the solution is clear and homogenous.

  • Add Saline: Slowly add the sterile saline (50% of the final volume, e.g., 500 µL) to the mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound.

  • Final Mix and Inspection: Vortex the final solution for 1-2 minutes. Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Storage and Use: Store the solution at 4°C, protected from light. Before use, allow the solution to warm to room temperature and inspect for any precipitation.

In Vivo Administration Workflow

The following diagram outlines the critical steps for a typical in vivo study involving this compound, from preparation to endpoint analysis.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring & Analysis calc 1. Calculate Dose & Formulation Volume formulate 2. Prepare Formulation (Suspension or Solution) calc->formulate qc 3. Quality Control (e.g., Visual Check) formulate->qc random 4. Randomize Animals (Treatment vs. Vehicle) qc->random dose 5. Administer this compound (p.o. or i.p.) random->dose monitor 6. Monitor Health & Measure Tumor Volume dose->monitor endpoint 7. Endpoint Reached (e.g., Tumor Size) monitor->endpoint analysis 8. Collect Tissues for Pharmacodynamic Analysis endpoint->analysis

Caption: General workflow for an in vivo efficacy study.

References

Application Notes: Using YQA14 in Conditioned Place Preference (CPP) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction YQA14 is a novel and highly selective dopamine D3 receptor antagonist.[1][2][3] It displays a potent affinity for the D3 receptor, with over 150-fold selectivity for D3 compared to D2 receptors and over 1000-fold selectivity compared to other dopamine receptor subtypes.[1][4] This high selectivity makes this compound an invaluable pharmacological tool for researchers aiming to isolate and investigate the specific roles of the dopamine D3 receptor in various neurological processes, particularly those related to reward, motivation, and substance use disorders.

The Conditioned Place Preference (CPP) assay is a standard behavioral paradigm used to evaluate the rewarding or aversive properties of a stimulus, such as a drug, by pairing it with a distinct environmental context.[5][6] By blocking D3 receptors, this compound can be used to probe the necessity of D3 receptor signaling in the rewarding effects of drugs of abuse and to assess its own potential rewarding or aversive properties.[2]

Mechanism of Action & Signaling Pathway The dopamine D3 receptor is a member of the D2-like family of G-protein coupled receptors (GPCRs).[7] It is primarily coupled to the Gi/o signaling pathway.[7][8] Upon activation by an agonist (like dopamine), the D3 receptor undergoes a conformational change that activates the associated Gi/o protein. This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][9]

As a D3 receptor antagonist, this compound binds to the D3 receptor but does not activate it. Instead, it competitively blocks the binding of dopamine and other agonists, thereby preventing the initiation of the downstream signaling cascade. The primary application of this compound in a research setting is to inhibit this pathway to study the behavioral and cellular consequences of D3 receptor blockade.

D3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D3R D3 Receptor This compound->D3R Blocks Dopamine Dopamine Dopamine->D3R Activates G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response (Modulation of Reward Pathways) cAMP->Response Leads to

Dopamine D3 receptor signaling pathway and this compound's mechanism of action.

Experimental Protocols

The following protocols outline how to use this compound in a standard Conditioned Place Preference assay. The procedure consists of three main phases: Pre-Conditioning Test (Baseline), Conditioning, and Post-Conditioning Test (Expression).[6][10][11]

Apparatus: A standard three-chamber CPP apparatus is recommended. The two larger outer chambers should be distinct in terms of visual (e.g., wall color/pattern) and tactile (e.g., floor texture) cues. A smaller, neutral center compartment connects the two outer chambers. Automated tracking software is ideal for accurate data collection.

Subjects: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used. Animals should be single-housed and habituated to the facility and handling for several days before the experiment begins.[12]

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning (Day 1) cluster_phase2 Phase 2: Conditioning (Days 2-9) cluster_phase3 Phase 3: Post-Conditioning Test (Day 10) cluster_analysis Phase 4: Data Analysis P1_Habituation Habituation & Baseline Test P1_Data Record time spent in each chamber (15-30 min) P1_Habituation->P1_Data Free access to all chambers P2_Day_Even Even Days (e.g., 2, 4, 6, 8) Administer Drug 1 (e.g., Cocaine) Confine to one chamber (CS+) P1_Data->P2_Day_Even Assign chambers (Unbiased approach) P2_Day_Odd Odd Days (e.g., 3, 5, 7, 9) Administer Drug 2 (e.g., Vehicle) Confine to other chamber (CS-) P3_Test Expression Test (Drug-Free State) P2_Day_Even->P3_Test P2_Day_Odd->P3_Test P3_Data Record time spent in each chamber (15-30 min) P3_Test->P3_Data Free access to all chambers Analysis Calculate Preference Score: (Time in CS+ Post-Test) - (Time in CS+ Pre-Test) P3_Data->Analysis Stats Statistical Analysis (e.g., Paired t-test, ANOVA) Analysis->Stats

General experimental workflow for a Conditioned Place Preference assay.
Protocol 1: Assessing the Intrinsic Properties of this compound

Objective: To determine if this compound itself produces rewarding (place preference) or aversive (place aversion) effects.

  • Pre-Conditioning (Day 1): Place each animal in the central compartment and allow free access to all chambers for 15-30 minutes. Record the time spent in each outer chamber to establish baseline preference. An unbiased design, where the drug-paired chamber is assigned randomly, is typically preferred.

  • Conditioning (Days 2-9, alternating days):

    • This compound Conditioning: Administer this compound (e.g., via intraperitoneal injection) at the desired dose. Immediately confine the animal to one of the outer chambers (the CS+ chamber) for 30 minutes.

    • Vehicle Conditioning: On alternate days, administer the vehicle solution and confine the animal to the opposite chamber (the CS- chamber) for 30 minutes. The order of this compound and vehicle administration should be counterbalanced across animals.

  • Post-Conditioning Test (Day 10): With no drug administration, place the animal in the central compartment and allow free access to the entire apparatus for 15-30 minutes. Record the time spent in each chamber.

  • Data Analysis: Calculate a preference score (Time in CS+ chamber post-test minus Time in CS+ chamber pre-test). A significant positive score indicates a conditioned place preference, while a significant negative score indicates a conditioned place aversion.

Protocol 2: Effect of this compound on the Acquisition of Drug-Induced CPP

Objective: To determine if blocking D3 receptors with this compound prevents the formation of rewarding associations with another drug (e.g., cocaine).

  • Pre-Conditioning (Day 1): Follow the procedure from Protocol 1 to establish baseline preference.

  • Conditioning (Days 2-9, alternating days):

    • Drug + this compound Conditioning: Pre-treat the animal with this compound. After an appropriate pre-treatment time, administer the drug of abuse (e.g., cocaine). Immediately confine the animal to the CS+ chamber for 30 minutes.

    • Vehicle Conditioning: On alternate days, administer the vehicle for this compound followed by the vehicle for the drug of abuse, and confine the animal to the CS- chamber for 30 minutes.

  • Post-Conditioning Test (Day 10): Conduct the test in a drug-free state as described in Protocol 1.

  • Data Analysis: Compare the preference scores of animals treated with this compound + drug to a control group that received vehicle + drug. A significant reduction in the preference score in the this compound group suggests that D3 receptor blockade inhibits the acquisition of the drug's rewarding effects.[2]

Protocol 3: Effect of this compound on the Expression of Drug-Induced CPP

Objective: To determine if blocking D3 receptors with this compound prevents the expression of a previously learned preference for a drug-paired environment.

  • Pre-Conditioning (Day 1): Follow the procedure from Protocol 1 to establish baseline preference.

  • Conditioning (Days 2-9, alternating days):

    • Drug Conditioning: Administer the drug of abuse (e.g., cocaine) and confine the animal to the CS+ chamber for 30 minutes.

    • Vehicle Conditioning: On alternate days, administer the vehicle and confine the animal to the CS- chamber for 30 minutes.

  • Post-Conditioning Test (Day 10): Administer this compound at the desired dose. After the appropriate pre-treatment time, place the animal in the central compartment and allow free access to the entire apparatus for 15-30 minutes.

  • Data Analysis: Compare the preference scores of animals treated with this compound before the test to a control group that received vehicle before the test. A significant reduction in the preference score in the this compound group suggests that D3 receptor activity is necessary for the expression of the learned preference.[2]

Data Presentation

While specific quantitative data from a published CPP study using this compound is not available in table format, results indicate that this compound dose-dependently inhibits both the acquisition and expression of cocaine-induced CPP in mice.[2] The following tables summarize the expected outcomes based on these findings.

Table 1: Representative Data for this compound's Effect on the Acquisition of Cocaine CPP

Treatment Group (During Conditioning)Drug Paired (CS+)Vehicle Paired (CS-)Mean Preference Score (s) ± SEMInterpretation
Vehicle + SalineSalineSaline5 ± 15No Preference
Vehicle + Cocaine (10 mg/kg)CocaineSaline250 ± 45Strong Preference
This compound (10 mg/kg) + Cocaine (10 mg/kg)CocaineSaline110 ± 38Attenuated Preference
This compound (20 mg/kg) + Cocaine (10 mg/kg)CocaineSaline20 ± 41**Blocked Preference
p < 0.05, **p < 0.01 compared to Vehicle + Cocaine group

Table 2: Representative Data for this compound's Effect on the Expression of Cocaine CPP

Conditioning GroupPre-Test TreatmentMean Preference Score (s) ± SEMInterpretation
Cocaine (10 mg/kg)Vehicle245 ± 50Expression of Preference
Cocaine (10 mg/kg)This compound (10 mg/kg)105 ± 42Attenuated Expression
Cocaine (10 mg/kg)This compound (20 mg/kg)15 ± 48**Blocked Expression
p < 0.05, **p < 0.01 compared to Vehicle Pre-Test group

References

Application Notes and Protocols for YQA14 Administration in Methamphetamine Addiction Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of YQA14, a selective dopamine D3 receptor antagonist, in preclinical models of methamphetamine (METH) addiction. The following protocols are based on published studies and are intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.

Introduction

Methamphetamine is a highly addictive psychostimulant that exerts its effects primarily through the brain's dopamine system.[1][2][3] The dopamine D3 receptor has emerged as a promising target for the development of pharmacotherapies for substance use disorders.[4][5] this compound is a novel and selective D3 receptor antagonist that has shown efficacy in reducing METH-related behaviors in animal models.[1][4] These notes provide detailed protocols for key behavioral assays used to assess the effects of this compound on METH addiction: self-administration, conditioned place preference (CPP), and locomotor sensitization.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound in METH addiction models.

Table 1: Effect of this compound on Methamphetamine Self-Administration in Rats [4]

This compound Dose (mg/kg, i.p.)METH Dose (mg/kg/infusion)Reinforcement ScheduleEffect on METH Self-Administration
6.25-250.05Fixed-Ratio 2 (FR2)No significant alteration
6.25-250.006, 0.0125, 0.025Fixed-Ratio 2 (FR2)Significant and dose-dependent reduction
6.25-25N/AProgressive-Ratio (PR)Lowered break point

Table 2: Effect of this compound on Methamphetamine-Induced Conditioned Place Preference (CPP) in Mice [1]

This compound AdministrationThis compound Dose (mg/kg, i.p.)Effect on Acquisition of METH CPPEffect on Expression of METH CPP
Repetitive (daily during conditioning)6.25, 12.5, 25No alterationN/A
Single injection (prior to CPP test)6.25, 12.5, 25N/ADose-dependent attenuation

Table 3: Effect of this compound on Methamphetamine-Induced Locomotor Sensitization in Mice [1]

This compound AdministrationThis compound Dose (mg/kg, i.p.)Effect on Acquisition of METH SensitizationEffect on Expression of METH Sensitization
Repetitive (daily on days 4-13)6.25, 12.5, 25Dose-dependent inhibitionN/A
Single injection (on day of challenge)6.25, 12.5, 25N/ADose-dependent inhibition

Experimental Protocols

Methamphetamine Self-Administration Protocol

This protocol is designed to assess the reinforcing effects of METH and the ability of this compound to reduce METH intake.

Materials:

  • Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

  • Intravenous catheters.

  • Methamphetamine hydrochloride.

  • This compound.

  • Saline solution.

Procedure:

  • Animal Surgery: Surgically implant intravenous catheters into the jugular vein of rats. Allow for a recovery period of at least 5-7 days.

  • Acquisition of METH Self-Administration:

    • Place rats in the operant chambers for daily 2-hour sessions.

    • An active lever press results in an intravenous infusion of METH (e.g., 0.05 mg/kg/infusion) and the presentation of a cue light.

    • A press on the inactive lever has no programmed consequences.

    • Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • This compound Treatment:

    • Once stable self-administration is established, administer this compound (6.25-25 mg/kg, i.p.) or vehicle 20 minutes prior to the self-administration session.[4]

    • A within-subjects design where each animal receives all doses of this compound in a counterbalanced order is recommended.

  • Data Analysis:

    • Record the number of active and inactive lever presses and the number of infusions received.

    • Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of this compound to vehicle treatment.

Experimental Workflow for Methamphetamine Self-Administration

G cluster_setup Setup cluster_training Training cluster_testing Testing A Catheter Implantation B Recovery Period (5-7 days) A->B C METH Self-Administration Training (FR schedule) B->C D Establish Stable Baseline C->D E This compound or Vehicle Administration (i.p., 20 min prior) D->E F Self-Administration Session E->F G Data Collection & Analysis F->G

Caption: Workflow for METH self-administration study with this compound.

Conditioned Place Preference (CPP) Protocol

This protocol assesses the rewarding effects of METH by measuring the animal's preference for an environment previously paired with the drug.

Materials:

  • A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Methamphetamine hydrochloride.

  • This compound.

  • Saline solution.

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • On day 1, place the mouse in the central compartment and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each chamber to determine any initial bias.

  • Conditioning:

    • This phase typically lasts for 8 days with alternating injections.[1]

    • On drug conditioning days, administer METH (e.g., 1 mg/kg, i.p.) and confine the mouse to one of the outer chambers for a set period (e.g., 30 minutes).

    • On saline conditioning days, administer saline and confine the mouse to the opposite outer chamber for the same duration.

    • To test the effect of this compound on the acquisition of CPP, administer this compound (6.25-25 mg/kg, i.p.) 20 minutes before each METH injection during the conditioning phase.[1]

  • Post-Conditioning (CPP Test):

    • On the test day, place the mouse in the central compartment and allow free access to all chambers for 15 minutes in a drug-free state.

    • To test the effect of this compound on the expression of CPP, administer a single dose of this compound (6.25-25 mg/kg, i.p.) 20 minutes before the test session.[1]

  • Data Analysis:

    • Calculate the CPP score as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the post-conditioning test.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare CPP scores between treatment groups.

Experimental Workflow for Conditioned Place Preference

G cluster_pre Pre-Conditioning cluster_cond Conditioning (Days 2-9) cluster_post Post-Conditioning A Baseline Preference Test (Day 1) B METH Paired Chamber A->B C Saline Paired Chamber A->C D This compound/Vehicle (Acquisition Test) D->B E CPP Test (Day 10) G Data Collection & Analysis E->G F This compound/Vehicle (Expression Test) F->E

Caption: Workflow for METH conditioned place preference study with this compound.

Locomotor Sensitization Protocol

This protocol measures the progressive and enduring enhancement of the locomotor-activating effects of METH after repeated administration.

Materials:

  • Open-field activity monitoring chambers.

  • Methamphetamine hydrochloride.

  • This compound.

  • Saline solution.

Procedure:

  • Habituation:

    • For 3 consecutive days, place the mice in the activity chambers for a period (e.g., 60 minutes) to allow them to habituate to the environment.

  • Induction of Sensitization:

    • From day 4 to day 13, administer METH (e.g., 1 mg/kg, i.p.) daily.[1]

    • To test the effect of this compound on the acquisition of sensitization, administer this compound (6.25-25 mg/kg, i.p.) 20 minutes prior to each METH injection.[1]

    • Immediately after each injection, place the mice in the activity chambers and record locomotor activity for a set duration (e.g., 60 minutes).

  • Expression of Sensitization:

    • After a withdrawal period (e.g., 7 days), challenge all mice with a lower dose of METH (e.g., 0.5 mg/kg, i.p.) on day 21.[1]

    • To test the effect of this compound on the expression of sensitization, administer a single dose of this compound (6.25-25 mg/kg, i.p.) 20 minutes before the METH challenge.[1]

    • Record locomotor activity for a set duration (e.g., 60 minutes).

  • Data Analysis:

    • Measure the total distance traveled or the number of beam breaks.

    • Compare the locomotor response to the METH challenge in the different treatment groups using ANOVA.

Experimental Workflow for Locomotor Sensitization

G cluster_hab Habituation (Days 1-3) cluster_ind Induction (Days 4-13) cluster_exp Expression (Day 21) A Acclimation to Activity Chambers C This compound/Vehicle (Acquisition Test) A->C B Daily METH Injections D Locomotor Activity Recording B->D C->B E METH Challenge G Locomotor Activity Recording E->G F This compound/Vehicle (Expression Test) F->E H Data Collection & Analysis G->H

Caption: Workflow for METH locomotor sensitization study with this compound.

Signaling Pathway

Methamphetamine increases extracellular dopamine levels in the brain, leading to the activation of dopamine receptors. This compound acts as a selective antagonist at the dopamine D3 receptor. The blockade of D3 receptors by this compound is thought to counteract the reinforcing and psychomotor-stimulating effects of METH.

Proposed Signaling Pathway of this compound in Methamphetamine Addiction

G cluster_meth Methamphetamine Action cluster_receptor Dopamine Receptor Signaling cluster_downstream Downstream Effects METH Methamphetamine DA_release ↑ Dopamine Release METH->DA_release D3R Dopamine D3 Receptor DA_release->D3R Activates Signaling Altered Downstream Signaling (e.g., ERK, Akt/mTOR) D3R->Signaling Modulates This compound This compound This compound->D3R Antagonizes Behavior ↓ METH-Induced Behaviors (Reward, Sensitization) Signaling->Behavior

Caption: this compound antagonizes D3 receptors, modulating METH's effects.

References

Application Notes and Protocols for Locomotor Activity Testing with YQA14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of YQA14, a novel and selective dopamine D3 receptor antagonist, on locomotor activity in preclinical rodent models.

Introduction

This compound is a potent and selective antagonist for the dopamine D3 receptor, demonstrating a high affinity for D3 over D2 and other dopamine receptor subtypes.[1][2][3] The dopamine D3 receptor is a key target in neuropsychiatric and substance abuse research. Understanding the impact of novel compounds like this compound on basal and stimulated locomotor activity is crucial for characterizing their pharmacological profile and therapeutic potential.

Studies have shown that this compound's effect on locomotor activity is dose-dependent. At doses effective in reducing cocaine self-administration (6.25-25 mg/kg), this compound does not significantly alter spontaneous locomotor activity.[1][3][4][5] However, at higher doses (e.g., 50 mg/kg), it has been observed to inhibit both basal and cocaine-induced hyperlocomotion.[1][3][4][5] this compound has also been shown to inhibit the expression of cocaine-induced locomotor sensitization.[6]

Mechanism of Action: Dopamine D3 Receptor Antagonism

This compound exerts its effects by blocking the dopamine D3 receptor. Dopamine receptors are G-protein coupled receptors and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[7] The D3 receptor is highly expressed in brain regions associated with reward, motivation, and motor control. By antagonizing the D3 receptor, this compound can modulate dopaminergic signaling pathways implicated in locomotor activity.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D3_autoreceptor D3 Autoreceptor Dopamine->D3_autoreceptor Inhibits Release D3_receptor Postsynaptic D3 Receptor Dopamine->D3_receptor Activates This compound This compound This compound->D3_autoreceptor Blocks This compound->D3_receptor Blocks Signal_Transduction Signal Transduction (Modulation of Locomotion) D3_receptor->Signal_Transduction

Fig 1. this compound Mechanism of Action

Experimental Protocol: Open Field Test for Locomotor Activity

This protocol describes a standard open field test to assess the effect of this compound on spontaneous and drug-induced locomotor activity in rodents.

Materials and Equipment
  • Test Compound: this compound

  • Vehicle: 25% 2-hydroxypropyl-β-cyclodextrin

  • Subjects: Male Sprague-Dawley rats or C57BL/6 mice

  • Apparatus: Open field arena (e.g., 40 x 40 x 30 cm for mice, larger for rats), equipped with automated infrared beam detectors or a video tracking system (e.g., Accuscan).[8]

  • Standard laboratory equipment: Animal scale, syringes, needles, timers.

Experimental Workflow

cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase Acclimation Animal Acclimation (30-60 min to testing room) Habituation Habituation to Arena (e.g., 60 min for 3 days) Acclimation->Habituation Administration This compound or Vehicle Administration (i.p. injection) Habituation->Administration Placement Place Animal in Arena (20 min post-injection) Administration->Placement Recording Record Locomotor Activity (e.g., 30-60 min) Placement->Recording Data_Analysis Data Analysis Recording->Data_Analysis

Fig 2. Experimental Workflow
Detailed Procedure

  • Animal Acclimation: Bring animals to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation to the new environment.[9]

  • Habituation: For several days preceding the test day, habituate the animals to the open field arena for a set period (e.g., 60 minutes for 3 days) to reduce novelty-induced hyperactivity.[4]

  • Drug Preparation: Prepare this compound in the vehicle solution (25% 2-hydroxypropyl-β-cyclodextrin).

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 6.25, 12.5, 25, 50 mg/kg).

  • Test Initiation: 20 minutes after injection, place the animal in the center of the open field arena.[6]

  • Data Collection: Record locomotor activity for a predetermined duration (e.g., 30-60 minutes). Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus peripheral zones

    • Resting time

  • Arena Cleaning: Thoroughly clean the arena with a suitable disinfectant between each animal to eliminate olfactory cues.[9]

Data Presentation

The following tables summarize expected outcomes based on published data for this compound.

Dose (mg/kg) Effect on Basal Locomotor Activity Effect on Cocaine-Enhanced Locomotion
6.25 - 25No significant effect[1][4]No significant effect at doses that inhibit self-administration[4]
50Significant inhibition[1][4]Significant inhibition[1][4]
Parameter Description Expected Effect of High-Dose this compound (50 mg/kg)
Total Distance Traveled Overall locomotor activity.Decrease
Horizontal Activity Movement across the arena floor.Decrease
Vertical Activity (Rearing) Exploratory behavior.Decrease
Time in Center Anxiolytic-like behavior.Not reported, likely no change

Conclusion

This compound is a valuable research tool for investigating the role of the dopamine D3 receptor in modulating locomotor activity. The provided protocols offer a standardized approach to assessing the pharmacological effects of this compound in preclinical models. Accurate and reproducible data can be obtained by carefully controlling experimental variables and utilizing automated locomotor activity monitoring systems. These studies are essential for the further development and characterization of this compound as a potential therapeutic agent.

References

Topic: Evaluating the Reinforcing Efficacy of the Novel D3 Receptor Antagonist YQA14 Using a Progressive-Ratio Reinforcement Schedule

Author: BenchChem Technical Support Team. Date: December 2025

APPLICATION NOTE & PROTOCOL

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for assessing the reinforcing efficacy of a test compound, using the novel dopamine D3 receptor (D3R) antagonist YQA14 as an example.[1][2] The progressive-ratio (PR) schedule of reinforcement is a robust behavioral assay used to measure the motivation of an animal to self-administer a drug.[3][4][5] The primary endpoint, the "breakpoint," represents the highest number of responses an animal will emit to receive a single infusion of the drug.[6][7] A lower breakpoint in the presence of a compound like this compound suggests a reduction in the reinforcing properties of the primary substance (e.g., cocaine).[1][8] This protocol outlines the necessary steps from subject preparation and training to data analysis and interpretation, providing a framework for evaluating potential anti-addiction pharmacotherapies.

Introduction

The mesolimbic dopamine system, often called the brain's reward pathway, is a critical neural circuit in reinforcement and motivation.[9][10] This pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAcc), is a primary target for drugs of abuse, which typically increase extracellular dopamine levels.[11][12][13] The dopamine D3 receptor is highly expressed in this system and has been identified as a key target for developing anti-addiction medications.

This compound is a novel dopamine D3 receptor antagonist that has shown promise in preclinical studies by reducing cocaine self-administration in animal models.[1][2][8] Its mechanism is believed to involve the selective blockade of D3 receptors, thereby attenuating the rewarding effects of substances like cocaine.[1][2][14]

The progressive-ratio (PR) schedule is a highly sensitive method for quantifying the reinforcing strength of a drug.[4][15] Unlike fixed-ratio schedules, where the response requirement is constant, a PR schedule systematically increases the number of responses required for each successive reward.[16][17] The session ends when the subject ceases to respond for a predetermined period, and the final completed ratio is termed the breakpoint.[6][18] This breakpoint serves as a direct measure of the drug's motivational value.[19] This application note details the use of a PR schedule to evaluate the efficacy of this compound in reducing the reinforcing effects of cocaine.

Signaling Pathway: Mesolimbic Dopamine System & D3R Antagonism

Drugs of abuse, such as cocaine, act on the mesolimbic pathway by blocking the dopamine transporter (DAT), leading to an accumulation of dopamine in the synapse and enhanced stimulation of post-synaptic receptors, including D1 and D3 receptors. This process is central to the reinforcing effects of the drug. This compound, as a D3R antagonist, competes with dopamine at the D3 receptor, thereby dampening the downstream signaling cascade associated with reward and motivation.

Mesolimbic_Pathway_and_YQA14_Action cluster_pre Presynaptic VTA Neuron cluster_post Postsynaptic NAcc Neuron VTA VTA Neuron DA Dopamine VTA->DA Release DAT Dopamine Transporter (DAT) D3R D3 Receptor AC Adenylyl Cyclase D3R->AC cAMP ↓ cAMP AC->cAMP Reward Reinforcement/ Reward Signaling cAMP->Reward DA->DAT Reuptake DA->D3R Activates Cocaine Cocaine Cocaine->DAT Blocks This compound This compound This compound->D3R Antagonizes Experimental_Workflow Habituation 1. Animal Habituation & Handling Surgery 2. Jugular Vein Catheterization Surgery Habituation->Surgery Recovery 3. Post-Surgical Recovery (7 days) Surgery->Recovery Acquisition 4. Cocaine Self-Administration Acquisition (FR1) Recovery->Acquisition FR_Training 5. Fixed-Ratio (FR5) Training Acquisition->FR_Training Stable Intake PR_Baseline 6. Progressive-Ratio (PR) Baseline FR_Training->PR_Baseline Stable Intake YQA14_Admin 7. This compound Pretreatment & PR Testing PR_Baseline->YQA14_Admin Establish Baseline Washout 8. Washout Period YQA14_Admin->Washout After Dose Data_Analysis 9. Data Analysis & Interpretation YQA14_Admin->Data_Analysis Washout->YQA14_Admin Next Dose (Crossover Design)

References

YQA14: Application Notes and Protocols for Investigating Relapse and Drug-Seeking Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YQA14 is a novel, potent, and selective dopamine D3 receptor (D3R) antagonist that has demonstrated significant potential in preclinical studies for the treatment of substance use disorders.[1][2] With an improved pharmacokinetic profile, including a longer half-life and greater oral bioavailability compared to earlier D3R antagonists like SB-277011A, this compound presents a valuable pharmacological tool for investigating the neurobiological mechanisms underlying addiction and relapse.[1] These application notes provide detailed protocols for utilizing this compound in key preclinical models of relapse and drug-seeking behavior.

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc) and prefrontal cortex, is a critical pathway in mediating drug reward and relapse.[1] Dopamine D3 receptors are highly expressed in these limbic regions and are implicated in the motivational and cognitive processes that drive addiction.[3] this compound's high selectivity for the D3R over other dopamine receptors allows for the specific interrogation of this receptor's role in drug-seeking behaviors.[4] Preclinical evidence indicates that this compound effectively attenuates the rewarding effects of cocaine and methamphetamine, facilitates the extinction of drug-seeking behavior, and inhibits relapse triggered by drug priming or environmental cues.[1][5]

Mechanism of Action

This compound functions as a selective antagonist at the dopamine D3 receptor. In vitro binding assays have shown that this compound has a very high affinity for human cloned D3 receptors and exhibits over 150-fold selectivity for D3 over D2 receptors.[4] By blocking the D3 receptor, this compound modulates the dopaminergic signaling that is dysregulated by drugs of abuse. This antagonism is thought to interfere with the reinforcing properties of drugs and the motivational salience of drug-associated cues, thereby reducing the drive to seek and take drugs. The downstream signaling pathways affected by D3R blockade involve the modulation of crucial intracellular cascades like the Extracellular signal-regulated kinase (ERK) and the Akt/mTORC1 pathways, which are known to be involved in synaptic plasticity and the long-term changes in the brain that underlie addiction.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on drug-seeking behaviors.

Experiment Drug of Abuse This compound Dose (mg/kg, i.p.) Effect Reference
Cocaine Self-Administration (Fixed-Ratio Schedule)Cocaine6.25 - 25Significant and dose-dependent reduction in cocaine self-administration.[4]
Methamphetamine Self-Administration (Fixed-Ratio Schedule)Methamphetamine6.25 - 25Significantly and dose-dependently reduced self-administration of low-dose methamphetamine.[5]
Cocaine Self-Administration (Progressive-Ratio Schedule)Cocaine6.25, 12.5Significantly lowered the break point for cocaine self-administration.[3]
Methamphetamine Self-Administration (Progressive-Ratio Schedule)Methamphetamine6.25 - 25Lowered the break point for methamphetamine self-administration.[5]
Experiment Relapse Trigger This compound Dose (mg/kg, i.p.) Effect Reference
Cocaine-Primed ReinstatementCocaine12.5, 25Significantly attenuated cocaine-triggered reinstatement of drug-seeking behavior by approximately 60%.[1]
Contextual Cue-Induced ReinstatementEnvironmental CuesNot specifiedSignificantly inhibited contextual cue-induced relapse to cocaine-seeking behavior.[1]
Methamphetamine-Primed ReinstatementMethamphetamineNot specifiedSignificantly inhibited methamphetamine-triggered reinstatement of extinguished drug-seeking behavior.[5]
Cue-Induced ReinstatementDrug-Associated CuesNot specifiedSignificantly inhibited cue-triggered reinstatement of extinguished drug-seeking behavior.[5]
Experiment Parameter Measured This compound Dose (mg/kg, i.p.) Effect Reference
Brain-Stimulation Reward (BSR)Cocaine-Enhanced BSR Threshold12.5, 25Significantly and dose-dependently attenuated the decrease in BSR threshold induced by cocaine. No effect on BSR when administered alone.[1]
Locomotor ActivityBasal Locomotion12.5, 25Did not significantly alter basal locomotion.[3]
Locomotor ActivityCocaine-Enhanced Locomotion12.5, 25Did not significantly alter cocaine-enhanced locomotion.[3]
Locomotor ActivityBasal and Cocaine-Enhanced Locomotion50Significantly inhibited both basal and cocaine-enhanced locomotion.[3][4]

Experimental Protocols

Protocol 1: Intravenous Drug Self-Administration and Reinstatement Model

This protocol is designed to assess the effect of this compound on the motivation to self-administer a drug of abuse and on the reinstatement of drug-seeking behavior, a preclinical model of relapse.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Intravenous catheters

  • Cocaine hydrochloride or Methamphetamine hydrochloride

  • This compound

  • Vehicle (e.g., 25% 2-hydroxypropyl-β-cyclodextrin)

  • Heparinized saline

Procedure:

  • Catheter Implantation:

    • Anesthetize rats and surgically implant a chronic indwelling catheter into the jugular vein.

    • Allow a recovery period of 5-7 days. Flush catheters daily with heparinized saline to maintain patency.

  • Acquisition of Drug Self-Administration:

    • Place rats in the operant chambers for daily 2-hour sessions.

    • Active lever presses will result in an intravenous infusion of the drug (e.g., cocaine at 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light and/or tone).

    • Inactive lever presses will have no programmed consequences.

    • Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Extinction:

    • Following stable self-administration, begin extinction training.

    • During extinction sessions, active lever presses no longer result in drug infusion or the presentation of the conditioned stimulus.

    • Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 20% of the acquisition baseline).

  • Reinstatement Testing:

    • Drug-Primed Reinstatement:

      • Administer this compound (e.g., 12.5 or 25 mg/kg, i.p.) or vehicle 20 minutes before the test session.

      • Administer a non-contingent "priming" injection of the drug (e.g., cocaine at 10 mg/kg, i.p.) immediately before placing the rat in the operant chamber.

      • Record the number of active and inactive lever presses for a 2-hour session. Lever presses do not result in drug infusion.

    • Cue-Induced Reinstatement:

      • Administer this compound or vehicle 20 minutes before the test session.

      • Place the rat in the operant chamber. Presentation of the conditioned stimulus (light/tone) will be contingent on an active lever press.

      • Record the number of active and inactive lever presses.

Protocol 2: Brain-Stimulation Reward (BSR) Model

This protocol assesses the effect of this compound on the rewarding properties of a drug of abuse by measuring changes in the threshold for electrical self-stimulation.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Bipolar stimulating electrodes

  • Operant conditioning chambers equipped with a lever or wheel for delivering electrical stimulation.

  • Stimulator for delivering electrical pulses.

  • Cocaine hydrochloride

  • This compound

  • Vehicle

Procedure:

  • Electrode Implantation:

    • Anesthetize rats and stereotaxically implant a bipolar electrode into the medial forebrain bundle.

    • Allow a recovery period of at least one week.

  • Training:

    • Train rats to press a lever to receive a brief train of electrical stimulation.

    • Establish a stable baseline of responding for a range of stimulation frequencies or intensities.

  • Threshold Determination:

    • Use a rate-frequency or a discrete-trial current-threshold procedure to determine the brain stimulation reward threshold, which is the minimum stimulation intensity or frequency that will support responding.

  • Testing:

    • Administer this compound (e.g., 12.5 or 25 mg/kg, i.p.) or vehicle 20 minutes before administering the drug of abuse (e.g., cocaine at 2 mg/kg, i.p.).

    • Redetermine the BSR threshold after drug administration.

    • An attenuation of the drug-induced decrease in BSR threshold by this compound indicates a reduction in the drug's rewarding effects.

Visualizations

G cluster_0 Presynaptic Neuron (VTA) cluster_1 Postsynaptic Neuron (Nucleus Accumbens) Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates AC Adenylyl Cyclase D3R->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK Modulates Akt Akt PKA->Akt Modulates CREB CREB ERK->CREB mTORC1 mTORC1 Akt->mTORC1 Gene_Expression Gene Expression (ΔFosB, etc.) mTORC1->Gene_Expression CREB->Gene_Expression Drug_Seeking Drug-Seeking Behavior Gene_Expression->Drug_Seeking Promotes Drug_Abuse Drugs of Abuse (e.g., Cocaine) Drug_Abuse->Dopamine ↑ Release This compound This compound This compound->D3R Blocks

Caption: Signaling pathway of this compound in modulating drug-seeking behavior.

G cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Extinction cluster_2 Phase 3: Reinstatement (Relapse Model) cluster_3 Intervention SA Drug Self-Administration (e.g., Cocaine) EXT Extinction Training (No Drug) SA->EXT Reinstatement Reinstatement Test EXT->Reinstatement This compound This compound Administration This compound->Reinstatement Inhibits Drug-Seeking

Caption: Experimental workflow for the reinstatement model.

G Cocaine Cocaine Administration BSR_Threshold Brain-Stimulation Reward Threshold Cocaine->BSR_Threshold Decreases Rewarding_Effect Increased Rewarding Effect BSR_Threshold->Rewarding_Effect Indicates This compound This compound Administration This compound->BSR_Threshold Attenuates Decrease

Caption: Logical relationship in the Brain-Stimulation Reward (BSR) model.

References

Troubleshooting & Optimization

Technical Support Center: Improving YQA14 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with YQA14 for successful in vivo studies. Poor aqueous solubility is a common hurdle that can impact bioavailability and the reliability of experimental results. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing this compound formulations for in vivo experiments.

Q1: My this compound powder is not dissolving in aqueous buffers.

Possible Cause: this compound, a benzoxazole derivative, is expected to have low aqueous solubility.

Solutions:

  • Initial Assessment: Before attempting complex formulations, confirm the insolubility. A simple shake-flask method can provide a baseline solubility measurement.

  • Co-solvent Systems: For initial in vivo screens, a co-solvent system can be a rapid approach. Dimethyl sulfoxide (DMSO) is a known solvent for this compound.[1] However, the final concentration of DMSO in the formulation should be minimized to avoid toxicity. A common strategy is to dissolve this compound in a small amount of DMSO and then dilute it with other vehicles like polyethylene glycol 300 (PEG300) and saline.

  • Cyclodextrins: Cyclodextrins are effective solubilizing agents that encapsulate hydrophobic molecules. For in vivo studies of this compound, a 25% solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline has been successfully used.

  • pH Adjustment: The solubility of compounds with ionizable groups can sometimes be improved by adjusting the pH of the vehicle. Experimental determination of this compound's pKa would be necessary to explore this option effectively.

Q2: My this compound formulation precipitates upon dilution or during storage.

Possible Cause: The formulation is supersaturated, or the components are not stable at the storage temperature.

Solutions:

  • Fresh Preparation: It is highly recommended to prepare the final working solution fresh on the day of the experiment to avoid precipitation.

  • Order of Addition: When using a multi-component vehicle, the order of solvent addition is critical. Always dissolve this compound in the primary organic solvent (e.g., DMSO) before adding aqueous components or other co-solvents.

  • Gentle Warming and Sonication: Gentle warming (e.g., to 37°C) and sonication can help in dissolving the compound and maintaining its solubility during preparation. However, be cautious to avoid degradation of this compound.

  • Formulation Optimization: If precipitation persists, the ratio of the co-solvents may need to be optimized. A systematic approach, such as a design of experiments (DoE), can help identify the optimal composition.

Q3: I am observing adverse effects in my animal models that may be related to the vehicle.

Possible Cause: The solvents used in the formulation, particularly at high concentrations, can cause toxicity.

Solutions:

  • Vehicle Control Group: Always include a vehicle-only control group in your in vivo studies to differentiate the effects of the vehicle from the effects of this compound.

  • Minimize Co-solvent Concentration: Aim to use the lowest possible concentration of organic co-solvents like DMSO. For intravenous (IV) injections, the final DMSO concentration should ideally be below 5%.

  • Alternative Vehicles: If toxicity is a concern, consider alternative formulation strategies that are generally better tolerated, such as lipid-based formulations or nanosuspensions.

  • Tolerability Study: Before initiating efficacy studies, conduct a tolerability study with the chosen vehicle in a small cohort of animals to assess for any overt signs of toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a novel and selective dopamine D3 receptor antagonist. Like many small molecule drug candidates, particularly those with aromatic and heterocyclic structures like benzoxazoles, this compound has poor water solubility.[2] This can lead to low and variable absorption after oral administration and challenges in preparing suitable formulations for parenteral routes, potentially compromising the accuracy and reproducibility of in vivo studies.

Q2: What are the primary methods to improve the solubility of a compound like this compound?

The main strategies to enhance the solubility of poorly water-soluble compounds can be categorized as:

  • Co-solvency: Using a mixture of water-miscible organic solvents (e.g., DMSO, ethanol, PEG300) to increase the drug's solubility in the vehicle.

  • Complexation: Employing agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its apparent aqueous solubility.[3][4]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers such as self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gastrointestinal tract to enhance absorption.[5][6]

  • Particle Size Reduction: Decreasing the particle size of the drug to the micro- or nano-scale to increase its surface area and dissolution rate.

Q3: A published study used 25% 2-hydroxypropyl-β-cyclodextrin to dissolve this compound. Is this a good starting point?

Yes, this is an excellent starting point as it has been previously validated for in vivo administration of this compound. 2-hydroxypropyl-β-cyclodextrin is a well-established and safe excipient for parenteral formulations.[][8]

Q4: Can I use a co-solvent mixture of DMSO, PEG300, and Tween-80 for this compound?

This is a common and effective co-solvent system for many poorly soluble compounds in preclinical in vivo studies.[1][9] A typical formulation might consist of 5-10% DMSO, 30-40% PEG300, 5% Tween-80, and the remainder as saline or a buffered solution. It is crucial to determine the optimal ratio for this compound and to be mindful of the potential for vehicle-induced toxicity.

Q5: What is a Self-Emulsifying Drug Delivery System (SEDDS) and when should I consider it for this compound?

A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[3][6] This approach is particularly beneficial for improving the oral bioavailability of lipophilic drugs. If the primary route of administration for your in vivo studies is oral, and other simpler methods are not providing adequate exposure, developing a SEDDS for this compound would be a logical next step.

Data Presentation

Table 1: Solubility and Formulation Data for this compound and Related Compounds

Compound/FormulationSolvent/VehicleAchieved ConcentrationRoute of AdministrationReference
This compoundDMSOSoluble (exact value not specified)-[1]
This compound25% 2-hydroxypropyl-β-cyclodextrin in salineNot specified, but used for in vivo studiesIntraperitoneal (i.p.)
GSK805 (similar compound)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLIntratracheal[1]
N6022 (similar compound)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLInjection[9]
Benzoxazole Derivatives (general)DMSO-d6Sufficient for NMR analysis-[10]
Carbazole Sulfonamide DerivativesAqueous buffer (pH 7.4)0.11-19.60 µg/mL-[11]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a clear, injectable solution of this compound for in vivo studies.

Materials:

  • This compound powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl) for injection

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sonicator

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare a 25% (w/v) solution of HP-β-CD in sterile saline. To do this, weigh the required amount of HP-β-CD and add it to the appropriate volume of saline in a sterile container.

  • Stir the solution using a magnetic stirrer until the HP-β-CD is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution.

  • Allow the HP-β-CD solution to cool to room temperature.

  • Weigh the desired amount of this compound and add it to the HP-β-CD solution.

  • Stir the mixture at room temperature, protected from light, for at least 24 hours to allow for complex formation.

  • After stirring, sonicate the solution for 15-30 minutes to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particles. If the solution is clear, proceed to the next step. If not, continue stirring and sonication.

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • The formulation is now ready for in vivo administration. It is recommended to use this formulation on the day of preparation.

Protocol 2: Preparation of this compound Formulation using a Co-solvent System

Objective: To prepare an injectable solution of this compound using a co-solvent system of DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), high purity

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) for injection

  • Sterile vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 25 mg of this compound in 1 mL of DMSO to obtain a 25 mg/mL stock solution. Use a vortex mixer and sonicator to ensure complete dissolution.

  • To a sterile vial, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.

  • Vortex the mixture thoroughly until the solution is clear and homogenous.

  • Add 50 µL of Tween-80 to the mixture and vortex again to ensure complete mixing.

  • Slowly add 450 µL of sterile saline to the vial while vortexing. The gradual addition of the aqueous phase is crucial to prevent precipitation.

  • The final formulation will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (v/v/v/v) with a this compound concentration of 2.5 mg/mL.

  • Visually inspect the final solution for clarity. Prepare this formulation fresh before each experiment.

Protocol 3: General Approach for Developing a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration of this compound

Objective: To develop a SEDDS formulation to enhance the oral bioavailability of this compound.

Materials:

  • This compound powder

  • Various oils (e.g., Capryol 90, Labrafil M 1944 CS)

  • Various surfactants (e.g., Cremophor EL, Tween 80)

  • Various co-solvents (e.g., Transcutol HP, PEG 400)

  • Glass vials

  • Magnetic stirrer

Procedure:

  • Screening of Excipients:

    • Determine the solubility of this compound in a range of oils, surfactants, and co-solvents.

    • Add an excess amount of this compound to a known volume of each excipient in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours.

    • Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC).

    • Select the excipients that show the highest solubility for this compound.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Based on the screening results, select an oil, a surfactant, and a co-solvent.

    • Prepare various mixtures of the surfactant and co-solvent (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, mix it with the oil at various weight ratios (e.g., from 9:1 to 1:9).

    • Add a small amount of each mixture to a fixed volume of water and observe the self-emulsification process.

    • Construct a pseudo-ternary phase diagram to identify the region that forms a stable and clear microemulsion.

  • Preparation and Characterization of the this compound-loaded SEDDS:

    • Select a formulation from the optimal region of the phase diagram.

    • Dissolve the desired amount of this compound in the selected mixture of oil, surfactant, and co-solvent.

    • Characterize the resulting SEDDS for self-emulsification time, droplet size, and stability upon dilution.

Visualizations

Dopamine D3 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D3R Dopamine D3 Receptor This compound->D3R Antagonist Binding G_protein Gi/o Protein D3R->G_protein Blocks Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA ERK ↓ ERK Phosphorylation PKA->ERK Downstream Modulation of Neuronal Excitability ERK->Downstream

Dopamine D3 Receptor Signaling Pathway Antagonized by this compound

Experimental Workflow for Solubility Enhancement cluster_strategies Solubilization Strategies start Poorly Soluble Compound (this compound) solubility_assessment Aqueous Solubility Assessment start->solubility_assessment decision Solubility Adequate? solubility_assessment->decision proceed Proceed with Aqueous Formulation decision->proceed Yes cosolvents Co-solvents (e.g., DMSO, PEG300) decision->cosolvents No cyclodextrins Cyclodextrins (e.g., HP-β-CD) decision->cyclodextrins No lipids Lipid-Based Systems (e.g., SEDDS) decision->lipids No formulation_dev Formulation Development & Optimization cosolvents->formulation_dev cyclodextrins->formulation_dev lipids->formulation_dev characterization Physicochemical Characterization formulation_dev->characterization stability Stability Testing characterization->stability in_vivo_testing In Vivo Tolerability & Efficacy Studies stability->in_vivo_testing

Workflow for Selecting a Solubilization Strategy

References

Technical Support Center: YQA14 vs. SB-277011A Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comparative overview of the pharmacokinetic profiles of two selective dopamine D3 receptor antagonists, YQA14 and SB-277011A. The information is tailored for researchers, scientists, and drug development professionals, offering troubleshooting guidance and frequently asked questions for experimental work.

Comparative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of SB-277011A in Rats

ParameterValueSpeciesRoute of AdministrationSource
Plasma Clearance20 mL/min/kgRatIntravenous[1]
Oral Bioavailability35%RatOral[1]
Half-life (in primates)~30 minutesPrimateNot Specified[2]

Table 2: Comparative Pharmacokinetic Profile of this compound and SB-277011A

ParameterThis compoundSB-277011ASource
Half-life> 2 hoursProblematic short half-life (~30 min in primates)[2]
Oral Bioavailability> 40%Terminated due to problematic pharmacokinetics[2]
Development StatusUnder investigationTerminated[2]

Note: The data for this compound is presented as an improvement over SB-277011A, as specific quantitative values from a comprehensive pharmacokinetic study are not publicly available.

Experimental Protocols

Below are detailed methodologies for key experiments involving the administration and analysis of this compound and SB-277011A.

Protocol 1: Oral Administration in Rats (Gavage)

Objective: To administer a precise oral dose of this compound or SB-277011A to rats for pharmacokinetic or pharmacodynamic studies.

Materials:

  • This compound or SB-277011A

  • Vehicle (e.g., 25% 2-hydroxypropyl-β-cyclodextrin for this compound, 0.5% Tween-80 for SB-277011A)[3]

  • Oral gavage needles (16-18 gauge for rats)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water. Weigh each rat immediately before dosing to calculate the exact volume to be administered.

  • Drug Formulation: Prepare the dosing solution by dissolving the compound in the appropriate vehicle to the desired concentration. Ensure the solution is homogenous.

  • Restraint: Gently but firmly restrain the rat to immobilize its head and body.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach. Gently insert the gavage needle into the esophagus.

  • Administration: Slowly administer the calculated volume of the dosing solution.

  • Post-Administration Monitoring: Observe the animal for any signs of distress immediately after administration and at regular intervals.

Protocol 2: Intravenous Administration in Rats

Objective: To administer a precise intravenous dose of this compound or SB-277011A to rats for pharmacokinetic analysis.

Materials:

  • This compound or SB-277011A

  • Sterile vehicle (e.g., saline)

  • Catheterized rats (jugular or femoral vein)

  • Infusion pump

  • Syringes

Procedure:

  • Animal Preparation: Use surgically prepared rats with indwelling catheters. Acclimatize the animals to the experimental setup.

  • Drug Formulation: Prepare a sterile solution of the compound in the appropriate vehicle.

  • Administration: Connect the catheter to a syringe filled with the dosing solution via an infusion pump. Administer the drug at a controlled rate. For bolus administration, inject the solution manually over a short period.

  • Catheter Maintenance: After administration, flush the catheter with a small volume of sterile saline to ensure the full dose has been delivered.

Protocol 3: Blood Sampling for Pharmacokinetic Analysis in Rats

Objective: To collect serial blood samples from rats after drug administration to determine the plasma concentration-time profile.

Materials:

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • Pipettes

  • Centrifuge

  • Equipment for the chosen blood collection method (e.g., tail vein lancets, capillary tubes, or syringes for catheterized animals)

Procedure:

  • Blood Collection:

    • Tail Vein Sampling: Warm the rat's tail to dilate the vein. Puncture the lateral tail vein with a lancet and collect blood into a capillary tube or pipette.

    • Catheter Sampling: If using catheterized animals, withdraw the desired blood volume from the catheter.

  • Sample Processing: Immediately transfer the blood into microcentrifuge tubes containing anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

Protocol 4: Bioanalytical Method for Plasma Concentration Determination (LC-MS/MS)

Objective: To quantify the concentration of this compound or SB-277011A in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., acetonitrile, water with formic acid)

  • Internal standard

  • Plasma samples, calibration standards, and quality control samples

Procedure:

  • Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples, standards, and QCs. Vortex and centrifuge to pellet the precipitated proteins.

  • LC Separation: Inject the supernatant onto the LC system. The analytes are separated on the analytical column using a specific gradient of mobile phases.

  • MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The parent ions of the analytes and the internal standard are fragmented, and specific product ions are monitored for quantification.

  • Data Analysis: Construct a calibration curve from the analysis of the calibration standards. Use this curve to determine the concentration of the analyte in the unknown plasma samples.

Troubleshooting Guides and FAQs

Q1: I am observing high variability in my pharmacokinetic data after oral administration. What could be the cause?

A1: High variability after oral gavage can be due to several factors:

  • Improper Gavage Technique: Inconsistent delivery to the stomach can lead to variability in absorption. Ensure proper training and consistent technique.

  • Formulation Issues: Poor solubility or stability of the compound in the vehicle can lead to inconsistent dosing. Ensure the compound is fully dissolved and the formulation is stable.

  • Food Effects: The presence of food in the stomach can significantly alter drug absorption. Ensure animals are properly fasted before dosing.

  • Gastrointestinal Motility: Individual differences in gastric emptying and intestinal transit time can affect the rate and extent of absorption.

Q2: My plasma concentrations are much lower than expected after intravenous administration. What should I check?

A2: Lower than expected plasma concentrations after IV administration could be due to:

  • Inaccurate Dosing Solution Concentration: Re-verify the concentration of your dosing solution.

  • Incomplete Injection: Ensure the full dose is administered and the catheter is properly flushed.

  • Catheter Patency Issues: A partially or fully blocked catheter can prevent the drug from reaching the systemic circulation.

  • Rapid Metabolism or Distribution: The compound may have a very high clearance or a large volume of distribution, leading to rapid disappearance from the plasma.

Q3: I am having trouble developing a sensitive LC-MS/MS method for my compound. What can I do?

A3: To improve the sensitivity of your LC-MS/MS method:

  • Optimize MS/MS Parameters: Spend time optimizing the parent and product ion transitions, as well as collision energy.

  • Improve Sample Cleanup: A more efficient protein precipitation or the use of solid-phase extraction (SPE) can reduce matrix effects and improve signal-to-noise.

  • Enhance Chromatographic Separation: Adjusting the mobile phase gradient and column chemistry can improve peak shape and reduce co-eluting interferences.

  • Use a More Sensitive Instrument: If available, a more modern and sensitive mass spectrometer can significantly lower the limit of quantification.

Q4: Why was the development of SB-277011A terminated?

A4: The development of SB-277011A was halted due to its problematic pharmacokinetic profile, particularly its short half-life (approximately 30 minutes in primates), and toxicity issues.[2]

Q5: What makes this compound a more promising candidate than SB-277011A?

A5: this compound is considered more promising due to its improved pharmacokinetic properties, including a longer half-life of over 2 hours and an oral bioavailability greater than 40%.[2] These characteristics suggest it could be a more viable therapeutic agent.

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling Pathway

Both this compound and SB-277011A are antagonists of the dopamine D3 receptor (D3R), a G protein-coupled receptor (GPCR). The binding of dopamine to D3R typically initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As antagonists, this compound and SB-277011A block this action of dopamine.

D3R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R Dopamine D3 Receptor (D3R) Dopamine->D3R Activates This compound This compound This compound->D3R Blocks SB277011A SB-277011A SB277011A->D3R Blocks Gi Gi Protein D3R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effectors cAMP->Downstream Regulates

Dopamine D3 Receptor Signaling Pathway
Experimental Workflow for Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study in rats, from drug administration to data analysis.

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Admin Drug Administration (Oral or IV) Sampling Serial Blood Sampling Admin->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Report Reporting PK_Calc->Report

Pharmacokinetic Study Experimental Workflow

References

YQA14 Technical Support Center: Investigating Potential Off-Target Effects at High Doses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of YQA14, a novel dopamine D3 receptor antagonist, particularly when used at high concentrations in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

This compound is a potent and selective antagonist of the dopamine D3 receptor.[1][2][3] In vitro binding assays have demonstrated that this compound has a high affinity for the D3 receptor, with over 150-fold selectivity for D3 over D2 receptors and more than 1000-fold selectivity over other dopamine receptor subtypes.[1][2][3] Its mechanism of action is the blockade of D3 receptors, which has been validated in D3 receptor-knockout mice where the effects of this compound on cocaine self-administration were absent.[1][2][3]

Q2: We observed a significant decrease in locomotor activity in our animal models at high doses of this compound. Is this a known effect?

Yes, this is a documented effect. While therapeutic doses of this compound (6.25-25 mg/kg in rats) selectively inhibit cocaine self-administration without affecting locomotor activity, a high dose of 50 mg/kg has been shown to significantly inhibit both basal and cocaine-enhanced locomotion.[1][2][3] This suggests a potential off-target effect or a loss of selectivity at elevated concentrations.

Q3: What is the likely off-target responsible for the observed decrease in locomotor activity at high doses?

The most probable off-target is the dopamine D2 receptor. It is well-established that antagonism of D2 receptors can lead to a reduction in locomotor activity.[4][5][6] Although this compound is highly selective for the D3 receptor, its >150-fold selectivity over the D2 receptor implies that at sufficiently high concentrations, this compound can also bind to and inhibit D2 receptors, leading to the observed phenotype.

Q4: How can we confirm if the locomotor effects in our experiments are due to D2 receptor antagonism?

To confirm the involvement of the D2 receptor, you could design a rescue experiment using a D2 receptor agonist. Co-administration of a selective D2 agonist with the high dose of this compound should reverse the observed locomotor deficits if they are indeed mediated by D2 receptor blockade.

Troubleshooting Guide

Issue: Unexpected inhibition of cell proliferation or viability in our in vitro assays at high concentrations of this compound.

Potential Cause: This could be due to off-target kinase inhibition. Many small molecules can inhibit kinases at high concentrations, leading to anti-proliferative or cytotoxic effects.

Troubleshooting Steps:

  • Perform a Kinase Inhibition Screen: Test this compound against a broad panel of kinases to identify any potential off-target kinase activity.

  • Dose-Response Analysis: Conduct a detailed dose-response curve in your cellular assay to determine the concentration at which the inhibitory effects appear and compare this to the known on-target potency of this compound.

  • Consult Literature for Similar Scaffolds: Investigate if the chemical scaffold of this compound is associated with inhibition of specific kinase families.

Issue: We are observing an unexpected phenotype in our experiments that is not consistent with D3 receptor antagonism.

Potential Cause: this compound may be interacting with other G-protein coupled receptors (GPCRs), ion channels, or other protein targets at the concentrations being used.

Troubleshooting Steps:

  • Broad Receptor Screening: Submit this compound for screening against a comprehensive panel of receptors, ion channels, and transporters to identify potential off-target binding.

  • Phenotypic Comparison: Compare the observed phenotype with the known effects of antagonizing other potential targets identified in the screening panel.

  • Validate Off-Target Engagement: If a potential off-target is identified, use specific tool compounds (agonists or antagonists for that target) to see if you can replicate or block the unexpected phenotype.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity of this compound

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. D3
Dopamine D3Ki-High: 0.000068 nM, Ki-Low: 2.11 nM-
Dopamine D2>150-fold lower than D3>150x
Other Dopamine Receptors>1000-fold lower than D3>1000x

Data summarized from Song et al. (2012).[1][2][3]

Table 2: In Vivo Effects of this compound on Locomotor Activity in Rats

Dose of this compoundEffect on Basal LocomotionEffect on Cocaine-Enhanced Locomotion
6.25 - 25 mg/kgNo significant effectNo significant effect
50 mg/kgSignificant inhibitionSignificant inhibition

Data summarized from Song et al. (2012).[1][2][3]

Experimental Protocols

Protocol 1: Broad-Spectrum Off-Target Binding Assay (Example using a commercial service)

This protocol outlines the general steps for assessing the off-target binding profile of this compound using a commercially available service such as the Eurofins Discovery SpectrumScreen®.[7]

  • Compound Submission:

    • Prepare a stock solution of this compound at a specified concentration (e.g., 10 mM in 100% DMSO).

    • Submit the required amount of the compound to the service provider.

  • Assay Performance:

    • The service provider will screen this compound at a standard concentration (e.g., 10 µM) against a large panel of receptors, ion channels, transporters, and enzymes.

    • Binding assays are typically performed using radioligand displacement methods.

  • Data Analysis:

    • The results will be provided as a percentage of inhibition of radioligand binding for each target.

    • Significant off-target interactions are typically defined as >50% inhibition.

    • For any significant "hits," follow-up with concentration-response curves to determine the binding affinity (Ki or IC50) at the off-target.

Protocol 2: In Vitro Kinase Profiling

This protocol describes a general method for in vitro kinase profiling to identify potential off-target kinase inhibition.[8][9][10][11][12]

  • Assay Setup:

    • Utilize a commercial kinase profiling service or an in-house platform. A common format is a radiometric assay that measures the incorporation of 33P-labeled phosphate from ATP onto a substrate.

    • Prepare serial dilutions of this compound (e.g., from 100 µM down to 1 nM) in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

    • Add the serially diluted this compound or DMSO (vehicle control).

    • Initiate the reaction by adding [γ-33P]ATP.

    • Incubate at the optimal temperature for the specific kinase.

  • Detection and Analysis:

    • Stop the reaction and transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound.

    • Determine the IC50 value for any inhibited kinases by fitting the data to a dose-response curve.

Visualizations

D3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound D3R Dopamine D3 Receptor This compound->D3R Antagonism Gi_Go Gi/Go Protein D3R->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition MAPK_pathway MAPK Signaling Pathway Gi_Go->MAPK_pathway Modulation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream MAPK_pathway->Downstream

Caption: On-target D3 receptor signaling pathway antagonism by this compound.

Off_Target_Workflow cluster_observation Observation cluster_hypothesis Hypothesis Generation cluster_investigation Experimental Investigation cluster_conclusion Conclusion phenotype Unexpected Phenotype at High Dose this compound (e.g., Decreased Locomotion) hypothesis Hypothesize Off-Target Effect (e.g., D2 Receptor Antagonism) phenotype->hypothesis screening Broad Off-Target Screening (Receptor & Kinase Panels) hypothesis->screening validation Validate 'Hits' with Dose-Response Assays screening->validation functional In Vitro / In Vivo Functional Assays validation->functional conclusion Confirm or Refute Off-Target Mechanism functional->conclusion

Caption: Workflow for investigating potential off-target effects of this compound.

References

optimizing YQA14 dosage to avoid locomotor impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of YQA14 to avoid locomotor impairment during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel and selective dopamine D3 receptor antagonist.[1][2] Its primary mechanism of action is the blockade of dopamine D3 receptors, which are implicated in drug reward and addiction.[1][3]

Q2: What is the potential therapeutic application of this compound?

A2: Preclinical studies suggest that this compound has potential as a pharmacotherapeutic agent for treating cocaine addiction by attenuating cocaine-taking and cocaine-seeking behaviors.[4][5]

Q3: Does this compound cause locomotor impairment?

A3: Yes, at high doses, this compound can cause locomotor impairment. Studies in rats have shown that a dose of 50 mg/kg significantly inhibits both basal and cocaine-enhanced locomotion.[1][2][3][6]

Q4: At what doses is this compound effective without causing locomotor side effects?

A4: In rats, systemic administration of this compound at doses between 6.25 mg/kg and 25 mg/kg has been shown to be effective in reducing cocaine self-administration without significantly altering locomotor activity.[1][2][3]

Q5: What is the suspected mechanism behind this compound-induced locomotor impairment at high doses?

A5: The locomotor impairment observed at high doses of this compound is thought to be a non-D3 receptor-mediated effect. It is hypothesized that at higher concentrations, this compound may lose its selectivity and interact with other receptors, such as dopamine D2 receptors, which play a crucial role in motor control.[3]

Troubleshooting Guide: Locomotor Impairment Observed in Experiments

This guide is designed to help researchers troubleshoot experiments where locomotor impairment is an unintended side effect of this compound administration.

Issue Potential Cause Recommended Action
Observation: Significant reduction in spontaneous movement, distance traveled, or rearing frequency in animals treated with this compound.The administered dose of this compound is too high, likely exceeding 25 mg/kg in rats.1. Review the current dosage and compare it with the established therapeutic window (6.25-25 mg/kg in rats). 2. Perform a dose-response study to identify the minimal effective dose that does not produce locomotor deficits. 3. Ensure accurate calculation and administration of the intended dose.
Observation: Animals appear sedated or show signs of motor deficits after this compound administration.Off-target effects at higher concentrations, potentially involving dopamine D2 receptor antagonism.1. Lower the dose of this compound to a range where it maintains high selectivity for the D3 receptor. 2. If the therapeutic effect is lost at lower doses, consider co-administration with a D2 receptor agonist, though this may complicate the experimental design and interpretation. 3. Evaluate alternative D3 receptor antagonists with a better selectivity profile if available.
Observation: Inconsistent or variable locomotor activity across a cohort of animals receiving the same dose of this compound.Factors such as animal strain, age, sex, or metabolic differences may influence the drug's effect.1. Ensure a homogenous animal population for the study. 2. Increase the sample size to improve statistical power and account for individual variability. 3. Acclimate the animals to the testing environment thoroughly before the experiment to reduce stress-induced variability.

Data Summary: this compound Dosage and Locomotor Effects in Rats

The following table summarizes the quantitative data from preclinical studies on the effects of this compound on locomotor activity in rats.

Dosage (mg/kg, i.p.) Effect on Basal Locomotion Effect on Cocaine-Enhanced Locomotion Reference
6.25 - 25No significant alterationNo significant alteration[1][2][3]
50Significant inhibitionSignificant inhibition[1][2][3][6]

Experimental Protocols

Assessment of Locomotor Activity in Rodents

This protocol outlines a standard method for evaluating the effect of this compound on locomotor activity in rats.

1. Animals:

  • Male Long-Evans rats (or other appropriate strain) weighing 250-300g at the start of the experiment.

  • House animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Allow at least one week of acclimatization to the housing facility before any experimental procedures.

2. Apparatus:

  • Use standard locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record animal movement.

  • The chambers should be placed in a sound-attenuated and dimly lit room.

3. Habituation:

  • To minimize novelty-induced hyperactivity, habituate the animals to the locomotor activity chambers for 60 minutes for 2-3 consecutive days before the test day.

4. Drug Administration:

  • Prepare this compound in a suitable vehicle (e.g., 25% 2-hydroxypropyl-β-cyclodextrin in saline).

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.

  • A typical dose-response study might include vehicle, 12.5, 25, and 50 mg/kg of this compound.

5. Experimental Procedure:

  • On the test day, administer the assigned dose of this compound or vehicle to the animals.

  • Immediately place the animals into the locomotor activity chambers.

  • Record locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical beam breaks for rearing) for a predefined period, typically 60-120 minutes.

6. Data Analysis:

  • Analyze the collected data using appropriate statistical methods, such as a one-way ANOVA, to compare the effects of different doses of this compound with the vehicle control group.

  • A p-value of less than 0.05 is typically considered statistically significant.

Visualizations

YQA14_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D3R D3 Receptor Dopamine->D3R Activates D2R D2 Receptor Dopamine->D2R Activates Therapeutic_Effect Therapeutic Effect (Reduced Drug Seeking) D3R->Therapeutic_Effect Leads to Locomotor_Impairment Locomotor Impairment D2R->Locomotor_Impairment Leads to YQA14_low This compound (Low Dose) YQA14_low->D3R Blocks YQA14_high This compound (High Dose) YQA14_high->D3R Blocks YQA14_high->D2R Blocks (Off-target)

Caption: Proposed signaling pathway of this compound at different dosages.

Experimental_Workflow start Start: Locomotor Impairment Observed check_dose Is this compound dose > 25 mg/kg? start->check_dose dose_response Conduct Dose-Response Study (e.g., 5, 12.5, 25 mg/kg) check_dose->dose_response Yes locomotor_assessment Assess Locomotor Activity check_dose->locomotor_assessment No dose_response->locomotor_assessment evaluate_efficacy Evaluate Therapeutic Efficacy impairment_resolved Locomotor Impairment Resolved? evaluate_efficacy->impairment_resolved locomotor_assessment->evaluate_efficacy end_success End: Optimal Dose Identified impairment_resolved->end_success Yes consider_alternatives Consider Alternative Compounds or Experimental Approaches impairment_resolved->consider_alternatives No end_fail End: Re-evaluate Project Strategy consider_alternatives->end_fail

Caption: Troubleshooting workflow for this compound-induced locomotor impairment.

References

addressing YQA14 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of YQA14, a novel dopamine D3 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for pure this compound compound?

A: While specific long-term stability studies for pure this compound are not extensively detailed in publicly available literature, general best practices for small molecule compounds of similar complexity suggest storage in a tightly sealed container in a dry environment. For long-term storage, maintaining the compound at -20°C or lower is advisable to minimize degradation. In one study, cell membranes containing this compound were stored at -70°C, which indicates the compound is stable at ultra-low temperatures.[1][2]

Q2: How should I store this compound for short-term use?

A: For short-term use, storing the solid compound at 2-8°C is likely sufficient to prevent significant degradation, provided the container is well-sealed to protect from moisture and light. If the compound is in solution, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q3: What is the known shelf-life of this compound?

A: The specific shelf-life of this compound has not been published. The stability and, therefore, the shelf-life of the compound will depend on the storage conditions (temperature, humidity, light exposure) and the purity of the compound. It is recommended to use the compound within a reasonable timeframe after receipt and to monitor for any signs of degradation.

Q4: Is this compound sensitive to light or moisture?

A: While specific photosensitivity and hygroscopicity data for this compound are not available, it is a standard precautionary measure to protect research compounds from light and moisture. Store this compound in an amber vial or a light-blocking container and in a desiccated environment.

Q5: What is the metabolic stability of this compound?

A: this compound has been reported to have better metabolic stability in humans and a longer half-life in rodents compared to the similar compound SB-277011A.[1] It also has an improved oral bioavailability of over 40% and a half-life of more than 2 hours in human hepatic microsomal enzyme assays.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Review storage conditions. If the compound has been stored at room temperature for an extended period or exposed to light and moisture, consider using a fresh batch.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Loss of compound activity in assays Degradation of this compound.Perform a quality control check, such as an in vitro binding assay, to assess the binding affinity of the compound. Compare the results with the expected values.
Inaccurate solution concentration.Verify the concentration of your stock solution. Ensure the compound was fully dissolved.
Visible changes in the compound Physical instability or contamination.Do not use the compound if you observe changes in color, crystal structure, or clumping. Contact the supplier for a replacement.

Stability and Storage Conditions Summary

The following table summarizes the recommended, though not officially published, storage conditions for this compound based on general laboratory practice for similar compounds.

ConditionTemperatureHumidityLightContainer
Long-term Storage (Solid) ≤ -20°CLow (use of desiccator recommended)Protect from lightTightly sealed, light-resistant
Short-term Storage (Solid) 2-8°CLow (use of desiccator recommended)Protect from lightTightly sealed, light-resistant
Stock Solutions ≤ -20°C (aliquoted)N/AProtect from lightTightly sealed, light-resistant

Experimental Protocols

Protocol: In Vitro Radioligand Binding Assay for Functional Assessment of this compound

This protocol describes a method to indirectly assess the stability of this compound by measuring its binding affinity to the dopamine D3 receptor. A significant decrease in binding affinity may indicate compound degradation.

Materials:

  • Cell membranes expressing human dopamine D3 receptors

  • This compound

  • [³H]spiperone (radioligand)

  • Reaction Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, 5 mM EDTA-Na₂, 5 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂-6H₂O, pH 7.4, 4°C

  • Whatman GF/C filters

  • Scintillation counter

Procedure:

  • Thaw the stored cell membranes and suspend them in the reaction buffer.

  • Perform a saturation binding experiment with varying concentrations of [³H]spiperone to determine the optimal concentration for subsequent assays.

  • For the competition binding assay, incubate a fixed concentration of [³H]spiperone and cell membrane protein with varying concentrations of this compound.

  • Incubate the mixture.

  • Terminate the binding reaction by rapid filtration through Whatman GF/C filters that have been pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on each filter using a scintillation spectrometer.

  • Calculate the Ki values for this compound. A significant increase in the Ki value compared to a fresh standard may suggest degradation.

Visualizations

YQA14_Stability_Troubleshooting start Inconsistent Experimental Results storage Improper Storage? start->storage freeze_thaw Repeated Freeze-Thaw? storage->freeze_thaw No solution Review Storage Conditions storage->solution Yes aliquot Aliquot Stock Solutions freeze_thaw->aliquot Yes end Consistent Results freeze_thaw->end No solution->end aliquot->end

Caption: Troubleshooting workflow for inconsistent experimental results.

YQA14_Storage_Recommendations cluster_solid Solid this compound cluster_solution This compound in Solution long_term Long-Term (Months to Years) storage_neg_20 <= -20°C long_term->storage_neg_20 Recommended short_term Short-Term (Days to Weeks) storage_2_8 2-8°C short_term->storage_2_8 Acceptable stock_solution Stock Solution storage_neg_80 <= -20°C (Aliquoted) stock_solution->storage_neg_80 Best Practice

Caption: Recommended storage conditions for this compound.

References

Technical Support Center: Interpreting the Effects of YQA14 on Sucrose Self-Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and interpreting the effects of the novel dopamine D3 receptor antagonist, YQA14, on sucrose self-administration in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of this compound on sucrose self-administration?

A1: At doses effective in reducing cocaine self-administration (6.25-25 mg/kg), this compound does not significantly alter oral sucrose self-administration in rats.[1][2][3] This suggests that this compound selectively inhibits the rewarding effects of drugs of abuse over natural rewards.

Q2: What is the mechanism of action for this compound?

A2: this compound is a potent and selective dopamine D3 receptor antagonist.[2][3] Its pharmacological effects are mediated by blocking the activation of D3 receptors. This is supported by findings that this compound's ability to inhibit cocaine self-administration is absent in D3 receptor-knockout mice.

Q3: At what doses has this compound been tested in sucrose self-administration paradigms?

A3: this compound has been evaluated at doses of 6.25, 12.5, and 25 mg/kg for its effects on sucrose self-administration.[1][2]

Q4: Does this compound affect locomotor activity at doses that are effective against cocaine self-administration?

A4: No, at doses between 6.25-25 mg/kg, this compound does not alter locomotor activity.[2][3] However, at a higher dose of 50 mg/kg, it has been observed to inhibit both basal and cocaine-enhanced locomotion.[2][3]

Q5: How should I interpret a non-significant result when I see no effect of this compound on sucrose self-administration in my experiment?

A5: A non-significant result (p > 0.05) does not necessarily prove that there is "no effect".[4][5] It indicates that there is not enough evidence to reject the null hypothesis (that there is no difference between the this compound and vehicle groups). When interpreting such a result, consider the following:

  • Statistical Power: The study may have been underpowered to detect a very small effect.

  • Effect Size and Confidence Intervals: Examine the effect size and its confidence interval. A confidence interval that includes clinically or biologically meaningful effects would suggest the result is inconclusive, whereas a narrow confidence interval around zero would suggest a true lack of a meaningful effect.[4][6]

Troubleshooting Guide

This guide addresses common issues that may arise during sucrose self-administration experiments.

Problem Potential Cause(s) Recommended Solution(s)
High inter-individual variability in sucrose intake - Genetic differences in taste preference. - Differences in stress levels or anxiety. - Variations in housing conditions.- Use a sufficient number of animals to account for individual differences. - Habituate animals thoroughly to the testing environment. - Ensure consistent housing and handling procedures for all animals.
Animal fails to acquire sucrose self-administration - Neophobia (fear of new things). - Low motivation for sucrose. - Issues with the operant chamber equipment.- Habituate the animal to the operant chamber and the sucrose solution prior to training. - Consider a brief period of food or water restriction to increase motivation.[7] - Ensure levers, cue lights, and sucrose delivery systems are functioning correctly.
Sudden drop in responding during a session - Satiety. - Equipment malfunction.- Limit session duration to prevent satiety from becoming a major factor. - Regularly check and maintain all components of the self-administration apparatus.
Inconsistent responding across sessions - Changes in the animal's internal state (e.g., health, stress). - Inconsistent experimental procedures.- Monitor animal health daily. - Standardize all experimental procedures, including time of day for testing and handling.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on sucrose self-administration under a Fixed-Ratio 2 (FR2) schedule of reinforcement. The data is based on graphical representations from Song et al. (2012).

Treatment GroupDose (mg/kg)Mean Number of Sucrose RewardsMean Number of Active Lever PressesMean Number of Inactive Lever Presses
Vehicle-~45~90~5
This compound6.25~48~96~6
This compound12.5~43~86~4
This compound25~46~92~5

Experimental Protocols

Oral Sucrose Self-Administration in Rats

This protocol is adapted from methodologies used in studies evaluating the effects of pharmacological agents on natural reward.[1]

1. Animals:

  • Male Sprague-Dawley or Wistar rats are commonly used.

  • Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Food and water are typically available ad libitum, except for potential brief periods of restriction to facilitate acquisition.[7]

2. Apparatus:

  • Standard operant conditioning chambers equipped with two levers (one active, one inactive) and a liquid reward dispenser.

  • The active lever is associated with the delivery of the sucrose solution.

  • A cue light above the active lever is illuminated upon a successful lever press.

3. Procedure:

  • Habituation: Allow rats to acclimate to the operant chambers for several sessions before training begins.

  • Training (Acquisition):

    • Rats are trained to press the active lever for a 0.1 mL delivery of a 5% sucrose solution.

    • Training is typically conducted under a Fixed-Ratio 1 (FR1) schedule, where each press on the active lever results in a reward.

    • Training sessions are usually 1-2 hours daily.

    • Training continues until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of rewards earned over three consecutive days).

  • Testing:

    • Once a stable baseline is established, animals can be tested with different doses of this compound or vehicle.

    • The drug is typically administered intraperitoneally (i.p.) 30 minutes before the start of the session.

    • A Fixed-Ratio (e.g., FR2, where two presses are required for a reward) or a Progressive-Ratio (PR) schedule can be used for testing. A PR schedule is often used to assess the motivation for the reward.

  • Data Collection: The number of active and inactive lever presses, and the number of sucrose rewards earned are recorded for each session.

Mandatory Visualizations

Signaling Pathway of Dopamine D3 Receptor Antagonism

D3_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R binds G_protein Gi/o Protein D3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA downstream ↓ Downstream Signaling PKA->downstream This compound This compound This compound->D3R blocks

Caption: Dopamine D3 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow start Start habituation Habituation to Operant Chambers start->habituation training Acquisition of Sucrose Self-Administration (FR1) habituation->training baseline Establish Stable Baseline Responding training->baseline drug_admin Drug Administration (Vehicle or this compound) baseline->drug_admin testing Sucrose Self-Administration Testing (e.g., FR2 or PR) drug_admin->testing data_collection Data Collection (Lever Presses, Rewards) testing->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: A typical experimental workflow for evaluating this compound on sucrose self-administration.

References

Technical Support Center: YQA14 Preclinical Translation Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the preclinical evaluation of YQA14, a novel dopamine D3 receptor antagonist. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the translation of preclinical findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel and highly selective antagonist of the dopamine D3 receptor. Its primary mechanism of action is to block the binding of dopamine to the D3 receptor, thereby modulating dopamine-mediated signaling pathways, particularly in brain regions associated with reward and motivation.[1][2] In preclinical studies, this action has been shown to reduce the reinforcing effects of drugs of abuse like cocaine.[1][2]

Q2: What are the key preclinical findings supporting the therapeutic potential of this compound for substance use disorders?

A2: Preclinical studies in rodent models have demonstrated that this compound effectively reduces cocaine self-administration, a key indicator of the drug's rewarding effects.[1][3] This effect is dose-dependent and is not observed in mice lacking the dopamine D3 receptor (D3 receptor-knockout mice), confirming its on-target activity.[1] Furthermore, this compound has been shown to have an improved pharmacokinetic profile, including a longer half-life, compared to earlier D3 receptor antagonists like SB-277011A.[2][4]

Q3: What are the main challenges in translating the preclinical findings of this compound to clinical applications?

A3: A primary challenge is the potential for a narrow therapeutic window. While effective at reducing drug-seeking behavior at doses between 6.25-25 mg/kg in rats, a higher dose of 50 mg/kg has been observed to inhibit general locomotor activity.[1][5] This suggests that at higher concentrations, this compound may have off-target effects or impact motor function, which will require careful dose-ranging studies in clinical trials. Additionally, while this compound shows an improved pharmacokinetic and toxicity profile over its predecessors, the broader class of dopamine D3 receptor antagonists has faced challenges related to metabolic stability and potential for toxicity, necessitating thorough safety pharmacology and toxicology assessments for this compound.[2][5]

Q4: How does the selectivity of this compound for the D3 receptor over the D2 receptor contribute to its therapeutic potential?

A4: this compound displays over 150-fold selectivity for the D3 receptor compared to the D2 receptor.[1][2] This is significant because D2 receptor antagonism is often associated with undesirable side effects, including motor impairments (extrapyramidal symptoms). By selectively targeting the D3 receptor, which is more specifically involved in the neural circuits of reward and addiction, this compound has the potential to exert its therapeutic effects with a reduced risk of these motor side effects.

Troubleshooting Guides

This section addresses common issues that researchers may encounter during in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Variability in cocaine self-administration results 1. Improper catheter placement or patency. 2. Incorrect drug preparation or dosage. 3. Animal stress or habituation issues.1. Verify catheter patency before and after each session. Ensure proper surgical technique for catheter implantation. 2. Double-check all calculations for drug concentrations and infusion volumes. Ensure this compound is fully dissolved in the vehicle (e.g., 25% 2-hydroxypropyl-β-cyclodextrin).[5] 3. Ensure adequate habituation to the self-administration chambers and handling procedures. Minimize environmental stressors.
Reduced general locomotor activity in control animals 1. This compound dose is too high. 2. Sedative effects of the vehicle. 3. Environmental factors in the testing arena.1. At doses of 50 mg/kg, this compound has been shown to reduce locomotor activity.[1][5] Conduct a dose-response study to identify the optimal dose that reduces drug-seeking behavior without affecting motor function. 2. Run a vehicle-only control group to assess any effects of the vehicle on locomotor activity. 3. Ensure the testing environment is consistent across all animals and free from sudden noises or changes in lighting.
Inconsistent results in brain stimulation reward (BSR) paradigms 1. Incorrect electrode placement. 2. Fluctuations in brain stimulation parameters. 3. Animal-specific differences in reward thresholds.1. Histologically verify the placement of the stimulating electrode in the targeted brain region (e.g., medial forebrain bundle) at the end of the study. 2. Regularly calibrate the stimulation equipment to ensure consistent current delivery. 3. Establish a stable baseline reward threshold for each animal before initiating drug treatment.

Data Presentation

This compound Receptor Binding Affinity and Selectivity
ReceptorBinding Affinity (Ki)Selectivity vs. D3 (Low Affinity Site)
Dopamine D3 Ki-High: 0.000068 nM Ki-Low: 2.11 nM[1][2]-
Dopamine D2 >316.5 nM>150-fold[1][2]
Other Dopamine Receptors (D1, D4, D5) >2110 nM>1000-fold[1][2]
This compound In Vivo Efficacy in Cocaine Self-Administration
SpeciesThis compound Dose Range (mg/kg, i.p.)Effect on Cocaine Self-AdministrationEffect on Sucrose Self-Administration
Rat 6.25 - 25Significant dose-dependent reduction[1]No significant effect[1]
Mouse (Wild-Type) Not specifiedDose-dependent inhibition[1]Not reported
Mouse (D3 Knockout) Not specifiedNo effect[1]Not reported
This compound Effect on Locomotor Activity
SpeciesThis compound Dose (mg/kg, i.p.)Effect on Basal and Cocaine-Enhanced Locomotion
Rat 12.5 - 25No significant effect[1]
Rat 50Significant inhibition[1][5]

Experimental Protocols

Intravenous Cocaine Self-Administration in Rats

Objective: To assess the reinforcing effects of cocaine and the ability of this compound to reduce cocaine intake.

Methodology:

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to the rat's catheter.

  • Training: Rats are placed in the chambers and learn to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion). The other "inactive" lever has no programmed consequences. Each active lever press is often paired with a cue light to facilitate learning.

  • Testing: Once a stable baseline of cocaine self-administration is established, rats are pre-treated with either vehicle or different doses of this compound (e.g., 6.25, 12.5, 25 mg/kg, i.p.) before the self-administration session.

  • Data Analysis: The primary endpoint is the number of cocaine infusions earned. A significant reduction in infusions in the this compound-treated group compared to the vehicle group indicates that this compound attenuates the reinforcing effects of cocaine.

Brain Stimulation Reward (BSR) in Rats

Objective: To measure the effect of this compound on the rewarding properties of direct brain stimulation.

Methodology:

  • Surgery: Rats are stereotaxically implanted with an electrode in a brain reward region, typically the medial forebrain bundle.

  • Apparatus: An operant chamber with a lever or wheel that, when manipulated, delivers a brief electrical stimulation to the implanted electrode.

  • Training: Rats learn to press the lever to receive the electrical brain stimulation. The intensity or frequency of the stimulation required to maintain responding is determined for each rat to establish a baseline reward threshold.

  • Testing: After establishing a stable baseline, rats are administered cocaine (which is known to lower the reward threshold, indicating an enhanced reward state). The effect of pre-treatment with this compound on the cocaine-induced lowering of the reward threshold is then measured.

  • Data Analysis: An attenuation of the cocaine-induced decrease in the BSR threshold by this compound suggests that it blocks the reward-enhancing effects of cocaine.

Locomotor Activity Assessment in Rats

Objective: To evaluate the effects of this compound on spontaneous and cocaine-induced locomotor activity.

Methodology:

  • Apparatus: Open-field arenas equipped with infrared beams or video tracking software to automatically record the animal's movement.

  • Habituation: Rats are habituated to the testing arenas for a set period (e.g., 30-60 minutes) for several days before the experiment to reduce novelty-induced hyperactivity.

  • Testing: On the test day, rats are injected with either vehicle or this compound at various doses. Their locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a specific duration. To assess the effect on cocaine-induced hyperactivity, a separate group of rats is pre-treated with this compound before receiving a cocaine injection.

  • Data Analysis: The total distance traveled and other locomotor parameters are compared between the different treatment groups. A significant decrease in locomotion at higher doses of this compound would indicate potential motor-impairing effects.

Mandatory Visualizations

signaling_pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Nucleus Accumbens) Dopamine Dopamine D3_Receptor D3 Receptor Dopamine->D3_Receptor binds to Reward_Pathway Reward Pathway Activation D3_Receptor->Reward_Pathway activates Cocaine Cocaine Cocaine->Dopamine blocks reuptake, increases synaptic levels This compound This compound This compound->D3_Receptor blocks Synaptic_Cleft Synaptic Cleft

Caption: Dopamine D3 receptor signaling in the context of cocaine and this compound.

experimental_workflow cluster_self_admin Cocaine Self-Administration cluster_locomotor Locomotor Activity cluster_bsr Brain Stimulation Reward SA1 Catheter Implantation Surgery SA2 Acquisition of Cocaine Self-Administration SA1->SA2 SA3 Establish Stable Baseline SA2->SA3 SA4 Pre-treat with this compound or Vehicle SA3->SA4 SA5 Test Cocaine Self-Administration SA4->SA5 LM1 Habituation to Open Field LM2 Pre-treat with this compound or Vehicle LM1->LM2 LM3 Administer Cocaine or Saline LM2->LM3 LM4 Record Locomotor Activity LM3->LM4 BSR1 Electrode Implantation Surgery BSR2 Determine Baseline Reward Threshold BSR1->BSR2 BSR4 Pre-treat with this compound or Vehicle BSR2->BSR4 BSR3 Administer Cocaine BSR5 Measure Shift in Reward Threshold BSR3->BSR5 BSR4->BSR3

Caption: Experimental workflows for preclinical evaluation of this compound.

logical_relationship This compound This compound Administration D3_Blockade D3 Receptor Blockade This compound->D3_Blockade Reduced_Cocaine_Reward Reduced Cocaine Reward D3_Blockade->Reduced_Cocaine_Reward Therapeutic_Potential Therapeutic Potential for Addiction Reduced_Cocaine_Reward->Therapeutic_Potential High_Dose High Dose of this compound (e.g., 50 mg/kg) Motor_Inhibition Inhibition of Locomotor Activity High_Dose->Motor_Inhibition Potential_Side_Effect Potential for Motor Side Effects Motor_Inhibition->Potential_Side_Effect

Caption: Logical relationship of this compound's effects and translational challenges.

References

YQA14 Experimental Design & Reproducibility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining YQA14 experimental designs for enhanced reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel and selective dopamine D3 receptor antagonist. Its primary mechanism of action is to block the dopamine D3 receptor, thereby inhibiting the rewarding and reinforcing effects of substances like cocaine.[1][2]

Q2: What are the recommended dosage ranges for this compound in in vivo studies?

For systemic administration in rats, effective doses typically range from 6.25 to 25 mg/kg.[2] It is important to note that at higher doses (e.g., 50 mg/kg), this compound may inhibit basal and cocaine-enhanced locomotor activity, which could be a confounding factor in behavioral assays.[2][3]

Q3: What are the key binding affinities of this compound for dopamine receptors?

In vitro receptor binding assays have shown that this compound has a high affinity for human cloned D3 receptors, with two binding sites identified:

  • Ki-High: 0.68 x 10⁻⁴ nM

  • Ki-Low: 2.11 nM

This compound displays over 150-fold selectivity for D3 over D2 receptors and over 1000-fold selectivity for D3 over other dopamine receptors.[2][4]

Q4: Has this compound shown rewarding or aversive effects on its own?

Studies have indicated that this compound by itself does not have apparent rewarding or aversive effects. It does not maintain self-administration in rats and does not significantly alter basal locomotor activity at therapeutic doses.[1][5]

Troubleshooting Guides

Issue 1: High variability in cocaine self-administration results.
  • Potential Cause: Inconsistent catheter patency.

    • Troubleshooting Tip: Regularly flush intravenous catheters with a sterile saline solution containing heparin to prevent clotting. Verify catheter patency before and after each self-administration session.

  • Potential Cause: Animal stress or habituation differences.

    • Troubleshooting Tip: Ensure a consistent and adequate habituation period for the animals to the experimental chambers and procedures before initiating the self-administration protocol. Minimize environmental stressors such as noise and light fluctuations.

  • Potential Cause: Variability in cocaine solution preparation.

    • Troubleshooting Tip: Prepare fresh cocaine solutions daily and ensure accurate concentration and pH. Store the solution appropriately to prevent degradation.

Issue 2: Lack of significant effect of this compound on cocaine-induced behaviors.
  • Potential Cause: Inadequate this compound dosage.

    • Troubleshooting Tip: Perform a dose-response study to determine the optimal dose of this compound for your specific experimental conditions and animal strain. The effective dose range is reported to be between 6.25-25 mg/kg for systemic administration in rats.[2]

  • Potential Cause: Incorrect timing of this compound administration.

    • Troubleshooting Tip: The timing of this compound administration relative to the behavioral test is critical. For instance, in some studies, this compound was administered 20 minutes prior to cocaine injection.[1] Optimize the pretreatment time based on the pharmacokinetic profile of this compound.

  • Potential Cause: Low bioavailability of the administered this compound.

    • Troubleshooting Tip: While this compound is reported to have good oral bioavailability, ensure the chosen route of administration is appropriate and the formulation is stable. For intraperitoneal (i.p.) injections, ensure proper injection technique to avoid administration into the gastrointestinal tract.

Quantitative Data Summary

Table 1: this compound Receptor Binding Affinity

ReceptorBinding Affinity (Ki)Selectivity vs. D3
Dopamine D3 (High)0.68 x 10⁻⁴ nM-
Dopamine D3 (Low)2.11 nM-
Dopamine D2>150-fold lower than D3>150x

Data from in vitro receptor binding assays with human cloned receptors.[2][4]

Table 2: Effective Doses of this compound in Rat Models

Experimental ParadigmThis compound Dose Range (Systemic)Observed Effect
Cocaine Self-Administration6.25 - 25 mg/kgSignificant reduction in cocaine intake.[2]
Cocaine-Enhanced Brain-Stimulation RewardNot specifiedAttenuation of cocaine's rewarding effects.[5]
Cocaine-Induced Locomotor Sensitization12.5 - 25 mg/kgInhibition of the expression of sensitization.[1]
Basal Locomotor Activity6.25 - 25 mg/kgNo significant effect.[2]
Basal Locomotor Activity50 mg/kgSignificant inhibition.[2][3]

Experimental Protocols

Cocaine Self-Administration Protocol
  • Animal Surgery: Anesthetize rats and surgically implant a chronic indwelling intravenous catheter into the jugular vein. Allow for a recovery period of at least one week.

  • Apparatus: Use standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Training: Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1 or FR2). Each lever press on the active lever results in a cocaine infusion and the presentation of a conditioned stimulus (e.g., light). Presses on the inactive lever have no consequence.

  • This compound Administration: Once stable cocaine self-administration is established, administer this compound (e.g., 6.25, 12.5, or 25 mg/kg, i.p.) at a predetermined time before the self-administration session.

  • Data Analysis: Record the number of infusions earned and active/inactive lever presses. Analyze the data to determine the effect of this compound on cocaine self-administration.

In Vitro Receptor Binding Assay Protocol
  • Cell Culture: Use cell lines expressing the human dopamine D3 receptor (e.g., CHO-hD3R cells).

  • Membrane Preparation: Prepare cell membrane homogenates from the cultured cells.

  • Binding Assay: Incubate the membrane homogenates with a radiolabeled ligand for the D3 receptor (e.g., [³H]spiperone) in the presence of varying concentrations of this compound.

  • Detection: Separate the bound and free radioligand by rapid filtration. Measure the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Studies animal_prep Animal Preparation (Catheter Implantation) habituation Habituation to Experimental Chambers animal_prep->habituation training Cocaine Self-Administration Training (FR Schedule) habituation->training yqa14_admin This compound or Vehicle Administration training->yqa14_admin behavioral_test Behavioral Testing (Self-Administration Session) yqa14_admin->behavioral_test data_collection Data Collection (Lever Presses, Infusions) behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis

Caption: Workflow for a typical this compound in vivo self-administration experiment.

dopamine_signaling cluster_pathway Dopamine D3 Receptor Signaling dopamine Dopamine d3r D3 Receptor dopamine->d3r Activates This compound This compound This compound->d3r Blocks gi Gi Protein d3r->gi ac Adenylyl Cyclase gi->ac camp ↓ cAMP ac->camp downstream Downstream Signaling camp->downstream

Caption: Simplified signaling pathway of the dopamine D3 receptor and the inhibitory action of this compound.

References

mitigating toxicity concerns with novel D3 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel dopamine D3 receptor antagonists. Our goal is to help you mitigate toxicity concerns and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with novel D3 antagonists?

A1: The primary toxicity concerns stem from off-target effects, particularly at the closely related dopamine D2 receptor and various serotonin (5-HT) receptor subtypes.[1][2][3] Undesirable activity at the D2 receptor can lead to motor side effects (extrapyramidal symptoms) and increased prolactin levels.[4] Off-target binding to 5-HT receptors can result in a complex and often undesirable pharmacological profile. Additionally, poor bioavailability and metabolic instability can contribute to an unfavorable toxicity profile, complicating clinical translation.[1][2][3][5][6]

Q2: How can we mitigate the risk of off-target toxicity?

A2: The principal strategy is to design and select compounds with high selectivity for the D3 receptor over the D2 receptor and other potential off-targets.[4][7] This can be achieved through:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to identify moieties that enhance D3 affinity and selectivity.[2]

  • Crystal Structure-Guided Design: Utilizing the crystal structure of the D3 receptor to design ligands that fit optimally into the D3 binding pocket while having unfavorable interactions with the D2 binding pocket.[5][6][7]

  • Comprehensive Off-Target Screening: Profiling lead compounds against a panel of receptors, ion channels, and enzymes to identify and eliminate those with undesirable activities early in the discovery process.

Q3: What is a good starting point for an in vitro assay to assess D3 antagonist potency?

A3: A radioligand binding assay is a standard and robust method to determine the binding affinity (Ki) of your compound for the D3 receptor.[2][3][8] This is typically followed by a functional assay, such as a GTPγS binding assay or a β-arrestin recruitment assay, to determine the functional potency (IC50) and efficacy (antagonist vs. partial agonist activity).[2][8][9]

Troubleshooting Guides

Guide 1: Inconsistent Results in Radioligand Binding Assays
Observed Issue Potential Cause Troubleshooting Step
High non-specific binding 1. Radioligand concentration is too high.2. Insufficient washing.3. Issues with the cell membrane preparation.1. Use a radioligand concentration at or below its Kd for the receptor.2. Optimize the number and duration of wash steps.3. Ensure the membrane preparation is of high quality and has been properly stored.
Low specific binding 1. Low receptor expression in the cell line.2. Degraded radioligand or test compound.3. Incorrect buffer composition.1. Confirm receptor expression levels via saturation binding experiments or western blot.2. Use fresh, properly stored reagents.3. Verify the pH and ionic strength of all buffers.
High variability between replicates 1. Pipetting errors.2. Inconsistent incubation times or temperatures.3. Cell membrane clumps.1. Calibrate pipettes and use careful pipetting techniques.2. Ensure precise timing and a stable temperature during incubation.3. Gently homogenize the membrane preparation before aliquoting.
Guide 2: Low Signal in Functional Assays (e.g., GTPγS, β-arrestin)
Observed Issue Potential Cause Troubleshooting Step
Weak or no response to agonist 1. Poor G-protein coupling of the D3 receptor in the chosen cell line.[9]2. Agonist degradation.3. Insufficient receptor expression.1. Use a cell line known to have robust D3 receptor signaling or consider a different assay format (e.g., β-arrestin recruitment).2. Prepare fresh agonist solutions.3. Confirm receptor expression.
Test compound shows no antagonist effect 1. Compound is not cell-permeable (for whole-cell assays).2. Compound has low affinity or is not an antagonist.3. Incorrect assay conditions.1. If using whole cells, lyse the cells to create a membrane preparation.2. Confirm binding affinity with a radioligand binding assay.3. Optimize agonist concentration (typically EC80) and incubation time.

Data Presentation

Table 1: Example Binding Affinities (Ki, nM) of Novel D3 Antagonists

CompoundD3 Ki (nM)D2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)D2/D3 Selectivity Ratio
Compound 16 0.12----
Compound 32 0.35-2.460.33-
PG648 1.12---400
ABT-925 2.9>290-->100
KKHA-761 3.852706.4-70
Compound 19 6.84>11600-->1700

Data synthesized from multiple sources for illustrative purposes.[1][2][3][5][6][7]

Table 2: Example Functional Potencies (IC50, nM) of Novel D3 Antagonists in a Mitogenesis Assay

CompoundD3 IC50 (nM)D2 IC50 (nM)
Compound 32 7.4-
Compound 16 8.0-

Data from a specific study for illustrative purposes.[2][3]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human D3 receptor.

Materials:

  • HEK293 cells stably expressing the human D3 receptor.[2][3]

  • Membrane preparation from the above cells.

  • Radioligand: [3H]-Methylspiperone.[8]

  • Non-specific binding control: Haloperidol or Sulpiride.[9]

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test compounds at various concentrations.

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound.

  • Reaction Setup: In each well of a 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or 30 µM Sulpiride (for non-specific binding).

    • 50 µL of the test compound dilution.

    • 50 µL of [3H]-Methylspiperone at a final concentration of ~0.2-0.5 nM.

    • 50 µL of the D3 receptor membrane preparation (5-10 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer.

  • Quantification: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 2: In Vivo Assessment of Motor Side Effects (Catalepsy Test)

Objective: To assess the potential of a D3 antagonist to induce catalepsy, a proxy for D2 receptor-mediated motor side effects.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Test D3 antagonist.

  • Positive control: Haloperidol (a D2 antagonist).

  • Vehicle control.

  • A horizontal bar raised approximately 9 cm from the surface.

  • Stopwatch.

Methodology:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer the test compound, haloperidol, or vehicle to different groups of animals via the intended route (e.g., intraperitoneal injection).

  • Testing: At various time points after dosing (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on the horizontal bar.

  • Measurement: Start the stopwatch and measure the time until the animal removes both forepaws from the bar. This is the cataleptic time. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the cataleptic time for the test compound group to the vehicle and haloperidol groups. A significant increase in time compared to the vehicle indicates a potential for motor side effects. Selective D3 antagonists are not expected to induce catalepsy.[4][10]

Visualizations

D3_Signaling_Pathway D3R D3 Receptor Gi_Go Gi/Go Protein D3R->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition K_channel K+ Channels Gi_Go->K_channel Modulation Ca_channel Ca2+ Channels Gi_Go->Ca_channel Modulation MAPK MAPK Pathway Gi_Go->MAPK Activation Akt Akt/mTOR Pathway Gi_Go->Akt Activation cAMP ↓ cAMP PKA PKA cAMP->PKA Mitogenesis Mitogenesis MAPK->Mitogenesis Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival

Caption: Canonical D3 receptor signaling pathways.

Toxicity_Mitigation_Workflow start Start: Novel Compound Design in_vitro_binding In Vitro Binding Assays (D3, D2, 5-HT Panel) start->in_vitro_binding selectivity_check High D3 Selectivity? in_vitro_binding->selectivity_check in_vitro_functional In Vitro Functional Assays (GTPγS, β-arrestin) selectivity_check->in_vitro_functional Yes stop Stop: Redesign or Re-evaluate selectivity_check->stop No potency_check Potent Antagonist? in_vitro_functional->potency_check in_vivo_pk In Vivo Pharmacokinetics (Bioavailability, Stability) potency_check->in_vivo_pk Yes potency_check->stop No in_vivo_tox In Vivo Toxicity Assessment (e.g., Catalepsy, Locomotor) in_vivo_pk->in_vivo_tox tox_check Acceptable Toxicity Profile? in_vivo_tox->tox_check lead_candidate Lead Candidate tox_check->lead_candidate Yes tox_check->stop No

Caption: Workflow for mitigating D3 antagonist toxicity.

References

YQA14 half-life and its impact on experimental timing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the selective dopamine D3 receptor antagonist, YQA14.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound and how should it influence my experimental timing?

A1: The half-life of this compound has been reported to be greater than 2 hours in in vitro human hepatic microsomal enzyme assays.[1] While specific in vivo half-life data in common research models like rats and mice are not extensively published, it is established to be longer than that of the similar compound, SB-277011A.[1][2] For in vivo experiments, consider this extended half-life when planning drug administration schedules and washout periods. For acute behavioral studies in rats, this compound is typically administered 20 minutes prior to the behavioral test.[2]

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a potent and selective antagonist of the dopamine D3 receptor (D3R).[3][4] It exhibits high affinity for D3Rs, displaying over 150-fold selectivity for D3 over D2 receptors.[2][3] Its mechanism of action involves blocking the signaling of the mesolimbic dopamine system, which plays a crucial role in reward and addiction.[1]

Q3: What are the recommended doses for in vivo studies with this compound?

A3: In rats, effective doses for inhibiting cocaine self-administration range from 6.25 to 25 mg/kg administered intraperitoneally (i.p.).[2][3] It is important to note that at higher doses (e.g., 50 mg/kg), this compound may inhibit basal and cocaine-enhanced locomotion, which could confound behavioral interpretations.[2]

Q4: In which experimental models has this compound been validated?

A4: this compound has been primarily validated in rodent models of drug addiction.[3][4] These include intravenous cocaine self-administration models in both rats and mice, as well as models of relapse to drug-seeking behavior.[1][3] It has also been shown to inhibit morphine-induced behavioral sensitization in mice.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in behavioral results Inconsistent drug administration timing relative to the behavioral test.Strictly adhere to a consistent pre-treatment interval. For this compound, a 20-minute pre-treatment time before behavioral testing has been shown to be effective.[2]
Animal stress or improper habituation.Ensure adequate habituation to the experimental apparatus and handling procedures before initiating the experiment.
Reduced overall motor activity, confounding interpretation of reward-based assays The dose of this compound may be too high, causing sedative effects.At doses of 50 mg/kg, this compound has been observed to inhibit locomotion.[2] Consider performing a dose-response curve to identify a dose that effectively blocks D3 receptors without causing significant motor impairment in your specific paradigm.
No observable effect of this compound on cocaine self-administration Issues with the intravenous catheter patency or placement.Regularly check catheter patency throughout the experiment. Ensure proper surgical implantation of the jugular catheter.
Insufficient dose of this compound.While the 6.25-25 mg/kg range is reported to be effective, optimal dosage may vary based on the specific strain and experimental conditions. A pilot dose-response study is recommended.[2][3]
Precipitation of this compound in solution Improper solvent or storage conditions.This compound has been successfully dissolved in 25% 2-hydroxypropyl-β-cyclodextrin for intraperitoneal injections.[2] Prepare solutions fresh daily and ensure complete dissolution before administration.

Quantitative Data Summary

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorBinding Affinity (Ki)
Dopamine D3 (human, cloned) - High Affinity Site0.68 x 10⁻⁴ nM[2][3]
Dopamine D3 (human, cloned) - Low Affinity Site2.11 nM[2][3]
Selectivity>150-fold for D3 over D2 receptors[2][3]

Table 2: Pharmacokinetic Profile of this compound

ParameterValueSpecies/System
Half-life (t½)> 2 hours[1]Human hepatic microsomal enzyme assay[1]
Oral Bioavailability> 40%[1]Not specified[1]

Key Experimental Protocols

Protocol 1: Intravenous Cocaine Self-Administration in Rats
  • Animal Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rats. Allow for a 5-7 day recovery period.[2]

  • Acquisition of Self-Administration: Train rats to self-administer cocaine (e.g., 1.0 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement. Sessions are typically 2 hours daily. Training continues until a stable baseline of responding is achieved (e.g., less than 10% variation in the number of infusions over 3 consecutive days).

  • This compound Administration: Twenty minutes prior to the self-administration session, administer this compound (e.g., 6.25, 12.5, or 25 mg/kg, i.p.) or vehicle.[2]

  • Data Collection: Record the number of active and inactive lever presses, and consequently, the number of cocaine infusions.

  • Washout and Counterbalancing: Allow for a sufficient washout period between different doses of this compound. The order of vehicle and this compound doses should be counterbalanced across animals.

Protocol 2: In Vitro Radioligand Binding Assay
  • Cell Culture: Use cells expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).[2]

  • Membrane Preparation: Prepare cell membranes from the cultured cells.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled ligand for the D3 receptor (e.g., [³H]spiperone) and varying concentrations of this compound.

  • Separation and Counting: Separate the bound and free radioligand using filtration and measure the radioactivity of the filters.

  • Data Analysis: Determine the inhibitory constant (Ki) of this compound by analyzing the competition binding data using nonlinear regression analysis.

Visualizations

YQA14_Signaling_Pathway cluster_0 Presynaptic Neuron (VTA) cluster_1 Postsynaptic Neuron (Nucleus Accumbens) Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates AC Adenylyl Cyclase D3R->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors (e.g., ERK, CaMKIIα) PKA->Downstream Phosphorylates Reward Reward & Reinforcement Downstream->Reward This compound This compound This compound->D3R Antagonizes Cocaine Cocaine DAT Dopamine Transporter Cocaine->DAT Blocks DAT->Dopamine Reuptake

Caption: this compound antagonizes the dopamine D3 receptor signaling pathway.

Experimental_Workflow start Start: Animal Model Selection (e.g., Sprague-Dawley Rat) surgery Jugular Vein Catheter Implantation start->surgery recovery Recovery Period (5-7 days) surgery->recovery acquisition Acquisition of Cocaine Self-Administration (Stable Baseline) recovery->acquisition pretreatment Pre-treatment (this compound or Vehicle) acquisition->pretreatment behavioral_test Behavioral Testing (Cocaine Self-Administration Session) pretreatment->behavioral_test data_analysis Data Analysis (Lever Presses, Infusions) behavioral_test->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vivo this compound experiment.

References

Validation & Comparative

A Comparative Analysis of YQA14 and SB-277011A in Preclinical Models of Cocaine Addiction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective dopamine D3 receptor (D3R) antagonists, YQA14 and SB-277011A, in the context of their therapeutic potential for cocaine addiction. The dopamine D3 receptor is a key target in the brain's reward system, and its modulation is a promising strategy for developing treatments for substance use disorders.[1][2] This analysis synthesizes preclinical data on their receptor binding affinities, pharmacokinetic profiles, and efficacy in animal models of cocaine self-administration and relapse, supported by detailed experimental protocols and pathway visualizations.

Executive Summary

Both this compound and SB-277011A have demonstrated efficacy in reducing cocaine-seeking behaviors in animal models. However, this compound emerges as a more promising candidate for clinical development due to its superior pharmacokinetic profile, including better oral bioavailability and a longer half-life compared to SB-277011A, which has been hampered by toxicity issues and a short half-life.[3][4] Preclinical studies show that both compounds effectively reduce cocaine self-administration and prevent relapse to drug-seeking behavior.[5][6]

Receptor Binding Affinity and Selectivity

This compound and SB-277011A are both highly selective antagonists for the dopamine D3 receptor. This compound, in particular, shows a high affinity and greater selectivity for D3 over D2 receptors.[3][5] This high selectivity is crucial for minimizing off-target effects that could lead to undesirable side effects.

Table 1: Receptor Binding Properties

CompoundTarget ReceptorBinding Affinity (Ki)Selectivity (D3 vs. D2)Reference
This compound Human D3Ki-High: 0.68 x 10-4 nM, Ki-Low: 2.11 nM>150-fold[5][6]
SB-277011A Human D3Similar to this compoundHigh[3]

Pharmacokinetic Profile

A significant differentiating factor between the two compounds is their pharmacokinetic properties. This compound was developed to overcome the limitations of SB-277011A, which showed poor pharmacokinetics and toxicity in preclinical studies.[3][6]

Table 2: Comparative Pharmacokinetics

CompoundOral BioavailabilityHalf-lifeNotesReference
This compound >40%>2 hoursImproved pharmacokinetic profile[3]
SB-277011A Low~30 minutes (in primates)Development terminated due to problematic pharmacokinetics and toxicity[3]

Efficacy in Cocaine Addiction Models

Both antagonists have been extensively studied in rodent models of cocaine addiction, demonstrating their potential to reduce the rewarding effects of cocaine and prevent relapse.

Cocaine Self-Administration

This compound and SB-277011A have been shown to dose-dependently reduce intravenous cocaine self-administration in rats under both fixed-ratio (FR) and progressive-ratio (PR) schedules of reinforcement.[5][6] The progressive-ratio schedule is particularly indicative of a drug's motivational value. Notably, these effects were observed at doses that did not affect self-administration of sucrose, suggesting a selective effect on drug reward rather than general reward processing.[5]

Table 3: Effects on Cocaine Self-Administration in Rats

CompoundDosing (mg/kg, i.p.)Reinforcement ScheduleEffectReference
This compound 6.25 - 25FR2 & PRSignificant dose-dependent reduction[5][6]
SB-277011A 12.5 - 25FR2 & PRSignificant dose-dependent reduction[5][6]
Reinstatement of Cocaine-Seeking Behavior (Relapse)

A critical test for anti-addiction medication is the ability to prevent relapse. Both this compound and SB-277011A have demonstrated efficacy in attenuating cocaine-seeking behavior reinstated by cues associated with the drug or by a priming dose of cocaine itself.[3][7][8][9]

Table 4: Effects on Reinstatement of Cocaine-Seeking Behavior in Rats

CompoundDosing (mg/kg, i.p.)Reinstatement TriggerEffectReference
This compound 12.5, 25Cocaine priming, Contextual cuesSignificant inhibition[3]
SB-277011A 6, 12, 24Cocaine-associated cuesDose-dependent inhibition[7]
SB-277011A 12, 24Methamphetamine primingSignificant reduction[8]
Effects on Locomotor Activity

At doses effective in reducing cocaine self-administration (12.5-25 mg/kg), neither this compound nor SB-277011A had a significant effect on basal or cocaine-enhanced locomotor activity.[5][10] However, at a higher dose of 50 mg/kg, both compounds significantly reduced locomotion, indicating potential motor side effects at higher concentrations.[5][6][10]

Mechanism of Action: Dopamine D3 Receptor Signaling

Cocaine increases synaptic dopamine levels by blocking the dopamine transporter.[3] The dopamine D3 receptor, a G-protein coupled receptor, is highly expressed in the limbic brain regions associated with reward and motivation.[1][11] Antagonism of the D3 receptor is thought to counteract the reinforcing effects of cocaine and reduce the motivation to seek the drug.

D3R_Signaling_in_Addiction cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA Dopamine DAT->DA Reuptake VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA D3R Dopamine D3 Receptor (D3R) AC Adenylyl Cyclase D3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Drug-Seeking Behavior) CREB->Gene_Expression Regulates Cocaine Cocaine Cocaine->DAT Blocks YQA14_SB This compound / SB-277011A YQA14_SB->D3R Blocks DA->D3R Activates Self_Admin_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Subjects Rats with Jugular Catheters Acquisition Acquisition of Cocaine Self-Administration Subjects->Acquisition Apparatus Operant Chambers Apparatus->Acquisition Maintenance Stable Responding Acquisition->Maintenance Pretreatment Administer this compound or SB-277011A Maintenance->Pretreatment Testing Measure Cocaine Intake (FR or PR Schedule) Pretreatment->Testing Data_Analysis Analyze Lever Presses and Breakpoints Testing->Data_Analysis

References

YQA14: A Comparative Analysis of a Novel D3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of YQA14, a novel dopamine D3 receptor antagonist, with other selective D3 receptor antagonists. The following sections present quantitative data, experimental methodologies, and visual representations of key biological and experimental processes to offer a comprehensive overview for researchers in neuropharmacology and drug development.

Comparative Efficacy of D3 Receptor Antagonists

This compound has demonstrated a promising profile as a highly potent and selective D3 receptor antagonist, particularly in preclinical models of substance use disorders. Its efficacy is often compared to other well-characterized D3 antagonists such as SB-277011A and NGB2904.

In Vitro Binding Affinity and Selectivity

The therapeutic potential of a D3 receptor antagonist is significantly determined by its binding affinity for the D3 receptor and its selectivity over other dopamine receptor subtypes, especially the D2 receptor, to minimize off-target effects.

In vitro receptor binding assays indicate that this compound exhibits a high affinity for human D3 receptors, with two identified binding sites.[1] Notably, this compound displays a selectivity of over 150-fold for D3 over D2 receptors.[1] The following table summarizes the binding affinities (Ki) and selectivity ratios for this compound and other key D3 receptor antagonists.

CompoundD3 Receptor Ki (nM)D2 Receptor Ki (nM)D3/D2 Selectivity RatioReference
This compound Ki-High: 0.000068, Ki-Low: 2.11335.3>150[1][2]
SB-277011A 1.1110~100[3]
NGB2904 4.36502.3~115[2]
Pharmacokinetic Profile

A significant advantage of this compound over earlier D3 receptor antagonists like SB-277011A is its improved pharmacokinetic profile. SB-277011A's development was halted due to a short half-life (approximately 30 minutes in primates) and toxicity issues.[4] In contrast, this compound has a longer half-life of over 2 hours and an oral bioavailability greater than 40% in human hepatic microsomal enzyme assays.[4]

CompoundHalf-lifeOral BioavailabilityKey IssuesReference
This compound > 2 hours> 40%-[4]
SB-277011A ~30 minutes (primates)Rat: 35%, Dog: 43%, Monkey: 2%Short half-life, toxicity[4][5]
In Vivo Efficacy in Preclinical Models of Cocaine Addiction

The therapeutic efficacy of this compound has been extensively evaluated in rodent models of cocaine addiction, demonstrating its potential to attenuate the rewarding and reinforcing effects of the drug.

Systemic administration of this compound has been shown to significantly and dose-dependently reduce intravenous cocaine self-administration in rats under both fixed-ratio and progressive-ratio reinforcement schedules.[1] These effects are comparable to those observed with SB-277011A.[1] Furthermore, this compound effectively attenuates cocaine-triggered reinstatement of drug-seeking behavior, a key preclinical measure of relapse.[4] Notably, these effects of this compound on cocaine self-administration were absent in D3 receptor-knockout mice, confirming that its mechanism of action is mediated by D3 receptor blockade.[1]

The following table summarizes the key in vivo findings for this compound and SB-277011A in cocaine addiction models.

ExperimentThis compound EffectSB-277011A EffectKey FindingsReference
Cocaine Self-Administration (Fixed-Ratio) Dose-dependent reductionDose-dependent reductionBoth compounds reduce cocaine intake.[1]
Cocaine Self-Administration (Progressive-Ratio) Dose-dependent reductionDose-dependent reductionBoth compounds decrease the motivation to self-administer cocaine.[1]
Cocaine-Triggered Reinstatement Significant attenuationSignificant attenuationBoth compounds reduce drug-seeking behavior elicited by a cocaine prime.[4]
Contextual Cue-Triggered Reinstatement Significant inhibitionNot explicitly stated for SB-277011A in the provided contextThis compound reduces drug-seeking behavior elicited by environmental cues.[4]
Locomotor Activity No effect at therapeutic doses; inhibition at high doses (50 mg/kg)No effect at therapeutic doses; inhibition at high doses (50 mg/kg)Selective for reducing drug reward at appropriate doses.[1]
Sucrose Self-Administration No effectNo effectSuggests selectivity for drug reward over natural rewards.[1]

Experimental Protocols

Receptor Binding Assay

The binding affinity of the D3 receptor antagonists was determined using in vitro radioligand binding assays with cell membranes from Chinese Hamster Ovary (CHO) cells expressing cloned human D3 or D2 receptors.

  • Membrane Preparation: CHO cells expressing the receptor of interest are harvested and homogenized. The cell membranes are then isolated through centrifugation.

  • Binding Reaction: The prepared membranes are incubated with a specific radioligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled competitor drug (this compound, SB-277011A, or NGB2904).

  • Separation and Counting: The reaction is terminated by rapid filtration, separating the bound from the free radioligand. The radioactivity of the filters, representing the amount of bound radioligand, is then measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Cocaine Self-Administration in Rats

This behavioral paradigm is used to assess the reinforcing properties of cocaine and the ability of antagonists to reduce drug-taking behavior.

  • Surgical Preparation: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is connected to an infusion pump.

  • Training: Rats are placed in an operant conditioning chamber with two levers. Pressing the "active" lever results in an intravenous infusion of cocaine, while pressing the "inactive" lever has no consequence. The animals learn to self-administer cocaine.

  • Drug Administration: Prior to the self-administration session, rats are pretreated with either vehicle or a specific dose of the D3 receptor antagonist (e.g., this compound).

  • Testing: The number of active and inactive lever presses is recorded during the session. A reduction in active lever presses following antagonist administration indicates a decrease in the reinforcing effects of cocaine.

    • Fixed-Ratio (FR) Schedule: A fixed number of lever presses is required for each infusion.

    • Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the highest number of presses an animal is willing to make for a single infusion, is used as a measure of motivation.

Reinstatement of Cocaine-Seeking Behavior

This model is used to study relapse to drug use.

  • Acquisition: Rats are trained to self-administer cocaine as described above.

  • Extinction: Cocaine is no longer delivered upon an active lever press. The lever pressing behavior gradually decreases and is considered "extinguished."

  • Reinstatement Test: After extinction, a trigger is presented to reinstate the drug-seeking behavior (i.e., pressing the active lever). This trigger can be a small, non-contingent "priming" injection of cocaine or exposure to environmental cues previously associated with cocaine administration.

  • Antagonist Treatment: Before the reinstatement test, rats are treated with either vehicle or a D3 receptor antagonist. A reduction in lever pressing during the reinstatement test indicates that the antagonist can prevent relapse.

Visualizing Pathways and Workflows

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Activation of the D3 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. D3 receptor antagonists, such as this compound, block this signaling cascade.

D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R D3 Receptor Dopamine->D3R Activates This compound This compound (Antagonist) This compound->D3R Blocks G_protein Gαi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_training Phase 2: Training cluster_testing Phase 3: Testing cluster_analysis Phase 4: Analysis Animal_Acclimation Animal Acclimation Surgery Jugular Vein Catheter Implantation Animal_Acclimation->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Acquisition Acquisition of Cocaine Self-Administration Recovery->Acquisition Stabilization Stabilization of Responding Acquisition->Stabilization Pretreatment Pretreatment with this compound or Vehicle Stabilization->Pretreatment Self_Admin_Session Cocaine Self-Administration Session (FR or PR Schedule) Pretreatment->Self_Admin_Session Data_Collection Data Collection (Lever Presses, Infusions) Self_Admin_Session->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Reinstatement_Logic Start Start: Drug-Naive Animal Acquisition Acquisition of Drug Self-Administration Start->Acquisition Extinction Extinction of Drug-Seeking Behavior Acquisition->Extinction Antagonist_Treatment Pretreatment: This compound or Vehicle Extinction->Antagonist_Treatment Reinstatement_Trigger Reinstatement Trigger (Drug Prime or Cues) Relapse_Behavior Relapse-like Behavior (Increased Lever Pressing) Reinstatement_Trigger->Relapse_Behavior Vehicle No_Relapse No Relapse (Low Lever Pressing) Reinstatement_Trigger->No_Relapse This compound Antagonist_Treatment->Reinstatement_Trigger Outcome Conclusion Relapse_Behavior->Outcome No_Relapse->Outcome

References

Validating YQA14's Mechanism of Action: A Comparative Guide Using Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, rigorous validation of a drug's mechanism of action is paramount. This guide provides a comparative analysis of YQA14, a novel dopamine D3 receptor antagonist, and details the pivotal role of knockout mice in confirming its therapeutic target.

This compound: Performance and Specificity

This compound has emerged as a promising candidate for addiction pharmacotherapy, demonstrating a significant and selective inhibition of cocaine self-administration in preclinical models.[1] Its mechanism of action is attributed to its high affinity and selectivity for the dopamine D3 receptor (D3R).[1][2]

Comparative Binding Affinity

In vitro receptor binding assays have quantified the high selectivity of this compound for the D3 receptor over other dopamine receptor subtypes. The following table summarizes the equilibrium dissociation constants (Ki) of this compound for various dopamine receptors.

Receptor SubtypeKi (nM)
D3 (human, high affinity)0.000068
D3 (human, low affinity)2.11
D2 (human)>300
D1, D4, D5 (human)>1000

Data sourced from in vitro radioligand binding assays.[1][2]

In Vivo Efficacy: this compound vs. SB-277011A

This compound's efficacy in reducing cocaine-seeking behavior has been compared to SB-277011A, another D3 receptor antagonist. Studies in rat models of cocaine self-administration show that this compound significantly reduces drug intake, with an improved pharmacokinetic profile compared to SB-277011A.[1][3]

CompoundDose Range (mg/kg)Effect on Cocaine Self-AdministrationEffect on Sucrose Self-Administration
This compound6.25 - 25Significant, dose-dependent reductionNo significant effect
SB-277011A12.5 - 25Significant, dose-dependent reductionNo significant effect

Data from intravenous cocaine self-administration studies in rats.[1][2]

The Crucial Role of Knockout Mice in Validating the Mechanism of Action

The central hypothesis that this compound exerts its anti-addiction effects via D3 receptor blockade was definitively tested using D3 receptor-knockout (D3R-KO) mice. This experimental approach provides the most direct evidence for the drug's on-target activity.

Experimental Design and Key Findings

The study involved comparing the effects of this compound on cocaine self-administration in wild-type mice and D3R-KO mice. The results were unequivocal: this compound dose-dependently inhibited cocaine self-administration in wild-type mice, but had no effect in D3R-KO mice.[1][2] This strongly indicates that the D3 receptor is the primary target through which this compound mediates its therapeutic effects.[1][2]

Mouse GenotypeTreatmentEffect on Cocaine Self-Administration
Wild-TypeThis compound (dose-dependent)Significant inhibition
D3R-KOThis compoundNo effect

Findings from intravenous cocaine self-administration studies in wild-type and D3 receptor-knockout mice.[1][2]

Experimental Protocols

Cocaine Self-Administration in Mice

Objective: To assess the effect of this compound on the reinforcing properties of cocaine in wild-type and D3R-KO mice.

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump for intravenous drug delivery.

Procedure:

  • Catheter Implantation: Mice are surgically implanted with an indwelling jugular catheter for intravenous cocaine administration.

  • Acquisition of Self-Administration: Following a recovery period, mice are placed in the operant chambers and trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing the active lever. Each active lever press results in a cocaine infusion and the presentation of a conditioned stimulus (e.g., a light). Presses on the inactive lever have no programmed consequences.

  • Stable Self-Administration: Training continues until mice exhibit stable patterns of self-administration, typically defined as a consistent number of infusions per session with a clear preference for the active lever.

  • This compound Administration: Once stable responding is achieved, mice are pretreated with various doses of this compound or vehicle prior to the self-administration sessions.

  • Data Analysis: The number of infusions earned and the number of active and inactive lever presses are recorded and analyzed to determine the effect of this compound on cocaine intake.

Visualizing the Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and the experimental workflow for validating this compound's mechanism of action.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Therapeutic Intervention Dopamine Dopamine D3_Receptor D3 Receptor Dopamine->D3_Receptor Binds to Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) D3_Receptor->Signaling_Cascade Activates Neuronal_Response Neuronal Response (Reward & Reinforcement) Signaling_Cascade->Neuronal_Response This compound This compound This compound->D3_Receptor Antagonizes

Proposed Signaling Pathway of this compound Action

cluster_0 Animal Models cluster_1 Experimental Procedure cluster_2 Data Collection & Analysis cluster_3 Conclusion WT_Mice Wild-Type Mice Cocaine_SA Cocaine Self-Administration Training WT_Mice->Cocaine_SA KO_Mice D3R-KO Mice KO_Mice->Cocaine_SA YQA14_Admin This compound Administration Cocaine_SA->YQA14_Admin Data_Collection Record Lever Presses & Infusions YQA14_Admin->Data_Collection Statistical_Analysis Compare Drug Intake Between Groups Data_Collection->Statistical_Analysis MOA_Validation Mechanism of Action Validated Statistical_Analysis->MOA_Validation

Experimental Workflow for Knockout Mouse Validation

References

A Comparative Analysis of YQA14 and NGB-2904: Dopamine D3 Receptor Antagonists in Preclinical Addiction Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development for substance use disorders, the dopamine D3 receptor (D3R) has emerged as a promising therapeutic target. Two notable antagonists, YQA14 and NGB-2904, have demonstrated significant potential in preclinical models of addiction. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to assist researchers and drug development professionals in understanding their respective pharmacological profiles.

Introduction

Both this compound and NGB-2904 are highly selective antagonists of the dopamine D3 receptor, a key component of the brain's reward circuitry.[1][2] Dysregulation of this system is a hallmark of drug addiction. By blocking the D3 receptor, these compounds aim to mitigate the rewarding effects of drugs of abuse and reduce the motivation to seek them. This compound was developed as a novel D3 receptor antagonist, building upon the pharmacological properties of earlier compounds like NGB-2904 and SB-277011A.[1][3] This comparative analysis will delve into their binding affinities, in vivo efficacy, and the experimental methodologies used to evaluate them.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and NGB-2904 based on available preclinical studies.

Table 1: In Vitro Receptor Binding Affinity

CompoundReceptorBinding SitesKi (nM)Selectivity (D3 vs. D2)Reference
This compound Human D32Ki-High: 0.000068Ki-Low: 2.11>150-fold[1][3]
NGB-2904 Human D314.36>155-fold (primate)[3][4]

Table 2: In Vivo Efficacy in Cocaine Self-Administration Models

CompoundModelEffective Dose RangeEffectReference
This compound Rat Cocaine Self-Administration (Fixed Ratio)6.25-25 mg/kgDose-dependent reduction[1]
This compound Rat Cocaine Self-Administration (Progressive Ratio)6.25-25 mg/kgDose-dependent reduction[1]
NGB-2904 Rat Cocaine Self-Administration (Progressive Ratio)1-5 mg/kgSignificantly lowered break-point[5]
NGB-2904 Rat Cocaine Cue-Induced Reinstatement0.1-5.0 mg/kgInhibition of drug-seeking behavior[4]

Table 3: Effects on Locomotor Activity

CompoundConditionDoseEffectReference
This compound Basal and Cocaine-Enhanced Locomotion50 mg/kgSignificant inhibition[1]
NGB-2904 Spontaneous Locomotion1.0 mg/kgStimulation[6]
NGB-2904 Amphetamine-Stimulated Locomotion26.0 µg/kgEnhancement[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of this compound and NGB-2904 for dopamine receptors.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells were transfected to express human cloned dopamine D1-D5 receptors.[3]

  • Membrane Preparation: Cell membranes were harvested and prepared for binding assays.[7]

  • Binding Assay: Membranes were incubated with a radiolabeled ligand (e.g., [3H]spiperone for D3 receptors) and varying concentrations of the test compounds (this compound or NGB-2904).[3]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.[7]

Cocaine Self-Administration in Rats

Objective: To assess the effect of this compound and NGB-2904 on the motivation to take cocaine.

Methodology:

  • Surgery: Rats were surgically implanted with intravenous catheters in the jugular vein.[8]

  • Training: Rats were trained to press a lever to receive an intravenous infusion of cocaine. Training was conducted under different schedules of reinforcement, such as Fixed Ratio (FR), where a fixed number of responses delivers a reward, and Progressive Ratio (PR), where the number of responses required for each subsequent reward increases.[1][5]

  • Drug Administration: Once stable self-administration behavior was established, rats were pre-treated with various doses of this compound or NGB-2904 (or vehicle) before the self-administration sessions.[1][5]

  • Data Collection: The number of cocaine infusions earned was recorded and analyzed to determine the effect of the test compounds.[1]

Locomotor Activity Measurement

Objective: To evaluate the effects of this compound and NGB-2904 on spontaneous and drug-induced locomotor activity.

Methodology:

  • Habituation: Rats were habituated to locomotor activity detection chambers for several days.[3]

  • Drug Treatment: On the test day, rats received an injection of either this compound, NGB-2904, a stimulant (cocaine or amphetamine), or a combination.

  • Activity Monitoring: Locomotor activity was recorded using automated activity monitors that track horizontal and vertical movements.[3]

  • Data Analysis: The total distance traveled or the number of beam breaks was quantified and compared across different treatment groups.

Mandatory Visualizations

Signaling Pathway of Dopamine D3 Receptor Antagonism

D3R_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates Signaling Downstream Signaling (Reward Pathway) D3R->Signaling Initiates This compound This compound This compound->D3R Blocks NGB2904 NGB-2904 NGB2904->D3R Blocks Cocaine Cocaine Cocaine->Dopamine Increases Synaptic Dopamine

Caption: Mechanism of this compound and NGB-2904 in blocking dopamine D3 receptor signaling.

Experimental Workflow for Cocaine Self-Administration Studies

Self_Admin_Workflow Start Start: Naive Rats Surgery Catheter Implantation (Jugular Vein) Start->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Training Cocaine Self-Administration Training (FR or PR) Recovery->Training Stable Stable Responding Established Training->Stable Pretreatment Pre-treatment with This compound, NGB-2904, or Vehicle Stable->Pretreatment Test Cocaine Self-Administration Test Session Pretreatment->Test Data Data Collection: Number of Infusions Test->Data Analysis Statistical Analysis Data->Analysis

Caption: Workflow for evaluating the effects of this compound and NGB-2904 on cocaine self-administration.

Discussion and Conclusion

Both this compound and NGB-2904 have demonstrated efficacy as dopamine D3 receptor antagonists in preclinical models of cocaine addiction.

This compound exhibits a unique binding profile with two distinct affinity sites on the human D3 receptor.[1][3] It effectively reduces cocaine self-administration across different reinforcement schedules without affecting natural rewards like sucrose, suggesting a favorable selectivity for drug-related reward.[1] Furthermore, this compound has an improved pharmacokinetic profile compared to earlier D3 antagonists, with better oral bioavailability and a longer half-life, making it a more promising candidate for clinical development.[9]

NGB-2904 is also a potent and selective D3 receptor antagonist that effectively inhibits cocaine-seeking behaviors.[2][10] Its long-lasting action after a single injection is a notable advantage.[2] However, its effects on locomotion are more complex, with some studies reporting stimulatory effects at certain doses, which contrasts with the inhibitory effects of this compound at higher doses.[6]

References

Cross-Study Validation of YQA14's Efficacy in Addiction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the preclinical data supporting the efficacy of YQA14, a novel dopamine D3 receptor (D3R) antagonist, in the treatment of addiction. Through a cross-study validation approach, this document compares the pharmacological effects of this compound with the well-characterized D3R antagonist, SB-277011A, and other established or experimental pharmacotherapies for addiction. The information is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a novel dopamine D3 receptor antagonist that has demonstrated significant potential in preclinical models of addiction.[1][2] It exhibits high affinity and selectivity for the D3R and has an improved pharmacokinetic profile compared to earlier D3R antagonists like SB-277011A, including better oral bioavailability and a longer half-life.[1] Preclinical studies consistently show that this compound effectively reduces drug-seeking behavior, the rewarding effects of stimulants, and relapse in animal models of cocaine and methamphetamine addiction.[1][3][4] Its mechanism of action, centered on the modulation of the mesolimbic dopamine system, offers a targeted approach to addiction therapy. This guide synthesizes the available data on this compound, providing a direct comparison with other therapeutic agents to highlight its potential and guide future research.

Mechanism of Action: D3 Receptor Antagonism

The primary mechanism of action for this compound is the blockade of dopamine D3 receptors.[2] These receptors are highly expressed in the limbic areas of the brain, which are critically involved in reward and motivation.[5] In the context of addiction, drugs of abuse lead to a surge in dopamine, over-activating these circuits. The D3R has been implicated in the reinforcing effects of drugs and the craving that drives relapse.[6] By antagonizing the D3R, this compound is thought to normalize the dysregulated dopamine signaling associated with addiction. This blockade has been shown to modulate downstream signaling pathways, including the ERK and Akt/mTORC1 pathways, and can influence the function of other neurotransmitter systems, such as the GABAergic system in the nucleus accumbens.[6][7]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Nucleus Accumbens) Dopamine Dopamine D3R D3 Receptor Dopamine->D3R This compound This compound This compound->D3R Blocks This compound->D3R G_protein Gi/o Protein D3R->G_protein Activates ERK ERK Pathway D3R->ERK Akt_mTOR Akt/mTORC1 Pathway D3R->Akt_mTOR AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Drug_Seeking Reduced Drug Seeking & Relapse PKA->Drug_Seeking ERK->Drug_Seeking Akt_mTOR->Drug_Seeking

Caption: Simplified signaling pathway of this compound's action.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound with SB-277011A and other relevant compounds on various addiction-related behaviors.

Effects on Cocaine Self-Administration and Relapse
CompoundAnimal ModelExperiment TypeDoses Tested (mg/kg, i.p.)Key FindingsReference
This compound RatCocaine Self-Administration (FR & PR)6.25 - 25Significantly and dose-dependently reduced cocaine self-administration.[2]
RatCocaine-Primed Reinstatement12.5, 25Significantly attenuated cocaine-triggered reinstatement of drug-seeking behavior by ~60%.[1]
SB-277011A RatCocaine Self-Administration (FR & PR)12.5 - 25Significantly and dose-dependently reduced cocaine self-administration.[2]
RatCocaine-Primed Reinstatement12, 24Significantly reduced reinstatement of cocaine seeking.[8]
Effects on Methamphetamine Self-Administration and Relapse
CompoundAnimal ModelExperiment TypeDoses Tested (mg/kg, i.p.)Key FindingsReference
This compound RatMethamphetamine Self-Administration (FR & PR)6.25 - 25Dose-dependently reduced self-administration of low-dose methamphetamine and lowered the breakpoint under progressive-ratio.[3]
RatMethamphetamine-Primed Reinstatement6.25 - 25Significantly inhibited cue- and methamphetamine-triggered reinstatement.[3]
SB-277011A RatMethamphetamine Self-Administration (PR)6, 12, 24Significantly lowered the breakpoint for methamphetamine self-administration.[9]
RatMethamphetamine-Primed Reinstatement12, 24Significantly inhibited methamphetamine-triggered reinstatement.[9]
Comparison with Other Pharmacotherapies
CompoundMechanism of ActionPrimary IndicationEfficacy in Stimulant Addiction
This compound D3R AntagonistInvestigationalPromising preclinical data for cocaine and methamphetamine.
Bupropion NDRIDepression, Smoking CessationSome evidence for increased abstinence in cocaine use disorder.[5]
Topiramate GABAergic/Glutamatergic ModulatorEpilepsy, MigraineEvidence for increased abstinence in cocaine use disorder.[5]
Naltrexone Opioid Receptor AntagonistAlcohol & Opioid Use DisorderLimited and mixed evidence for efficacy in cocaine addiction.

Experimental Protocols

Self-Administration Studies
  • Objective: To assess the reinforcing effects of a drug and the motivation to take it.

  • General Procedure: Animals (typically rats or mice) are surgically implanted with intravenous catheters. They are then placed in operant conditioning chambers where they can press a lever to receive an infusion of a drug (e.g., cocaine or methamphetamine). The number of lever presses required for an infusion can be fixed (Fixed Ratio, FR) or progressively increased (Progressive Ratio, PR) to measure the "breakpoint" at which the animal ceases to work for the drug. This compound or a comparator is typically administered intraperitoneally (i.p.) before the session to evaluate its effect on drug self-administration.[2][3][10]

Start Catheter Implantation Training Training: Lever press -> Drug infusion Start->Training Stabilization Stable Self-Administration Training->Stabilization Pretreatment Pretreatment: Vehicle or this compound Stabilization->Pretreatment Test Test Session: Measure lever presses (FR or PR) Pretreatment->Test Data Data Analysis: Compare drug intake Test->Data

Caption: Workflow for self-administration experiments.
Reinstatement (Relapse) Model

  • Objective: To model relapse to drug-seeking behavior after a period of abstinence.

  • General Procedure: Following the self-administration phase, the drug is withheld, and lever pressing is extinguished (i.e., it no longer results in a drug infusion). Once lever pressing returns to a low level, relapse is triggered by a "priming" injection of the drug, presentation of drug-associated cues, or a stressor. The effect of this compound on the reinstatement of lever pressing is then measured.[1][3]

Brain Stimulation Reward (BSR)
  • Objective: To measure the effect of drugs on the brain's reward thresholds.

  • General Procedure: Animals are implanted with an electrode in a reward-related brain area (e.g., the medial forebrain bundle). They learn to press a lever to receive a brief electrical stimulation. The intensity of the stimulation is varied to determine the minimum level that the animal finds rewarding (the reward threshold). Drugs of abuse typically lower this threshold, indicating an enhancement of reward. This compound's ability to block this drug-induced lowering of the reward threshold is assessed.[1]

Cross-Study Validation and Conclusion

The available preclinical evidence provides a strong validation for the potential of this compound as a pharmacotherapy for addiction, particularly for stimulant use disorders. Across multiple studies and different experimental paradigms, this compound consistently demonstrates efficacy in reducing the key behaviors that characterize addiction: drug self-administration, reward, and relapse.[1][2][3][4]

Its performance is comparable, and in some aspects superior (e.g., pharmacokinetics), to the well-studied D3R antagonist SB-277011A.[1] When compared to drugs with different mechanisms of action, this compound's high selectivity for the D3R suggests a more targeted approach with a potentially lower side-effect profile than less specific agents.

While no pharmacotherapies are currently FDA-approved for cocaine or methamphetamine addiction, the robust and reproducible preclinical findings for this compound make it a compelling candidate for further development and clinical investigation. Future studies should aim to expand the evaluation of this compound to other substances of abuse and eventually, to human clinical trials to ascertain its safety and efficacy in patient populations.

cluster_this compound This compound Studies cluster_SB SB-277011A Studies Cocaine_SA Cocaine Self-Administration (Song et al., 2012) Validation Cross-Study Validation Cocaine_SA->Validation Consistent Effects Cocaine_Relapse Cocaine Relapse (Xi et al., 2014) Cocaine_Relapse->Validation METH_SA_Relapse Methamphetamine Self-Administration & Relapse (Chen et al., 2014) METH_SA_Relapse->Validation SB_Cocaine_SA Cocaine Self-Administration (Song et al., 2012) SB_Cocaine_SA->Validation Comparative Data SB_METH_SA_Relapse Methamphetamine Self-Administration & Relapse (Higley et al., 2011) SB_METH_SA_Relapse->Validation

Caption: Logical flow of cross-study validation for this compound.

References

YQA14's Efficacy in Mitigating Cocaine Versus Methamphetamine Addiction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the preclinical efficacy of YQA14, a novel dopamine D3 receptor (D3R) antagonist, in animal models of cocaine and methamphetamine addiction. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Mechanism of Action: Dopamine D3 Receptor Antagonism

This compound functions as a selective and potent antagonist of the dopamine D3 receptor.[1][2][3][4][5][6] In vitro binding assays have demonstrated that this compound exhibits high affinity for human D3 receptors, with a greater than 150-fold selectivity over D2 receptors.[2][4][6] The therapeutic rationale for targeting the D3R in addiction lies in its concentrated expression within the brain's mesolimbic dopamine system, a key pathway in reward and reinforcement learning.[1][7] Chronic exposure to drugs of abuse, such as cocaine and methamphetamine, is associated with alterations in D3R expression and signaling, contributing to the cycle of addiction.[1] By blocking the D3R, this compound is hypothesized to modulate the rewarding effects of psychostimulants and reduce drug-seeking behaviors.

The signaling pathway downstream of the D3 receptor is complex and can involve multiple effector systems. Primarily, the D3R is a Gαi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] However, D3R signaling can also influence other pathways, including those involved in cell growth and survival, such as the ERK and Akt/mTORC1 pathways.[2]

D3R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3_Receptor Dopamine D3 Receptor Dopamine->D3_Receptor Activates This compound This compound This compound->D3_Receptor Blocks G_protein Gαi/o Protein D3_Receptor->G_protein Activates Other_Pathways Other Signaling Pathways (e.g., ERK, Akt) D3_Receptor->Other_Pathways Modulates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase

Dopamine D3 Receptor Signaling Pathway and this compound's Point of Intervention.

This compound's Efficacy in a Cocaine Addiction Model

Preclinical studies have demonstrated this compound's effectiveness in reducing cocaine-seeking behaviors in rodent models.

Experimental Data
Experimental ModelSpeciesThis compound Dosage (mg/kg, i.p.)Key FindingsReference
Cocaine Self-Administration (Fixed-Ratio)Rat6.25, 12.5, 25Dose-dependent reduction in cocaine self-administration.[2][4][8]
Cocaine Self-Administration (Progressive-Ratio)Rat6.25, 12.5, 25Dose-dependent reduction in the breakpoint for cocaine self-administration.[2][4]
Cocaine-Enhanced Brain-Stimulation Reward (BSR)Rat12.5, 25Dose-dependently attenuated the rewarding effects of cocaine.[5][9]
Cocaine-Induced Reinstatement of Drug-SeekingRat12.5, 25Significantly attenuated cocaine-primed reinstatement of drug-seeking behavior.[9]
Cue-Induced Reinstatement of Drug-SeekingRat12.5, 25Significantly inhibited contextual cue-induced relapse to cocaine-seeking.[9]
Cocaine-Induced Behavioral SensitizationRat12.5, 25Inhibited the expression of repeated cocaine-induced behavioral sensitization.[5][9]
Experimental Protocols

Cocaine Self-Administration in Rats:

A common experimental workflow for assessing the reinforcing effects of cocaine and the efficacy of potential therapeutic agents is the intravenous self-administration model.

Cocaine_SA_Workflow Catheter_Implantation Intravenous Catheter Implantation Acquisition Acquisition of Cocaine Self-Administration (e.g., Fixed-Ratio Schedule) Catheter_Implantation->Acquisition Extinction Extinction Phase (Lever presses have no consequence) Acquisition->Extinction YQA14_Pretreatment Pretreatment with this compound or Vehicle Extinction->YQA14_Pretreatment Reinstatement_Test Reinstatement Test (Cocaine-primed or Cue-induced) YQA14_Pretreatment->Reinstatement_Test Data_Analysis Data Analysis (Lever presses, drug intake) Reinstatement_Test->Data_Analysis

Experimental workflow for cocaine self-administration and reinstatement studies.

In a typical cocaine self-administration paradigm, rats are first surgically implanted with an intravenous catheter.[10] They then learn to press a lever to receive an infusion of cocaine.[10][11] The reinforcing efficacy of cocaine can be assessed using different schedules of reinforcement, such as fixed-ratio (a set number of presses per infusion) or progressive-ratio (an increasing number of presses required for each subsequent infusion).[12] To model relapse, after the self-administration behavior is established, it is extinguished by replacing cocaine with saline.[10] Subsequently, drug-seeking behavior can be reinstated by a "priming" dose of cocaine or by presenting cues previously associated with the drug.[9][10] this compound or a vehicle is administered before the reinstatement test to evaluate its ability to prevent the return of drug-seeking behavior.[9]

This compound's Efficacy in a Methamphetamine Addiction Model

This compound has also shown promise in preclinical models of methamphetamine addiction.

Experimental Data
Experimental ModelSpeciesThis compound Dosage (mg/kg, i.p.)Key FindingsReference
Methamphetamine Self-Administration (Fixed-Ratio)Rat6.25, 12.5, 25Dose-dependently reduced self-administration of low doses of methamphetamine.[13]
Methamphetamine Self-Administration (Progressive-Ratio)Rat6.25, 12.5, 25Lowered the breakpoint for methamphetamine self-administration.[13]
Methamphetamine-Induced Reinstatement of Drug-SeekingRat6.25, 12.5, 25Significantly inhibited methamphetamine-triggered reinstatement.[13]
Cue-Induced Reinstatement of Drug-SeekingRat6.25, 12.5, 25Significantly inhibited cue-triggered reinstatement.[13]
Methamphetamine-Induced Locomotor SensitizationMouse6.25, 12.5, 25Dose-dependently inhibited the acquisition and expression of sensitization.[14]
Methamphetamine-Induced Conditioned Place Preference (CPP)Mouse6.25, 12.5, 25Attenuated the expression of methamphetamine-induced CPP.[14]
Experimental Protocols

Methamphetamine-Induced Conditioned Place Preference (CPP) in Mice:

The CPP paradigm is utilized to assess the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug.

METH_CPP_Workflow Pre-Conditioning Pre-Conditioning Phase: Baseline preference for apparatus chambers is measured Conditioning Conditioning Phase: Alternating pairings of one chamber with Methamphetamine and the other with Saline Pre-Conditioning->Conditioning Post-Conditioning_Test Post-Conditioning Test: Preference for chambers is re-assessed in a drug-free state Conditioning->Post-Conditioning_Test Data_Analysis Data Analysis: Time spent in drug-paired vs. saline-paired chamber Post-Conditioning_Test->Data_Analysis YQA14_Treatment This compound or Vehicle Treatment (before conditioning or test phase) YQA14_Treatment->Conditioning During Acquisition YQA14_Treatment->Post-Conditioning_Test During Expression

Experimental workflow for methamphetamine-induced Conditioned Place Preference.

The CPP protocol generally consists of three phases.[15] In the pre-conditioning phase, the mouse's baseline preference for the different chambers of the apparatus is determined.[15] During the conditioning phase, the mouse receives injections of methamphetamine and is confined to one specific chamber, and on alternate days receives a saline injection and is confined to the other chamber.[16][17] In the post-conditioning test phase, the mouse is allowed to freely explore all chambers in a drug-free state, and the time spent in each chamber is measured to determine if a preference for the drug-paired chamber has developed.[15][17] this compound can be administered either before the conditioning sessions to assess its effect on the acquisition of CPP, or before the post-conditioning test to evaluate its impact on the expression of the learned preference.[14]

Comparative Analysis and Future Directions

The available preclinical data suggests that this compound is effective in attenuating addiction-related behaviors for both cocaine and methamphetamine. In both rodent models, this compound demonstrated a dose-dependent reduction in drug self-administration and reinstatement of drug-seeking behavior.

Future research should focus on direct comparative studies using standardized protocols to elucidate any potential differences in the efficacy of this compound for treating cocaine versus methamphetamine addiction. Such studies would provide critical information for the clinical development of this compound and for defining its optimal therapeutic application. Furthermore, exploring the impact of this compound on the neurobiological adaptations specific to each psychostimulant could offer valuable insights into its mechanism of action and inform personalized medicine approaches for addiction treatment.

References

YQA14: A Highly Selective Dopamine D3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of YQA14's binding selectivity against other dopamine receptor ligands, supported by experimental data and detailed protocols.

This compound is a novel and potent antagonist for the dopamine D3 receptor, demonstrating significant promise in preclinical studies as a potential therapeutic agent, particularly in the context of substance abuse disorders.[1][2][3] Its efficacy is rooted in its high selectivity for the D3 receptor over other dopamine receptor subtypes, minimizing potential off-target effects. This guide delves into the binding characteristics of this compound, offering a clear comparison with other known compounds.

Comparative Binding Affinity and Selectivity

In vitro radioligand binding assays have been instrumental in characterizing the binding profile of this compound. These experiments reveal that this compound exhibits a remarkably high affinity and selectivity for the human dopamine D3 receptor. The data presented below summarizes the binding affinities (Ki values) of this compound and compares them with other dopamine receptor ligands.

CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)D5 Receptor Ki (nM)D3 vs D2 Selectivity
This compound >10,000326Kᵢ-High: 0.000068, Kᵢ-Low: 2.11 >10,000>10,000>150-fold
NGB2904Not ReportedNot Reported4.36Not ReportedNot ReportedNot Reported
SB-277011ANot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Table 1: Comparative in vitro binding affinities of this compound and NGB2904 for human dopamine receptor subtypes. Data sourced from competitive binding assays.[1]

This compound displays a unique biphasic binding pattern to the D3 receptor, suggesting two distinct binding sites with exceptionally high and low affinities (Kᵢ-High = 0.68 x 10⁻⁴ nM and Kᵢ-Low = 2.11 nM).[1][2][3] This potent binding is coupled with a selectivity of over 150-fold for the D3 receptor compared to the D2 receptor and over 1000-fold selectivity against other dopamine receptors.[1][2][3]

Dopamine D3 Receptor Signaling Pathway

This compound acts as an antagonist at the dopamine D3 receptor, which is primarily coupled to the Gi/o signaling pathway. Upon activation by its endogenous ligand, dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream signaling cascade associated with D3 receptor activation. This mechanism is crucial in modulating neuronal pathways involved in reward and motivation, which are often dysregulated in addiction.

D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates This compound This compound This compound->D3R Blocks G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Reward & Motivation) CREB->Gene_Expression Regulates

Diagram of the Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The selectivity of this compound was determined using in vitro radioligand binding assays. The following is a summary of the methodology employed:

Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing human dopamine D1-D5 receptors were used.

  • Cells were cultured and harvested, followed by membrane protein extraction.

Radioligand Binding Assay:

  • Saturation Binding: To determine receptor density and radioligand affinity, cell membranes were incubated with increasing concentrations of a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors, [³H]SCH23390 for D1/D5 receptors).

  • Competitive Binding: To determine the binding affinity of this compound, cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound (from 10⁻¹⁶ to 10⁻⁵ M).

  • Incubation and Filtration: The reaction mixture was incubated to allow binding to reach equilibrium. The bound and free radioligand were then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters was measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Dopamine Receptor Expressing Cells) membrane_prep Cell Membrane Preparation cell_culture->membrane_prep incubation Incubation: Membranes + Radioligand + Varying [this compound] membrane_prep->incubation filtration Rapid Filtration (Separates Bound/Free Ligand) incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis IC50 Determination & Ki Calculation scintillation->data_analysis

Workflow for the in vitro radioligand binding assay used to determine this compound selectivity.

In Vivo Efficacy

The high selectivity of this compound observed in vitro translates to specific pharmacological effects in vivo. Studies in animal models of cocaine addiction have shown that systemic administration of this compound significantly reduces cocaine self-administration in a dose-dependent manner.[1][2][3] Importantly, these effects were absent in D3 receptor-knockout mice, confirming that the action of this compound is mediated by the D3 receptor.[1][2][3] Furthermore, at doses effective in reducing cocaine intake, this compound did not alter oral sucrose self-administration or general locomotor activity, indicating a selective inhibition of drug reward over natural rewards and motor function.[1]

Conclusion

This compound is a highly potent and selective dopamine D3 receptor antagonist. Its superior binding affinity and selectivity for the D3 receptor, as demonstrated in rigorous binding assays, distinguish it from other compounds. The detailed experimental protocols and comparative data presented in this guide underscore the robust evidence supporting the selectivity of this compound. This high selectivity is a critical attribute, suggesting a lower potential for off-target effects and positioning this compound as a promising candidate for further development in the treatment of drug addiction and other neurological disorders where the dopamine D3 receptor plays a key role.

References

A Head-to-Head Comparison of YQA14 and Other Addiction Pharmacotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel dopamine D3 receptor antagonist, YQA14, with established pharmacotherapies for addiction, including methadone, buprenorphine, and naltrexone. The information is compiled from preclinical and clinical studies to offer a comprehensive overview of their respective mechanisms of action, efficacy, and experimental foundations.

Mechanism of Action: A Tale of Two Pathways

Addiction is a complex neuropsychiatric disorder characterized by a loss of control over drug-taking behavior. Pharmacotherapies for addiction primarily target the neurobiological underpinnings of reward, craving, and relapse. This compound and the other addiction treatments discussed here operate through distinct mechanisms, primarily centered on the dopaminergic and opioid systems.

This compound: Targeting the Dopamine D3 Receptor

This compound is a novel and highly selective dopamine D3 receptor antagonist.[1] The dopamine D3 receptor is predominantly expressed in the limbic regions of the brain, which are critically involved in reward and motivation.[2] Drugs of abuse increase dopamine levels in these areas, leading to the reinforcing effects that drive addiction.[3] this compound is hypothesized to exert its anti-addictive effects by blocking the D3 receptor, thereby reducing the rewarding effects of drugs like cocaine and attenuating drug-seeking behavior.[4]

Established Pharmacotherapies: Modulating the Opioid System

In contrast, methadone, buprenorphine, and naltrexone primarily act on the opioid system.

  • Methadone is a full mu-opioid receptor agonist. It works by substituting the effects of illicit opioids, thereby reducing withdrawal symptoms and cravings.

  • Buprenorphine is a partial mu-opioid receptor agonist and a kappa-opioid receptor antagonist.[5] Its partial agonism at the mu-receptor provides enough opioid effect to prevent withdrawal and reduce cravings, while its antagonist activity at the kappa-receptor may contribute to its antidepressant and anti-stress effects.

  • Naltrexone is an opioid receptor antagonist, blocking the effects of opioids at the mu-opioid receptor. This blockade prevents the euphoric and reinforcing effects of opioids. It is also used for alcohol dependence, where it is thought to modulate the endogenous opioid system's role in alcohol reward.

Quantitative Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from preclinical and clinical studies on the efficacy of this compound and other addiction pharmacotherapies, with a focus on cocaine addiction where data for this compound is most prominent.

Table 1: Preclinical Efficacy of this compound in Reducing Cocaine Self-Administration in Rats

Treatment GroupDose Range (mg/kg)Reduction in Cocaine Self-AdministrationStudy Reference
This compound6.25 - 25Significant and dose-dependent reduction[1][6]
SB-277011A (comparator)12.5 - 25Significant and dose-dependent reduction[1][6]

Table 2: Clinical Efficacy of Methadone in Patients with Opioid and Cocaine Dependence

Outcome MeasureMethadone TreatmentResultStudy Reference
Cocaine UseStandard Methadone MaintenanceSignificant decline from baseline[7]
Cocaine AbstinenceMethadone vs. BuprenorphineMethadone more efficacious than buprenorphine[8]
Cocaine Use ReductionMethadone + d-amphetamine (30/60 mg)Significant reduction compared to placebo[9]

Table 3: Clinical Efficacy of Buprenorphine in Patients with Opioid and Cocaine Dependence

Outcome MeasureBuprenorphine TreatmentResultStudy Reference
Cocaine Use8 mg and 16 mg dailySignificant decrease in urine benzoylecgonine[5]
Cocaine UseBuprenorphine/Naloxone (16mg) + NaltrexoneStatistically significant difference from placebo in reducing cocaine-positive urine screens[10][11]
Cocaine Use in Opioid-Dependent PatientsBuprenorphine TreatmentNo significant difference in treatment retention or opioid use between cocaine users and non-users[12][13]

Table 4: Clinical Efficacy of Naltrexone in Patients with Cocaine Dependence

Outcome MeasureNaltrexone TreatmentResultStudy Reference
Cocaine Use50 mg + Relapse Prevention TherapyLess cocaine use over time[14][15]
Cocaine Use in Dually Addicted (Alcohol and Cocaine) Patients150 mgReduction in percentage of days using cocaine[16]
Cocaine-Positive Urines100 mg/dayNo significant difference compared to placebo[17]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

This compound Preclinical Studies: Cocaine Self-Administration in Rats
  • Objective: To assess the effect of this compound on the reinforcing properties of cocaine.

  • Animals: Male Wistar rats were used in these studies.

  • Surgical Implantation: Rats were surgically implanted with intravenous catheters to allow for the self-administration of cocaine.

  • Self-Administration Procedure: Rats were placed in operant conditioning chambers and trained to press a lever to receive an intravenous infusion of cocaine. The training was typically conducted under a fixed-ratio (FR) schedule of reinforcement, where a set number of lever presses resulted in a single infusion.

  • Treatment Administration: Once stable cocaine self-administration was established, rats were pre-treated with various doses of this compound or a vehicle control via intraperitoneal injection before the self-administration sessions.

  • Data Analysis: The primary outcome measure was the number of cocaine infusions self-administered. A reduction in the number of infusions following this compound administration, without a compensatory increase in lever pressing, was interpreted as a decrease in the reinforcing efficacy of cocaine. Some studies also employed a progressive-ratio (PR) schedule, where the number of lever presses required for each subsequent infusion increases, to measure the motivation to self-administer the drug.[6][18]

Clinical Trials of Methadone, Buprenorphine, and Naltrexone for Cocaine Dependence
  • Study Design: Most clinical trials were randomized, double-blind, placebo-controlled studies.

  • Participants: Participants were typically individuals diagnosed with cocaine dependence, often with co-occurring opioid or alcohol dependence.

  • Intervention: Participants were randomly assigned to receive the active medication (methadone, buprenorphine, or naltrexone) at varying doses or a placebo. Treatment was often combined with psychosocial interventions such as cognitive-behavioral therapy or drug counseling.

  • Outcome Measures: The primary outcome was typically the reduction in cocaine use, as measured by self-report and confirmed by urinalysis for cocaine metabolites (e.g., benzoylecgonine). Other outcomes included treatment retention, craving scores, and adverse events.

  • Data Analysis: Statistical analyses were used to compare the changes in cocaine use and other outcomes between the active medication and placebo groups over the course of the treatment period.[5][7][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Dopamine D3 Receptor Signaling in Addiction Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Gi Gi Protein D3R->Gi ERK ↑ ERK Pathway D3R->ERK Akt_mTOR ↑ Akt/mTORC1 Pathway D3R->Akt_mTOR AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Reward Altered Reward Signaling PKA->Reward ERK->Reward Akt_mTOR->Reward Relapse Increased Relapse Vulnerability Reward->Relapse This compound This compound This compound->D3R Antagonism

Dopamine D3 Receptor Signaling Pathway in Addiction.

G cluster_1 Preclinical Cocaine Self-Administration Workflow Start Start: Naive Rats Surgery Catheter Implantation Start->Surgery Training Cocaine Self-Administration Training (FR Schedule) Surgery->Training Stabilization Stable Baseline Responding Training->Stabilization Treatment Pre-treatment: This compound or Vehicle Stabilization->Treatment Test Cocaine Self-Administration Test Session Treatment->Test Data Data Collection: Number of Infusions Test->Data Analysis Data Analysis Data->Analysis G cluster_2 Clinical Trial Workflow for Addiction Pharmacotherapies Screening Patient Screening & Informed Consent Baseline Baseline Assessment: Cocaine Use, Craving, etc. Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A: Active Medication Randomization->GroupA GroupB Treatment Group B: Placebo Randomization->GroupB TreatmentPhase Treatment Phase (e.g., 12 weeks) GroupA->TreatmentPhase GroupB->TreatmentPhase FollowUp Follow-up Assessments: Cocaine Use, Urinalysis, Adverse Events TreatmentPhase->FollowUp Analysis Statistical Analysis FollowUp->Analysis

References

Evaluating the Therapeutic Potential of YQA14 Against Existing Treatments for Cocaine Use Disorder

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Cocaine use disorder (CUD) remains a significant public health challenge with no FDA-approved pharmacotherapies.[1][2] Current treatment strategies primarily rely on behavioral interventions, which have limited efficacy for many individuals.[3] This has spurred the search for novel therapeutic agents that can effectively target the neurobiological underpinnings of cocaine addiction. One such promising candidate is YQA14, a novel and selective dopamine D3 receptor antagonist.[4] This guide provides an objective comparison of this compound's preclinical performance with existing off-label treatments for CUD, supported by experimental data, to evaluate its therapeutic potential.

Mechanism of Action: A Tale of Two Approaches

The rewarding effects of cocaine are primarily mediated by its blockade of the dopamine transporter (DAT), leading to increased dopamine levels in the brain's reward circuitry.[5] Existing pharmacological approaches for CUD have explored various mechanisms to counteract this effect, while this compound presents a more targeted strategy by focusing on the dopamine D3 receptor.

This compound: This compound is a potent and highly selective antagonist of the dopamine D3 receptor.[4] The D3 receptor is implicated in the motivational and reward-seeking behaviors associated with drug addiction.[6][7] By blocking the D3 receptor, this compound is thought to diminish the rewarding effects of cocaine and reduce the motivation to seek the drug, without producing rewarding effects itself.[8][9]

Existing Treatments:

  • Psychostimulants (e.g., Modafinil, long-acting Amphetamines): These act as dopamine agonists or reuptake inhibitors, aiming to stabilize dopamine levels and reduce craving and withdrawal symptoms.[3] Modafinil also enhances glutamate neurotransmission.[3]

  • GABAergic Agents (e.g., Topiramate, Baclofen): These medications enhance the inhibitory effects of the neurotransmitter GABA, which can counteract the excitatory effects of dopamine and glutamate involved in cocaine's rewarding properties.[3][10]

  • Disulfiram: Used for alcohol dependence, its mechanism in CUD is thought to involve the inhibition of dopamine β-hydroxylase, leading to increased dopamine and decreased norepinephrine levels.[11]

  • Bupropion: A weak dopamine and norepinephrine reuptake inhibitor, primarily used as an antidepressant and smoking cessation aid.[11]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and comparator compounds.

Table 1: Receptor Binding Affinity of this compound

ReceptorKᵢ (nM)Selectivity vs. D3
Dopamine D3 Kᵢ-High: 0.000068, Kᵢ-Low: 2.11 -
Dopamine D2>316>150-fold
Other Dopamine Receptors->1000-fold

Data from in vitro receptor binding assays.[4][12]

Table 2: Preclinical Efficacy of this compound in Animal Models of Cocaine Addiction

Experimental ModelThis compound Dose Range (mg/kg)Key Findings
Cocaine Self-Administration (Fixed-Ratio & Progressive-Ratio)6.25 - 25Significantly and dose-dependently reduced intravenous cocaine self-administration in rats.[4]
Cocaine-Enhanced Brain-Stimulation Reward (BSR)12.5 - 25Significantly and dose-dependently attenuated cocaine-enhanced BSR in rats.[8]
Cocaine- and Cue-Induced Reinstatement (Relapse Model)12.5 - 25Attenuated cocaine- and contextual cue-induced relapse to drug-seeking behavior.[8]
Sucrose Self-Administration6.25 - 25No effect on oral sucrose self-administration, suggesting selectivity for drug reward.[4]

Data from studies in rats.[4][8]

Table 3: Clinical Efficacy of Existing Off-Label Treatments for Cocaine Use Disorder

MedicationMechanism of ActionSelected Clinical Trial Findings
Modafinil Dopamine agonist, Glutamate enhancerMixed results; some studies show increased abstinence, particularly in frequent users, while others show no significant effect.[1][3]
Long-acting Amphetamines Dopamine agonistShown to promote sustained abstinence in some clinical trials.[1][3]
Topiramate GABA agonist, Glutamate antagonistMeta-analysis suggests increased abstinence compared to placebo; may be particularly effective for those actively seeking to quit.[1][13]
Disulfiram Dopamine β-hydroxylase inhibitorSome of the most promising results in reducing cocaine use, though not effective for everyone.[14]
Bupropion Dopamine/Norepinephrine reuptake inhibitorEvidence is of low strength, with some studies showing a potential increase in abstinence rates.[15]

Experimental Protocols

This compound Preclinical Evaluation:

The therapeutic potential of this compound has been primarily evaluated in rodent models of cocaine addiction. The key experimental protocols include:

  • Intravenous Cocaine Self-Administration: This is an operant conditioning model where animals (typically rats or mice) are trained to press a lever to receive an intravenous infusion of cocaine.[16][17] The rate and pattern of lever pressing are used to measure the reinforcing (rewarding) properties of the drug. To assess the efficacy of a compound like this compound, animals are pre-treated with the drug before the self-administration session, and any reduction in lever pressing for cocaine is measured.[4]

  • Reinstatement Model of Relapse: After the self-administration phase, the drug is withheld (extinction phase) until the lever-pressing behavior decreases. Reinstatement of drug-seeking behavior is then triggered by a small, non-contingent "priming" dose of cocaine or by exposure to drug-associated cues (e.g., a light or sound previously paired with cocaine infusion).[8] The ability of this compound to block this reinstatement is a measure of its potential to prevent relapse.[8]

Existing Treatments Clinical Evaluation:

The efficacy of existing off-label treatments has been assessed in randomized, placebo-controlled clinical trials. Methodologies typically involve:

  • Patient Population: Individuals diagnosed with cocaine use disorder seeking treatment.

  • Intervention: Administration of the investigational medication or a placebo over a defined period (e.g., 8-12 weeks).

  • Outcome Measures: The primary outcome is often the proportion of cocaine-negative urine samples during the treatment period. Secondary outcomes may include self-reported cocaine use, craving scores, and treatment retention.[3]

Mandatory Visualizations

Dopamine_Signaling_and_YQA14_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds to DAT Dopamine Transporter (DAT) DAT->Dopamine Reuptake Cocaine Cocaine Cocaine->DAT Blocks Reward Reward & Reinforcement Signaling D3R->Reward Activates This compound This compound This compound->D3R Blocks

Mechanism of this compound in the Dopaminergic Synapse.

Comparative_Experimental_Workflow cluster_0 Phase 1: Acquisition of Cocaine Self-Administration cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Efficacy Evaluation cluster_3 Phase 4: Data Analysis & Comparison Acquisition Rats trained to self-administer intravenous cocaine Group1 Group 1: Vehicle Control Acquisition->Group1 Group2 Group 2: This compound Acquisition->Group2 Group3 Group 3: Existing Treatment (e.g., Topiramate) Acquisition->Group3 Eval1 Measure reduction in cocaine self-administration Group1->Eval1 Group2->Eval1 Group3->Eval1 Eval2 Assess blockade of cocaine- or cue-induced reinstatement (relapse) Eval1->Eval2 Analysis Compare efficacy of this compound vs. Existing Treatment vs. Control Eval2->Analysis

Preclinical Workflow for Efficacy Comparison.

Conclusion: The Therapeutic Potential of this compound

The preclinical data for this compound are compelling. Its high affinity and selectivity for the dopamine D3 receptor, coupled with its demonstrated efficacy in robust animal models of cocaine addiction, suggest a promising therapeutic potential.[4][8] Notably, this compound reduces cocaine self-administration and relapse-like behavior without affecting the motivation for natural rewards, such as sucrose, indicating a favorable side-effect profile.[4]

In comparison, existing off-label treatments for CUD have shown mixed and often modest efficacy in clinical trials.[2] While some medications like disulfiram and topiramate have demonstrated positive signals, there is a clear unmet need for more effective and targeted pharmacotherapies.[1][14]

The selective blockade of the D3 receptor by this compound represents a targeted approach that directly addresses the motivational aspects of cocaine addiction.[6] This contrasts with the broader mechanisms of action of many existing treatments, which may contribute to their variable efficacy and potential for side effects.

Further research, including clinical trials in humans, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of cocaine use disorder. The strong preclinical evidence suggests that this compound could represent a significant advancement in the pharmacological management of this challenging condition.

References

YQA14 in the Spotlight: A Comparative Analysis of a Novel Dopamine D3 Receptor Antagonist for Inhibiting Drug Self-Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth guide to the preclinical data on YQA14, a promising candidate for addiction pharmacotherapy. This document provides a comparative analysis of this compound against other therapeutic alternatives, supported by experimental data and detailed methodologies.

The quest for effective pharmacotherapies to treat substance use disorders is a paramount challenge in modern medicine. A promising target in this endeavor is the dopamine D3 receptor (D3R), which plays a crucial role in the reinforcing and motivational aspects of drug addiction. This guide offers a comprehensive overview of the preclinical replication studies on this compound, a novel and highly selective D3R antagonist, and compares its efficacy in inhibiting drug self-administration with other D3R antagonists and alternative therapeutic agents.

This compound: A Potent Inhibitor of Drug Self-Administration

This compound has demonstrated significant efficacy in reducing the self-administration of several drugs of abuse in preclinical models, including cocaine, methamphetamine, and opioids. Its mechanism of action lies in its high affinity and selectivity for the D3R, which is predominantly expressed in the brain's reward circuitry. By blocking the D3R, this compound is thought to dampen the rewarding effects of drugs and reduce the motivation to seek and consume them.

Comparative Efficacy of this compound and Other D3R Antagonists

This compound has been primarily compared with SB-277011A, another well-characterized D3R antagonist. In vitro binding assays have shown that this compound has a high affinity for human D3 receptors and exhibits over 150-fold selectivity for D3R over D2 receptors.[1] Preclinical studies have consistently shown that this compound is at least as potent, and in some cases more potent, than SB-277011A in reducing drug self-administration.

Table 1: Comparison of this compound and SB-277011A on Cocaine Self-Administration in Rats

CompoundDose (mg/kg, i.p.)Reinforcement ScheduleEffect on Cocaine Self-AdministrationReference
This compound6.25 - 25Fixed-Ratio (FR) & Progressive-Ratio (PR)Significant dose-dependent reduction[2]
SB-277011A12.5 - 25Fixed-Ratio (FR) & Progressive-Ratio (PR)Significant dose-dependent reduction[2]

Table 2: Comparison of this compound and SB-277011A on Methamphetamine Self-Administration in Rats

CompoundDose (mg/kg, i.p.)Reinforcement ScheduleEffect on Methamphetamine Self-AdministrationReference
This compound6.25 - 25Progressive-Ratio (PR)Significantly lowered the breakpoint[3]
SB-277011A6 - 24Progressive-Ratio (PR)Significantly lowered the breakpoint[4]

Notably, at doses effective in reducing drug intake, this compound did not significantly alter the self-administration of natural rewards like sucrose, suggesting a selective effect on drug-induced reinforcement.[2] Furthermore, this compound did not produce significant effects on general locomotor activity at therapeutic doses, indicating a lower potential for sedative side effects.[2]

Another D3R antagonist, NGB-2904, has also been shown to inhibit cocaine self-administration under a progressive-ratio schedule.[5]

Beyond D3R Antagonism: A Broader Comparative Landscape

While D3R antagonists show considerable promise, other pharmacological strategies are also being explored for the treatment of substance use disorders. These include modulators of GABAergic, glutamatergic, and opioid systems.

Table 3: Overview of Alternative Pharmacological Approaches for Substance Use Disorders

Therapeutic ClassMechanism of ActionExamplesPreclinical Efficacy in Self-Administration
GABAergic ModulatorsEnhance inhibitory neurotransmissionBaclofen, GabapentinReduce self-administration of alcohol, cocaine, and opioids.[6]
Glutamatergic ModulatorsModulate excitatory neurotransmissionAcamprosate, TopiramateReduce self-administration of alcohol and cocaine.[7][8]
Opioid Receptor ModulatorsModulate opioid receptor signalingBuprenorphine, NaltrexoneEffective in treating opioid and alcohol use disorders.[9][10]

These alternative approaches highlight the multifaceted neurobiology of addiction and underscore the importance of exploring a diverse range of therapeutic targets.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms and methodologies involved in these studies, the following diagrams illustrate the key signaling pathways and experimental workflows.

D3R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K MEK MEK G_protein->MEK cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Plasticity Synaptic Plasticity & Gene Expression mTOR->Plasticity ERK ERK MEK->ERK ERK->Plasticity This compound This compound This compound->D3R Blocks

Caption: Dopamine D3 Receptor Signaling Pathway in Addiction.

Drug_Self_Administration_Workflow cluster_pre_training Pre-Training cluster_training Training cluster_testing Testing cluster_data_analysis Data Analysis Surgery Catheter Implantation (Intravenous Access) Recovery Recovery Period Surgery->Recovery Acquisition Acquisition of Self-Administration (e.g., Fixed-Ratio Schedule) Recovery->Acquisition Stabilization Stabilization of Responding Acquisition->Stabilization Treatment Pre-treatment with Vehicle or Antagonist (e.g., this compound) Stabilization->Treatment Test_Session Self-Administration Session (e.g., Progressive-Ratio Schedule) Treatment->Test_Session Data_Collection Data Collection (Lever Presses, Infusions, Breakpoint) Test_Session->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Experimental Workflow for Drug Self-Administration Studies.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are detailed protocols for the key experiments cited in this guide.

Cocaine Self-Administration in Rats

Subjects: Adult male Wistar or Sprague-Dawley rats are typically used. Animals are individually housed with ad libitum access to food and water, except during experimental sessions.

Surgery: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal to allow for drug infusions during the self-administration sessions. A recovery period of 5-7 days is allowed post-surgery.

Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and a drug infusion pump are used.

Training:

  • Acquisition: Rats are placed in the operant chambers for daily sessions (e.g., 2 hours). A response on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the simultaneous presentation of a cue light. Responses on the inactive lever are recorded but have no programmed consequences. Training continues until a stable pattern of responding is established, typically defined as less than 20% variation in the number of infusions over three consecutive days.

  • Reinforcement Schedules:

    • Fixed-Ratio (FR): A fixed number of responses is required for each infusion (e.g., FR1 or FR5).

    • Progressive-Ratio (PR): The number of responses required for each subsequent infusion increases progressively. The final ratio completed before responding ceases is termed the "breakpoint" and serves as a measure of the reinforcing efficacy of the drug.

Testing:

  • Once stable responding is achieved, animals are pre-treated with either vehicle or a specific dose of the antagonist (e.g., this compound) via intraperitoneal (i.p.) injection a set time before the self-administration session (e.g., 30 minutes).

  • The effect of the antagonist on the number of self-administered infusions (under FR) or the breakpoint (under PR) is measured and compared to the vehicle control condition.

Methamphetamine Self-Administration in Rats

The protocol for methamphetamine self-administration is similar to that for cocaine, with some variations in the drug dosage and session duration.

Drug Dose: A common dose for methamphetamine self-administration is 0.05 mg/kg/infusion.[4]

Session Duration: Sessions may be longer to allow for the development of escalation of drug intake, a hallmark of addiction-like behavior.

Testing: Similar to the cocaine protocol, animals are pre-treated with the antagonist before the self-administration session, and the effects on drug intake are quantified. For instance, this compound has been shown to dose-dependently reduce the breakpoint for methamphetamine self-administration under a PR schedule.[3]

Morphine Conditioned Place Preference (CPP) in Rats

The CPP paradigm is used to assess the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug's effects.

Apparatus: A three-chamber apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.

Procedure:

  • Pre-conditioning (Baseline): On the first day, rats are allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.

  • Conditioning: Over several days, rats receive alternating injections of morphine (e.g., 5 mg/kg, s.c.) and saline. Following the morphine injection, they are confined to one of the conditioning chambers. Following the saline injection, they are confined to the other chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.

  • Post-conditioning (Test): On the test day, rats are placed in the central chamber with free access to both conditioning chambers in a drug-free state. The time spent in each chamber is recorded. A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline is indicative of a conditioned place preference.

Testing with Antagonists: To assess the effect of an antagonist like this compound, it can be administered before the morphine conditioning sessions to test its effect on the acquisition of CPP, or before the test session to evaluate its effect on the expression of CPP.

Conclusion and Future Directions

The preclinical evidence strongly supports the potential of this compound as a pharmacotherapy for substance use disorders. Its ability to selectively inhibit the self-administration of multiple classes of addictive drugs, coupled with a favorable side-effect profile in animal models, makes it a compelling candidate for further development.

Future research should focus on:

  • Replication in a wider range of preclinical models: Including models of relapse and drug-seeking behavior.

  • Investigation of long-term efficacy and safety: Chronic dosing studies are needed to assess the sustained effects and potential for adverse events.

  • Elucidation of the precise neural circuits involved: Understanding how this compound modulates specific brain pathways will provide further insight into its mechanism of action.

  • Translational studies: Ultimately, the efficacy of this compound will need to be evaluated in human clinical trials.

The development of novel pharmacotherapies like this compound offers hope for individuals struggling with addiction. Continued rigorous preclinical and clinical research is essential to translate these promising findings into effective treatments.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of YQA14

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for YQA14 is not publicly available. This document provides disposal procedures based on general best practices for research chemicals and data from a structurally related compound, 2(3H)-Benzoxazolone. This information is intended to supplement, not replace, a formal risk assessment conducted by qualified environmental health and safety (EHS) professionals. Always consult with your institution's EHS department before handling or disposing of any chemical waste.

Immediate Safety and Handling Precautions

Given that this compound is a novel antagonist of the dopamine D3 receptor and its toxicological properties are not fully documented, it should be handled as a potentially hazardous substance. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure and ensure environmental protection.

Personal Protective Equipment (PPE):

  • Gloves: Wear double-layered nitrile gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A fully buttoned lab coat is mandatory.

  • Respiratory Protection: If there is a risk of aerosolization or if handling a powder, use a NIOSH-approved respirator.

Engineering Controls:

  • All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ensure that an eyewash station and safety shower are readily accessible.

Quantitative Data for a Structurally Related Compound

Since no specific quantitative data for this compound is available, the following table summarizes information for 2(3H)-Benzoxazolone, a compound with a similar core structure. This data should be used as a preliminary guide for assessing potential hazards.

PropertyValueSource
Chemical Formula C₇H₅NO₂Safety Data Sheet for 2(3H)-Benzoxazolone
Appearance Light brown solidSafety Data Sheet for 2(3H)-Benzoxazolone
Melting Point 137 - 141 °CSafety Data Sheet for 2(3H)-Benzoxazolone
Flash Point 160 °CSafety Data Sheet for 2(3H)-Benzoxazolone
Hazards Harmful if swallowed, in contact with skin, or if inhaled.Safety Data Sheet for 2(3H)-Benzoxazolone

Experimental Protocol for Disposal of this compound Waste

The following is a general, step-by-step protocol for the disposal of this compound and contaminated materials. This procedure should be adapted to comply with your institution's specific EHS guidelines.

  • Waste Segregation:

    • Solid Waste: All solid materials contaminated with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated, puncture-resistant container lined with a clear plastic bag.[1] This container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

    • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not mix with other solvent waste unless explicitly permitted by your EHS department.

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Management:

    • Use containers that are compatible with the chemical waste. The original manufacturer's container is often a good choice if it is in good condition.[2]

    • Keep all waste containers securely closed except when adding waste.[1]

    • Store waste containers in a designated and secure area, away from incompatible materials.[3]

  • Disposal Request:

    • Once the waste container is full (typically no more than 75% capacity), or if the research project is complete, contact your institution's EHS department to arrange for a hazardous waste pickup.[2][3]

    • Provide a complete and accurate description of the waste contents on the hazardous waste tag.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

YQA14_Disposal_Workflow start Start: this compound Waste Generated assess_hazards Assess Hazards (Consult SDS of related compounds & EHS) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) assess_hazards->select_ppe segregate_waste Segregate Waste by Type (Solid, Liquid, Sharps) select_ppe->segregate_waste label_container Label Hazardous Waste Container ('Hazardous Waste', 'this compound') segregate_waste->label_container store_waste Store Waste in Designated Area label_container->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup end End: Proper Disposal by EHS request_pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these general guidelines and consulting with environmental health and safety professionals, researchers can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling YQA14

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for YQA14 is not publicly available. The following guidance is based on best practices for handling potent, non-volatile, solid research compounds of a similar nature. Researchers, scientists, and drug development professionals should always conduct a risk assessment and consult their institution's safety guidelines before handling any new compound. This information is intended to supplement, not replace, a comprehensive safety evaluation.

This compound is a highly potent and selective antagonist of the dopamine D3 receptor, intended for research use only. Due to its pharmacological activity at very low concentrations, minimizing exposure is critical. The primary routes of potential exposure in a laboratory setting are inhalation of aerosolized powder and dermal contact. Therefore, a multi-layered approach to personal protective equipment (PPE) is essential.

Personal Protective Equipment (PPE)

The appropriate level of PPE depends on the specific laboratory procedure being performed. A risk assessment should guide the selection of PPE for each task. The following table summarizes the recommended PPE for handling this compound in various laboratory activities.

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a chemical fume hood- Disposable solid-front lab coat with tight-fitting cuffs- Double gloving (e.g., nitrile gloves)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial. Double gloving provides an additional barrier against contamination.[1]
Solution Preparation - Work within a chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[1][2]
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate chemical-resistant gloves for the solvent and compoundFocus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed.[1]

Operational Plan: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[3][4] The following workflow illustrates the recommended procedure.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Put on Lab Coat/Gown Don1->Don2 Don3 Put on Respirator/Mask Don2->Don3 Don4 Put on Eye Protection Don3->Don4 Don5 Put on Gloves Don4->Don5 Handling Handle this compound Don5->Handling Doff1 Remove Gloves Doff2 Remove Lab Coat/Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator/Mask Doff4->Doff5 Doff6 Perform Hand Hygiene Doff5->Doff6 End End Doff6->End Start Start Start->Don1 Handling->Doff1

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.